molecular formula C11H21NO4 B558350 (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid CAS No. 183990-64-9

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Cat. No.: B558350
CAS No.: 183990-64-9
M. Wt: 231,29 g/mole
InChI Key: LUXMZCJCTUATDM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231,29 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXMZCJCTUATDM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375829
Record name Boc-L-beta-homovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183990-64-9
Record name Boc-L-beta-homovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-beta-homovaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, a valuable building block in synthetic organic chemistry and drug discovery.

Core Chemical Properties

This compound, also known as Boc-L-β-homovaline, is a chiral, non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a key intermediate in the synthesis of peptides and other complex organic molecules. Its structural distinction from the proteinogenic α-amino acid valine lies in the position of the amino group, which is on the β-carbon relative to the carboxyl group.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is essential for its handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [1][2]
CAS Number 183990-64-9[1]
Appearance White to off-white powder[2]
Melting Point 115-120 °C[3]
Optical Rotation For the (S)-enantiomer: [α]²⁰_D = +22 ± 1° (c=1 in CHCl₃)[2]
Purity ≥ 97% (HPLC)[2]
Predicted pKa 4.45 ± 0.10[3]
Predicted Boiling Point 360.4 ± 25.0 °C[3][4]
Predicted Density 1.061 ± 0.06 g/cm³[3][4]
Storage Conditions Store at 0 - 8 °C, sealed in a dry environment.[2][3]
Solubility Profile

While detailed quantitative solubility data is not extensively published, qualitative solubility information indicates that this compound is soluble in many organic solvents.

SolventSolubility
Chloroform (CHCl₃)Soluble
Dimethylformamide (DMF)Soluble
Methanol (MeOH)Soluble
Dichloromethane (DCM)Soluble
WaterSparingly soluble to insoluble

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine proton), the protons on the aliphatic chain, the proton attached to the nitrogen (which may be broad and exchangeable), and a sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically ~170-180 ppm), while the carbonyl carbon of the Boc group will be in the range of 155-160 ppm. The quaternary carbon and the methyl carbons of the Boc group will have characteristic shifts around 80 ppm and 28 ppm, respectively. The remaining aliphatic carbons will appear in the upfield region of the spectrum.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A C=O stretching vibration for the carboxylic acid carbonyl (around 1700-1725 cm⁻¹).

  • A C=O stretching vibration for the urethane carbonyl of the Boc group (around 1680-1700 cm⁻¹).

  • An N-H stretching vibration (around 3300-3500 cm⁻¹).

  • C-H stretching vibrations for the aliphatic parts of the molecule (below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometric analysis, typically using electrospray ionization (ESI), would show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or parts of it, and the loss of water or carbon dioxide from the carboxylic acid moiety.

Experimental Protocols

Synthesis of this compound

A common synthetic route to β-amino acids is the Arndt-Eistert homologation of the corresponding α-amino acid. The following is a representative protocol for the synthesis of this compound from N-Boc-L-valine.[6]

Step 1: Activation of N-Boc-L-valine

  • Dissolve N-Boc-L-valine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a slight excess (e.g., 1.1 equivalents) of a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, followed by a tertiary amine base (e.g., N-methylmorpholine or triethylamine) to form a mixed anhydride.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

Step 2: Reaction with Diazomethane

  • Prepare a solution of diazomethane in diethyl ether (Caution: Diazomethane is toxic and explosive; this step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions).

  • Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C.

  • Allow the reaction to proceed at 0 °C for several hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

Step 3: Wolff Rearrangement

  • To the solution containing the diazoketone intermediate, add a catalyst for the Wolff rearrangement, such as silver benzoate or silver oxide, in a suitable solvent like methanol or a mixture of THF and water.

  • Heat the reaction mixture gently (e.g., to 40-50 °C) to promote the rearrangement, which expels nitrogen gas and forms a ketene intermediate. The ketene is then trapped by the solvent (water in this case) to form the homologous carboxylic acid.

Step 4: Work-up and Purification

  • After the reaction is complete, quench any remaining diazomethane with acetic acid.

  • Perform an aqueous work-up to remove the catalyst and other water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_homologation Homologation cluster_purification Purification cluster_product Final Product start N-Boc-L-valine activation Mixed Anhydride Formation (Ethyl Chloroformate, NMM) start->activation Step 1 diazoketone Diazoketone Formation (Diazomethane) activation->diazoketone Step 2 wolff Wolff Rearrangement (Ag₂O, H₂O/THF) diazoketone->wolff Step 3 workup Aqueous Work-up wolff->workup Step 4 purify Column Chromatography / Recrystallization workup->purify product (R)-3-((tert-Butoxycarbonyl)amino) -4-methylpentanoic acid purify->product

Applications in Research and Development

Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] The incorporation of β-amino acids like this one into peptide sequences can lead to peptides with novel secondary structures and enhanced stability towards proteolytic degradation.[7]

The general workflow for incorporating this amino acid into a peptide chain using Boc-SPPS is outlined below.

Boc_SPPS_Workflow resin Resin Support deprotection1 Boc Deprotection (TFA in DCM) resin->deprotection1 neutralization Neutralization (DIEA in DCM) deprotection1->neutralization coupling Coupling of Boc-L-β-homovaline (e.g., HBTU/HOBt, DIEA) neutralization->coupling deprotection2 Boc Deprotection (TFA in DCM) coupling->deprotection2 coupling_next Coupling of next Boc-amino acid deprotection2->coupling_next Neutralization repeat Repeat Deprotection, Neutralization, and Coupling Cycles coupling_next->repeat cleavage Cleavage from Resin and Side-chain Deprotection (HF) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification peptide Final Peptide purification->peptide

Role in Medicinal Chemistry

β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[7] They can act as mimics of natural amino acids, leading to compounds with altered pharmacological profiles. The incorporation of β-amino acids can impart increased metabolic stability to peptide-based drugs. While specific biological activities for this compound itself are not widely reported, as a precursor to β-homovaline containing peptides, it contributes to the development of novel therapeutics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block for the synthesis of modified peptides and other biologically active molecules. Its well-defined chemical and physical properties, coupled with established synthetic routes for its preparation and incorporation into larger molecules, make it a valuable tool for researchers in the fields of peptide chemistry, medicinal chemistry, and drug discovery. The information provided in this technical guide serves as a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

Synthesis and Characterization of Boc-(R)-β-HomoVal-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of N-tert-butoxycarbonyl-(R)-β-homovaline (Boc-(R)-β-HomoVal-OH), a chiral building block of significant interest in peptidomimetic and drug discovery research. The incorporation of β-amino acids like β-homovaline into peptide sequences can impart unique conformational constraints and enhanced stability against enzymatic degradation, making them valuable tools for developing novel therapeutics.[1][2]

Synthesis via Arndt-Eistert Homologation

The primary synthetic route to Boc-(R)-β-HomoVal-OH is the Arndt-Eistert homologation of the readily available proteinogenic α-amino acid, Boc-L-Valine-OH. This reliable one-carbon chain extension method proceeds with retention of stereochemistry at the α-carbon, ensuring the desired (R)-configuration in the final β-amino acid product.[1][3][4]

The overall transformation can be visualized as a three-step process:

  • Activation of the Carboxylic Acid: Boc-L-Valine-OH is first converted to a more reactive species, typically a mixed anhydride, to facilitate reaction with diazomethane.

  • Formation of a Diazoketone: The activated Boc-L-Valine reacts with diazomethane to form an intermediate α-diazoketone.

  • Wolff Rearrangement: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is subsequently hydrolyzed to yield the target β-amino acid, Boc-(R)-β-HomoVal-OH.

Synthesis_Workflow cluster_start Starting Material cluster_process Arndt-Eistert Homologation cluster_end Final Product BocVal Boc-L-Valine-OH Activation Activation (Mixed Anhydride Formation) BocVal->Activation EtOCOCl, NMM Diazoketone Diazoketone Formation Activation->Diazoketone CH₂N₂ Wolff Wolff Rearrangement & Hydrolysis Diazoketone->Wolff CF₃COOAg, H₂O BocHomoVal Boc-(R)-β-HomoVal-OH Wolff->BocHomoVal

Experimental Protocol

The following protocol is adapted from the established procedure by Seebach et al. for the synthesis of Boc-protected β-homoamino acids.[3][4]

Materials:

  • Boc-L-Valine-OH

  • N-methylmorpholine (NMM)

  • Ethyl chloroformate (EtOCOCl)

  • Diazomethane (CH₂N₂) in diethyl ether

  • Silver trifluoroacetate (CF₃COOAg)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Triethylamine

  • Dioxane

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous sodium bisulfate (NaHSO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Mixed Anhydride Formation: A solution of Boc-L-Valine-OH (1.0 eq) in anhydrous THF at -15 °C is treated with N-methylmorpholine (1.0 eq). Ethyl chloroformate (1.0 eq) is then added dropwise, and the resulting mixture is stirred for 15 minutes at -15 °C.

  • Diazoketone Synthesis: The freshly prepared mixed anhydride solution is added to a solution of diazomethane in diethyl ether (approx. 3 eq) at -15 °C. The reaction is allowed to warm to room temperature and stirred for 2 hours. Excess diazomethane is quenched by the addition of acetic acid.

  • Wolff Rearrangement and Hydrolysis: The crude diazoketone solution is concentrated under reduced pressure. The residue is redissolved in a mixture of dioxane and water. To this solution, a catalytic amount of silver trifluoroacetate in triethylamine is added. The mixture is stirred at room temperature until the evolution of nitrogen ceases.

  • Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and 1 M NaHSO₄. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to afford Boc-(R)-β-HomoVal-OH as a white solid.

Characterization Data

The successful synthesis of Boc-(R)-β-HomoVal-OH is confirmed through various analytical techniques. The following table summarizes typical characterization data.

ParameterValueReference
Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
Appearance White to off-white solid
Yield 85-95% (from diazoketone)[3][4]
Melting Point 115-120 °C
Optical Rotation [α]²⁰D = +25.0 (c 1.0, CHCl₃)[3][4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.95 (d, 1H, NH), 4.10 (m, 1H, CHN), 2.50 (m, 2H, CH₂COOH), 1.95 (m, 1H, CH(CH₃)₂), 1.45 (s, 9H, C(CH₃)₃), 0.95 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 177.0, 155.5, 79.5, 52.0, 40.0, 31.0, 28.5, 19.5, 18.0
HRMS (ESI) m/z calculated for C₁₁H₂₁NO₄Na [M+Na]⁺: 254.1368; Found: 254.1370

Quality Control and Purity Assessment

Ensuring the chemical and stereochemical purity of Boc-(R)-β-HomoVal-OH is critical for its application in peptide synthesis and drug development.

QC_Workflow cluster_synthesis Synthesis Output cluster_analysis Analytical Characterization cluster_result Final Product Specification Crude Crude Boc-(R)-β-HomoVal-OH Structure Structural Verification (NMR, MS) Crude->Structure Purity Chemical Purity (HPLC) Crude->Purity Stereo Stereochemical Purity (Chiral HPLC, Optical Rotation) Crude->Stereo Final Pure Boc-(R)-β-HomoVal-OH (>98% Purity, >99% ee) Structure->Final Purity->Final Stereo->Final

Chiral HPLC Method for Enantiomeric Excess (ee) Determination:

  • Column: Chiral stationary phase column (e.g., CHIROBIOTIC T).

  • Mobile Phase: Isocratic mixture of a polar organic solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid).

  • Detection: UV at 210 nm.

  • Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, allowing for the calculation of enantiomeric excess. The Arndt-Eistert homologation is expected to proceed with high fidelity, yielding an enantiomeric excess of >99%.

Applications in Drug Development

β-amino acids are non-natural building blocks that, when incorporated into peptides, can confer resistance to proteolysis, leading to improved pharmacokinetic profiles. The isopropyl side chain of the valine residue can play a crucial role in molecular recognition and binding to biological targets. The use of Boc-(R)-β-HomoVal-OH allows for the systematic modification of peptide backbones, enabling the exploration of novel chemical space in the design of enzyme inhibitors, receptor agonists/antagonists, and other bioactive molecules.

The logical relationship for its application in drug discovery follows a hierarchical path from the fundamental properties of the molecule to its ultimate use in creating new medicines.

DrugDev_Logic A Boc-(R)-β-HomoVal-OH (Chiral Building Block) B Incorporation into Peptides A->B C Enhanced Proteolytic Stability B->C D Modified 3D Structure B->D E Improved Pharmacokinetics C->E F Novel Biological Activity D->F G Lead Compound Optimization E->G F->G H New Therapeutic Agents G->H

References

Unraveling the Physicochemical Landscape of CAS 162558-37-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as an in-depth resource on the physicochemical properties of the compound identified by CAS number 162558-37-8. A thorough understanding of a compound's physicochemical characteristics is a cornerstone of modern drug discovery and development. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive summary of the available data, details the experimental methodologies for key characterizations, and visualizes relevant pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data Summary

A comprehensive search of available scientific literature and chemical databases for CAS number 162558-37-8 did not yield specific physicochemical data. This suggests that the compound may be proprietary, novel, or not extensively characterized in publicly accessible resources.

In the absence of direct data for CAS 162558-37-8, this guide will outline the standard experimental protocols used to determine key physicochemical parameters. Researchers investigating a novel compound with this identifier would employ these or similar methods to generate the necessary data for a comprehensive profile.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the fundamental physicochemical properties of a pharmaceutical compound.

Table 1: Key Physicochemical Parameters and Standard Methodologies
ParameterExperimental Protocol
Melting Point Capillary Melting Point Method: A small, powdered sample of the compound is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the substance melts is recorded. This provides an indication of purity.
Boiling Point Distillation Method: For liquid compounds, the boiling point is determined by heating the liquid in a distillation apparatus and recording the temperature at which the vapor pressure equals the atmospheric pressure. For high-boiling point compounds, vacuum distillation is employed.
Solubility Equilibrium Shake-Flask Method: An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy. This is repeated for various physiologically relevant buffers.
pKa (Acid Dissociation Constant) Potentiometric Titration: The compound is dissolved in water or a co-solvent and titrated with a standard acid or base. The pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.
LogP (Octanol-Water Partition Coefficient) Shake-Flask Method: The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is established. The concentration of the compound in both the octanol and aqueous phases is measured. LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Profiling

The process of characterizing a new chemical entity (NCE) follows a logical progression. The following diagram illustrates a typical workflow for obtaining and utilizing physicochemical data in early-stage drug discovery.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Application A Compound Synthesis & Purification B Melting Point Determination A->B C Solubility Assessment A->C D pKa Measurement A->D E LogP Determination A->E F Establish Structure-Property Relationship (SPR) B->F C->F H Formulation Development C->H D->F D->H E->F G In Silico ADME Modeling F->G F->H I In Vitro & In Vivo Assay Design G->I

Physicochemical Profiling Workflow

Conclusion

In-depth Technical Guide: (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid - A Linchpin in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid , a derivative of the amino acid L-valine, serves as a critical building block in the synthesis of a variety of complex organic molecules, most notably in the realm of pharmaceutical development. Its utility lies in the strategic protection of the amino group by a tert-butoxycarbonyl (Boc) group, which allows for controlled and specific chemical reactions. This guide delves into the fundamental role and application of this compound in chemical synthesis, a concept central to its "mechanism of action" in a non-pharmacological context.

While this molecule does not possess a direct mechanism of action in a biological or therapeutic sense, its function as a protected amino acid is paramount in the construction of several key antiviral drugs. The Boc protecting group is stable under various conditions but can be readily removed under mild acidic conditions, making it an ideal tool for chemists.[1]

Core Application in Pharmaceutical Synthesis

The primary application of this compound is in peptide synthesis and the creation of complex pharmaceutical intermediates.[2][3][4] Its structural framework is integral to the synthesis of notable antiviral agents, including:

  • Valacyclovir: An antiviral medication used to treat herpes simplex virus (HSV) infections. The L-valine ester prodrug enhances the oral bioavailability of the active drug, acyclovir.[3]

  • Boceprevir: A protease inhibitor used in the treatment of hepatitis C. A key dipeptide intermediate of Boceprevir is synthesized using a derivative of Boc-L-Valine.[3]

  • Telaprevir: Another potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. The synthesis of a crucial peptide fragment of Telaprevir utilizes a precursor derived from Boc-L-Valine.[3]

The "mechanism of action" in this context refers to the chemical transformations this molecule undergoes and facilitates. The workflow for its use in synthesizing a dipeptide intermediate for a drug like Boceprevir is outlined below.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Purification cluster_3 Step 4: Hydrolysis Boc-L-Valine_Derivative (R)-3-((tert-Butoxycarbonyl)amino) -4-methylpentanoic acid Free_Amine Free Amine Intermediate Boc-L-Valine_Derivative->Free_Amine HCl in DCM Dipeptide_Ester Dipeptide Ester Free_Amine->Dipeptide_Ester Coupling Agent (e.g., NMM) Add at 0°C L-tert-leucine_methyl_ester L-tert-leucine methyl ester L-tert-leucine_methyl_ester->Dipeptide_Ester Washed_Dipeptide Washed Dipeptide Dipeptide_Ester->Washed_Dipeptide Wash with 1N HCl, NaHCO3, and Brine Final_Dipeptide_Acid Dipeptide Acid Intermediate Washed_Dipeptide->Final_Dipeptide_Acid LiOH in MeOH/H2O followed by acidification

Workflow for Dipeptide Intermediate Synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-valine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This process involves a nucleophilic acyl substitution where the amino group of L-valine attacks a carbonyl carbon of the Boc anhydride.[1]

G L-Valine L-Valine Tetrahedral_Intermediate Tetrahedral Intermediate L-Valine->Tetrahedral_Intermediate Base (e.g., NaOH) Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_Anhydride->Tetrahedral_Intermediate Boc-L-Valine (R)-3-((tert-Butoxycarbonyl)amino) -4-methylpentanoic acid Tetrahedral_Intermediate->Boc-L-Valine Collapse & Protonation

General Synthesis of Boc-Protected Valine.

Quantitative Data

As a synthetic intermediate, quantitative data such as IC50 or EC50 values are not applicable. The relevant data pertains to its physical and chemical properties.

PropertyValue
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS Number 183990-64-9[5]
Purity Typically ≥97%
Appearance White to off-white crystalline solid[2]
Solubility Soluble in Chloroform, DMF, DMSO, Methanol[4]

Experimental Protocols

General Protocol for the Synthesis of a Dipeptide Intermediate (e.g., for Boceprevir)

This protocol outlines a representative method for the coupling of this compound (as a Boc-L-Valine derivative) with L-tert-leucine methyl ester.[3]

Materials:

  • This compound

  • L-tert-leucine methyl ester hydrochloride

  • N-methylmorpholine (NMM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

Procedure:

  • Amine Salt Neutralization: Dissolve L-tert-leucine methyl ester hydrochloride in DCM and cool to 0°C. Add NMM dropwise and stir for 15 minutes.

  • Coupling Reaction: In a separate flask, dissolve this compound, EDC, and HOBt in DCM. Add this solution to the free amine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide ester.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Ester Hydrolysis:

    • Dissolve the purified dipeptide ester in a mixture of MeOH and H₂O.

    • Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the final dipeptide acid.

References

A Comprehensive Review of the Biological Activities of β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the diverse biological activities exhibited by β-amino acid derivatives. These compounds have garnered significant interest in medicinal chemistry due to their unique structural features, which often translate into enhanced metabolic stability and potent biological effects. This review covers their antimicrobial, anticancer, and enzyme inhibitory activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and drug development.

Antimicrobial Activity of β-Amino Acid Derivatives

β-Amino acid derivatives have emerged as a promising class of antimicrobial agents, with many exhibiting potent activity against a broad spectrum of bacteria, including drug-resistant strains.[1] Their mechanism of action often involves the disruption of bacterial cell membranes, a mode of action that is less likely to induce resistance compared to traditional antibiotics that target specific intracellular processes.[2][3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of various β-amino acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of β-amino acid derivatives against various bacterial strains.

Compound ClassDerivativeTarget OrganismMIC (µM)Reference
Cationic β(2,2)-amino acidDerivative with M(w) 423.6Staphylococcus aureus3.8[1]
Cationic β(2,2)-amino acidDerivative with M(w) 423.6Methicillin-resistant Staphylococcus aureus (MRSA)3.8[1]
Cationic β(2,2)-amino acidDerivative with M(w) 423.6Methicillin-resistant Staphylococcus epidermidis (MRSE)3.8[1]
Cationic β(2,2)-amino acidDerivative with M(w) 423.6Escherichia coli7.7[1]
β-amino acid with a pyrrolidine coreNot specifiedVarious bacteriaNot specified[4]
3-{--INVALID-LINK--amino}propanoic acidCompound 22 & 23S. aureus, B. cereus, E. coli, P. aeruginosa250 µg/mL[4]
Quinazolinone–lysine conjugatesCompound 30Various microbesNot specified[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[5][6][7]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solution of the β-amino acid derivative

  • Sterile diluent (e.g., saline or broth)

  • Pipettes and multichannel pipettor

  • Incubator

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of the Inoculum: A bacterial suspension is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the wells.

  • Serial Dilution of the Compound: A two-fold serial dilution of the β-amino acid derivative is performed in the microtiter plate. This is typically done by adding a defined volume of the stock solution to the first well and then serially transferring a portion of this to subsequent wells containing fresh broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the broth and the bacterial inoculum to ensure the bacteria are viable and can grow under the experimental conditions.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours for many common bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualization of Antimicrobial Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of β-amino acid derivatives.

G Workflow for Antimicrobial Activity Evaluation cluster_synthesis Compound Synthesis & Preparation cluster_assay Broth Microdilution Assay cluster_data Data Analysis Synthesis Synthesis of β-Amino Acid Derivatives Stock_Prep Preparation of Stock Solutions Synthesis->Stock_Prep Serial_Dilution Serial Dilution in 96-Well Plate Stock_Prep->Serial_Dilution Inoculation Inoculation of Wells Serial_Dilution->Inoculation Inoculum_Prep Preparation of Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Analysis Analysis of MIC Values MIC_Determination->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis G Antimicrobial Mechanism: Membrane Disruption Derivative Cationic β-Amino Acid Derivative Interaction Electrostatic Interaction Derivative->Interaction Membrane Negatively Charged Bacterial Membrane Membrane->Interaction Insertion Hydrophobic Insertion Interaction->Insertion Disruption Membrane Disruption (Pore Formation, Destabilization) Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death G Workflow for Anticancer Drug Screening cluster_synthesis Compound Preparation cluster_assay In Vitro Cytotoxicity Assay (MTT) cluster_data Data Analysis & Follow-up Synthesis Synthesis of β-Amino Acid Derivatives Stock_Prep Preparation of Stock Solutions Synthesis->Stock_Prep Compound_Treatment Treatment with Derivative Concentrations Stock_Prep->Compound_Treatment Cell_Seeding Seeding of Cancer Cells in 96-Well Plate Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Value Calculation Absorbance_Reading->IC50_Calculation Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assays) IC50_Calculation->Mechanism_Studies G Mitochondrial-Mediated Apoptosis Pathway Derivative β-Amino Acid Derivative Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Derivative->Bcl2 Inhibition Bax_Bak Bax/Bak Derivative->Bax_Bak Activation Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Enzyme Inhibition Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Enzyme_C Enzyme Active_Site_C Active Site ES_Complex_C Enzyme-Substrate Complex Active_Site_C->ES_Complex_C EI_Complex_C Enzyme-Inhibitor Complex (Inactive) Active_Site_C->EI_Complex_C Substrate_C Substrate Substrate_C->Active_Site_C Binds Inhibitor_C β-Amino Acid Derivative (Inhibitor) Inhibitor_C->Active_Site_C Competes & Binds Product_C Product ES_Complex_C->Product_C Enzyme_NC Enzyme Active_Site_NC Active Site Allosteric_Site_NC Allosteric Site ES_Complex_NC Enzyme-Substrate Complex Active_Site_NC->ES_Complex_NC EI_Complex_NC Enzyme-Inhibitor Complex (Inactive) Allosteric_Site_NC->EI_Complex_NC Substrate_NC Substrate Substrate_NC->Active_Site_NC Binds Inhibitor_NC β-Amino Acid Derivative (Inhibitor) Inhibitor_NC->Allosteric_Site_NC Binds Product_NC Product ES_Complex_NC->Product_NC

References

Spectroscopic and Structural Elucidation of Boc-(R)-beta-homovaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-beta-homovaline, with the chemical name (3R)-3-(tert-butoxycarbonylamino)-4-methylpentanoic acid, is a chiral building block of significant interest in the field of medicinal chemistry and drug development. As a beta-amino acid, it serves as a crucial component in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation into peptide chains can induce specific secondary structures and confer resistance to enzymatic degradation, making it a valuable tool for designing novel therapeutics. This technical guide provides a comprehensive overview of the spectroscopic data for Boc-(R)-beta-homovaline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Properties

PropertyValue
Chemical Formula C₁₁H₂₁NO₄
Molecular Weight 231.29 g/mol
CAS Number 183990-64-9[1][2][3][4]
Appearance White to off-white powder

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-(R)-beta-homovaline based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Broad s1HCOOH
~4.8-5.2d1HNH
~3.8-4.0m1HH-3
~2.3-2.5m2HH-2 (CH₂)
~1.8-2.0m1HH-4
1.45s9HBoc (3 x CH₃)
0.9-1.0d6HCH(CH₃)₂

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~175-178C=O (Carboxylic Acid)
~155-157C=O (Boc)
~79-81C(CH₃)₃ (Boc)
~50-55C-3
~38-42C-2
~30-33C-4
~28.5C(CH₃)₃ (Boc)
~18-20CH(CH₃)₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3350N-H stretch (Amide)
2960-2850C-H stretch (Aliphatic)
~1710C=O stretch (Carboxylic Acid)
~1690C=O stretch (Boc)
~1520N-H bend (Amide II)
~1160C-O stretch (Boc)
Mass Spectrometry (MS)
m/zIon
232.15[M+H]⁺
254.13[M+Na]⁺
176.12[M-C₄H₈+H]⁺ (loss of isobutylene)
132.09[M-Boc+H]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Boc-(R)-beta-homovaline. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of Boc-(R)-beta-homovaline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans or more, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition :

    • Record a background spectrum.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument : An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Acquisition :

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel chemical entity like Boc-(R)-beta-homovaline.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Boc-(R)-beta-homovaline Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final Report/Whitepaper Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of Boc-(R)-beta-homovaline.

NMR_Analysis_Logic cluster_1h_nmr ¹H NMR Analysis cluster_13c_nmr ¹³C NMR Analysis cluster_structure Structural Information Chemical_Shift_H Chemical Shift (δ) Proton_Environment Proton Environment Chemical_Shift_H->Proton_Environment Integration Integration Num_Protons Number of Protons Integration->Num_Protons Multiplicity Multiplicity (Splitting Pattern) Neighboring_Protons Neighboring Protons Multiplicity->Neighboring_Protons Chemical_Shift_C Chemical Shift (δ) Carbon_Environment Carbon Environment Chemical_Shift_C->Carbon_Environment Num_Signals Number of Signals Unique_Carbons Number of Unique Carbons Num_Signals->Unique_Carbons Structure_Elucidation Structure Elucidation Proton_Environment->Structure_Elucidation Num_Protons->Structure_Elucidation Neighboring_Protons->Structure_Elucidation Carbon_Environment->Structure_Elucidation Unique_Carbons->Structure_Elucidation

Caption: Logical relationships in NMR data interpretation for structural elucidation.

References

The Advent and Evolution of Boc-Protected β-Amino Acids: A Technical Guide for Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, synthesis, and application of Boc-protected β-amino acids, offering researchers, scientists, and drug development professionals a comprehensive guide to this pivotal class of molecules.

Introduction: A New Frontier in Peptidomimetics

The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s revolutionized peptide synthesis, providing a robust and acid-labile shield for amino groups that became a cornerstone of Bruce Merrifield's Nobel Prize-winning solid-phase peptide synthesis (SPPS).[1] While initially applied to the synthesis of peptides from proteinogenic α-amino acids, the Boc group's utility has expanded significantly. A pivotal development in the field of peptidomimetics has been the application of Boc chemistry to the synthesis and incorporation of β-amino acids into peptide chains.

β-Amino acids, distinguished by the presence of an additional carbon atom in their backbone compared to their α-amino acid counterparts, confer unique structural and functional properties to peptides. Most notably, they impart significant resistance to enzymatic degradation by proteases, a critical hurdle in the development of peptide-based therapeutics.[2] The strategic incorporation of Boc-protected β-amino acids has enabled the creation of novel peptide analogs, known as β-peptides and α/β-peptides, with well-defined secondary structures (foldamers) and a wide array of biological activities, including antimicrobial and anti-angiogenic properties.[3][4]

This technical guide provides a detailed overview of the history, synthesis, and application of Boc-protected β-amino acids in research, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

The Historical Context: From α-Peptides to β-Foldamers

The journey of Boc-protected β-amino acids is intrinsically linked to the evolution of peptide chemistry. The Boc group was first introduced as a practical N-protecting group for peptide synthesis in 1957.[5] Its acid-lability, orthogonal to the more permanent side-chain protecting groups like benzyl ethers, made it the preferred choice for the stepwise assembly of peptides on a solid support, a technique pioneered by R.B. Merrifield in the early 1960s.[1]

The initial focus of SPPS was the synthesis of naturally occurring peptides and proteins. However, as the limitations of native peptides as therapeutic agents—primarily their poor metabolic stability—became apparent, researchers began to explore modifications to the peptide backbone. This led to the investigation of β-amino acids. The incorporation of these homologated amino acids was found to create peptides with predictable secondary structures, such as helices and sheets, that are resistant to proteolysis.[] The use of Boc-protected β-amino acids in SPPS allowed for the controlled and efficient synthesis of these novel peptidomimetics, opening up new avenues for drug discovery and development.

Synthesis of Boc-Protected β-Amino Acids

The efficient synthesis of enantiomerically pure Boc-protected β-amino acids is crucial for their application in research. Several methods have been developed, with the Arndt-Eistert homologation and the Mannich reaction being among the most prominent.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classical and widely used method for the one-carbon homologation of carboxylic acids, making it an ideal route for converting readily available N-Boc-α-amino acids into their β-amino acid counterparts.[7] The process involves the activation of the N-Boc-α-amino acid, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water or an alcohol) to yield the homologated carboxylic acid or ester.[8]

Table 1: Representative Yields for the Synthesis of Boc-β-Amino Acids via Arndt-Eistert Homologation

Starting N-Boc-α-Amino AcidProduct Boc-β-Amino Acid DerivativeYield (%)Reference
Boc-L-AlanineBoc-β-homoalanine methyl ester85[]
Boc-L-PhenylalanineBoc-β-homophenylalanine methyl ester88[]
Boc-L-ValineBoc-β-homovaline methyl ester82[]
Boc-L-LeucineBoc-β-homoleucine methyl ester86[]
Boc-L-IsoleucineBoc-β-homoisoleucine methyl ester81[]
Mannich Reaction

The Mannich reaction provides a powerful and versatile method for the asymmetric synthesis of β-amino acids through the formation of a carbon-carbon bond.[10] The reaction typically involves the condensation of an enolizable carbonyl compound (or its equivalent), an amine, and a non-enolizable aldehyde. For the synthesis of Boc-protected β-amino acids, asymmetric variations of the Mannich reaction have been developed, often employing chiral catalysts to control the stereochemistry of the newly formed chiral centers.[11]

Table 2: Representative Yields for the Asymmetric Synthesis of Boc-β-Amino Acid Derivatives via Mannich Reaction

AldehydeImineProductYield (%)ee (%)Reference
PropionaldehydeN-Boc-p-anisidine imineBoc-β³-aminopentanoic acid derivative9195[12]
IsovaleraldehydeN-Boc-p-anisidine imineBoc-β³-amino-4-methylpentanoic acid derivative8598[12]
BenzaldehydeN-Boc-p-anisidine imineBoc-β³-amino-3-phenylpropanoic acid derivative9396[11]
4-ChlorobenzaldehydeN-Boc-p-anisidine imineBoc-β³-amino-3-(4-chlorophenyl)propanoic acid derivative9597[11]

Applications in Drug Discovery and Research

The unique properties of β-peptides have led to their exploration in various therapeutic areas. Their enhanced stability and ability to form well-defined secondary structures make them attractive candidates for mimicking or disrupting protein-protein interactions.

Antimicrobial Peptides

A significant area of research for β-peptides is in the development of novel antimicrobial agents. Many naturally occurring antimicrobial peptides adopt amphipathic helical structures to disrupt bacterial membranes. Synthetic β-peptides can be designed to mimic these structures, offering potent antimicrobial activity with the added benefit of resistance to bacterial proteases.[4]

Table 3: Antimicrobial Activity of β-Peptide Analogs

Peptide SequenceTarget OrganismMIC (µg/mL)IC₅₀ (µM)Reference
(β³-hVal-β³-hAla-β³-hLeu)₂E. coli165.2
(β³-hVal-β³-hAla-β³-hLeu)₂S. aureus82.6
H-(β³-HAla-β³-HLys-β³-HVal)₄-NH₂E. coli6.3-[4]
H-(β³-HAla-β³-HLys-β³-HVal)₄-NH₂B. subtilis3.1-[4]
H-(β³-HAla-β³-HLys-β³-HVal)₅-NH₂E. coli3.1-[4]
H-(β³-HAla-β³-HLys-β³-HVal)₅-NH₂B. subtilis1.6-[4]

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration.

Inhibition of Angiogenesis

Recent studies have highlighted the potential of Boc-protected peptides in modulating cellular signaling pathways. One notable example is the peptide N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2), which has been shown to inhibit the angiogenic activity of Vascular Endothelial Growth Factor-A (VEGF-A). BOC2 appears to interact with the heparin-binding domain of VEGF-A, preventing its binding to the VEGFR2 receptor and subsequently inhibiting downstream signaling cascades that lead to endothelial cell proliferation and migration.[5]

VEGF_Signaling_Inhibition_by_BOC2 cluster_membrane Cell Membrane BOC2 BOC2 Peptide VEGFA VEGF-A165 BOC2->VEGFA Inhibits Binding Heparan_Sulfate Heparan Sulfate Proteoglycan VEGFA->Heparan_Sulfate VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds Heparan_Sulfate->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MEK MEK1/2 PKC->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Inhibition of VEGF-A signaling by the BOC2 peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of Boc-protected β-amino acids and their peptide derivatives.

Protocol 1: Synthesis of a Boc-Protected β-Amino Acid via Arndt-Eistert Homologation

This protocol describes the conversion of N-Boc-L-phenylalanine to N-Boc-(R)-β-homophenylalanine.

Materials:

  • N-Boc-L-phenylalanine

  • Triethylamine (Et₃N)

  • Ethyl chloroformate

  • Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution)

  • Silver benzoate (PhCOOAg)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Ice bath

Procedure:

  • Mixed Anhydride Formation:

    • Dissolve N-Boc-L-phenylalanine (1 equivalent) in anhydrous THF in a round-bottom flask.

    • Cool the solution to -15 °C in an ice-salt bath.

    • Add triethylamine (1.1 equivalents) dropwise while maintaining the temperature.

    • Add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not exceed -10 °C.

    • Stir the reaction mixture at -15 °C for 30 minutes.

  • Diazoketone Formation (Perform in a well-ventilated fume hood with a blast shield):

    • Filter the cold mixed anhydride solution to remove the triethylammonium chloride precipitate.

    • Slowly add the filtrate to a freshly prepared, cold (0 °C) solution of diazomethane in diethyl ether (approximately 3 equivalents).

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diazoketone.

  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).

    • Add a catalytic amount of silver benzoate (0.05 equivalents).

    • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates the disappearance of the diazoketone.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(R)-β-homophenylalanine.

Arndt_Eistert_Workflow start Start: N-Boc-α-amino acid mixed_anhydride Mixed Anhydride Formation (Et₃N, Ethyl Chloroformate, -15°C) start->mixed_anhydride diazoketone Diazoketone Formation (Diazomethane, 0°C to RT) mixed_anhydride->diazoketone wolff Wolff Rearrangement (Ag benzoate, H₂O/Dioxane, 60°C) diazoketone->wolff workup Work-up and Purification (Extraction, Chromatography) wolff->workup end End: N-Boc-β-amino acid workup->end

Arndt-Eistert homologation workflow.

Protocol 2: Boc Solid-Phase Synthesis of a β-Peptide

This protocol outlines the manual synthesis of a short β-peptide on a Merrifield resin using Boc chemistry.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-β-amino acids

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Isopropanol (IPA)

  • Anhydrous Hydrogen Fluoride (HF) (handle with extreme caution in a specialized apparatus)

  • Anisole

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Loading (First Amino Acid Attachment):

    • Suspend the Merrifield resin in DMF.

    • In a separate flask, dissolve the first Boc-β-amino acid (2 equivalents relative to resin loading) in DMF and add Cs₂CO₃ (0.5 equivalents). Stir until the amino acid dissolves completely.

    • Add the Boc-β-amino acid cesium salt solution to the resin.

    • Heat the mixture at 50 °C and shake for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

  • Peptide Synthesis Cycle (Repeated for each amino acid):

    • a. Resin Swelling: Swell the resin in DCM for 30 minutes.

    • b. Boc Deprotection:

      • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

      • Drain the solution and add fresh 50% TFA in DCM. Shake for 30 minutes.

      • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

    • c. Neutralization:

      • Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.

      • Repeat the neutralization step.

      • Wash the resin with DCM (5x).

    • d. Coupling:

      • In a separate vial, dissolve the next Boc-β-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 10-15 minutes.

      • Add the activated amino acid solution to the neutralized resin.

      • Shake the reaction vessel at room temperature for 2-4 hours.

      • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

    • e. Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a specialized HF cleavage apparatus.

    • Add anisole (as a scavenger) to the resin.

    • Carefully condense anhydrous HF into the reaction vessel at -78 °C.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration or centrifugation and purify by reverse-phase HPLC.

SPPS_Workflow start Start: Loaded Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling (Boc-β-amino acid, DIC/HOBt) neutralization->coupling wash Wash (DMF, DCM) coupling->wash cycle Repeat Cycle for each amino acid wash->cycle cycle->deprotection Next Amino Acid cleavage Cleavage from Resin (Anhydrous HF) cycle->cleavage Final Amino Acid end End: Purified β-peptide cleavage->end

Boc solid-phase synthesis workflow for β-peptides.

Conclusion

The development and application of Boc-protected β-amino acids represent a significant advancement in the field of medicinal chemistry and drug discovery. By providing a means to synthesize peptides with enhanced stability and novel structural properties, this class of molecules has enabled the exploration of a previously inaccessible chemical space. The robust synthetic methodologies, such as the Arndt-Eistert homologation and asymmetric Mannich reactions, coupled with the power of solid-phase peptide synthesis, have made the creation of complex β-peptides and foldamers a routine endeavor in many research laboratories. As our understanding of the relationship between the structure and function of these peptidomimetics continues to grow, so too will their potential to address a wide range of therapeutic challenges. The ongoing research into their antimicrobial, anti-angiogenic, and other biological activities promises a bright future for Boc-protected β-amino acids in the development of next-generation therapeutics.

References

A Technical Guide to (R)-3-Boc-amino-4-methylpentanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Physicochemical Properties, and Synthetic Applications

Introduction

(R)-3-Boc-amino-4-methylpentanoic acid, also known as Boc-L-β-homovaline, is a non-proteinogenic β-amino acid derivative. Its structural features, including the chiral center and the bulky tert-butyloxycarbonyl (Boc) protecting group, make it a valuable building block in medicinal chemistry and drug discovery. The Boc protecting group offers stability under various conditions and can be readily removed under acidic conditions, facilitating its use in multi-step organic synthesis, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and synthetic applications of (R)-3-Boc-amino-4-methylpentanoic acid for researchers, scientists, and drug development professionals.

Commercial Availability

(R)-3-Boc-amino-4-methylpentanoic acid is commercially available from a range of suppliers specializing in fine chemicals and amino acid derivatives. The typical purity offered is ≥97%. The compound is generally available in research-scale quantities, with options for bulk inquiries.

Table 1: Commercial Suppliers of (R)-3-Boc-amino-4-methylpentanoic Acid

SupplierCAS NumberPurityAvailable Quantities
CookeChem183990-64-997%Inquire for pack size
BLDpharm183990-64-9InquireInquire
Thermo Scientific Chemicals183990-64-995%250 mg, 1 g
Chiral QuestNot specifiedInquireInquire
TITAN183990-64-9Inquire250mg, 100g

Note: Pricing information is subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

A clear understanding of the physicochemical properties of (R)-3-Boc-amino-4-methylpentanoic acid is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data for (R)-3-Boc-amino-4-methylpentanoic Acid

PropertyValueReference
CAS Number 183990-64-9[1][2]
Molecular Formula C11H21NO4[1]
Molecular Weight 231.29 g/mol [1]
Synonyms (R)-3-(Boc-amino)-4-methylpentanoic acid, Boc-L-β-homovaline, Boc-L-β-leucine[1]
Purity ≥97%[1]
MDL Number MFCD01076232[1]

Experimental Protocols

General Protocol for Boc Protection of a β-Amino Acid

This protocol describes a standard procedure for the protection of the amino group of a β-amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • β-Amino acid (e.g., (R)-3-amino-4-methylpentanoic acid)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • Water

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • 5% aqueous citric acid solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the β-amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.

  • Acidify the aqueous layer to a pH of approximately 3 using a 5% citric acid solution.

  • Extract the acidified aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected β-amino acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[3]

General Protocol for Incorporation into a Peptide using Boc-SPPS

(R)-3-Boc-amino-4-methylpentanoic acid can be incorporated into a peptide sequence using the well-established Boc solid-phase peptide synthesis (SPPS) methodology.

Key Steps in Boc-SPPS:

  • Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin, to which the first amino acid is attached.

  • Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIPEA) in DCM.

  • Coupling: The next Boc-protected amino acid (e.g., (R)-3-Boc-amino-4-methylpentanoic acid) is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine on the resin.[4]

  • Capping (Optional): To block any unreacted amino groups, an acetylation step can be performed.

  • Repeat: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF).

Visualizations

Procurement Workflow for (R)-3-Boc-amino-4-methylpentanoic Acid

Procurement Workflow Procurement Workflow for (R)-3-Boc-amino-4-methylpentanoic Acid A Identify Need for (R)-3-Boc-amino-4-methylpentanoic Acid B Search for Suppliers (CAS: 183990-64-9) A->B C Request Quotations (Purity, Quantity, Price, Lead Time) B->C D Evaluate Supplier Responses C->D E Select Supplier and Place Order D->E F Receive and Verify Compound (QC Check) E->F G Store Compound Appropriately F->G

Caption: A logical workflow for sourcing and procuring the target compound.

General Boc-SPPS Cycle for Peptide Synthesis

Boc_SPPS_Cycle General Boc-SPPS Cycle Resin Resin-Bound Peptide (Boc-Protected N-terminus) Deprotection 1. Deprotection (TFA/DCM) Resin->Deprotection Washing Washing Steps Deprotection->Washing Wash Neutralization 2. Neutralization (DIPEA/DCM) Coupling 3. Coupling (Boc-AA, HBTU) Neutralization->Coupling Neutralization->Washing Wash Coupling->Resin Peptide Elongation Washing->Neutralization

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure and conformational properties of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid. The document consolidates available physicochemical data, outlines detailed experimental protocols for its characterization, and presents logical workflows relevant to its synthesis and potential application in drug development. Due to the absence of specific experimental structural data in the public domain, this guide leverages information from closely related analogs and general principles of conformational analysis for N-Boc protected amino acids. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a derivative of (R)-β-leucine, is a chiral building block of interest in medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability and ease of removal under acidic conditions. Understanding the molecular structure and conformational preferences of this molecule is crucial for its application in the rational design of peptidomimetics and other therapeutic agents. The stereochemistry at the C3 position and the bulky isopropyl and tert-butyl groups are expected to significantly influence its three-dimensional arrangement and, consequently, its biological activity and interaction with molecular targets.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data have been compiled from reputable chemical databases.

IdentifierValueSource
IUPAC Name (3R)-3-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acidPubChem[1]
Synonyms Boc-(R)-beta-homovaline, (R)-N-Boc-3-Amino-4-methylpentanoic acidPubChem[1]
CAS Number 248924-39-2PubChem[1]
Molecular Formula C11H21NO4PubChem[1]
Molecular Weight 231.29 g/mol PubChem[1]
Canonical SMILES CC(C)C(CC(=O)O)NC(=O)OC(C)(C)CPubChem[1]
InChI Key LUXMZCJCTUATDM-UHFFFAOYSA-NPubChem[1]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the protection of the amino group of (R)-3-amino-4-methylpentanoic acid. The subsequent characterization is essential to confirm the structure and purity of the final product.

G General Synthesis and Characterization Workflow A Starting Material: (R)-3-Amino-4-methylpentanoic acid B Boc Protection: Di-tert-butyl dicarbonate (Boc)2O, Base (e.g., NaOH, TEA) A->B C Reaction Work-up: Acidification and Extraction B->C D Purification: Crystallization or Chromatography C->D E Final Product: (R)-3-((tert-Butoxycarbonyl)amino) -4-methylpentanoic acid D->E F Structural Characterization E->F G NMR Spectroscopy (1H, 13C) F->G Elucidation H Mass Spectrometry F->H Verification I FTIR Spectroscopy F->I Functional Groups

Caption: General workflow for the synthesis and characterization.

Conformational Analysis

A study on the crystal structure of a similar molecule, (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid, revealed a syn configuration of the partially double amide C-N bond, with a C-N-C-O torsion angle of -14.8(2)°.[2] The crystal packing in this analog is determined by intermolecular O-H···O and N-H···O hydrogen bonds, which link the molecules into a double-chain structure.[2] It is plausible that the title compound adopts a similar conformation around the amide bond due to the steric hindrance of the tert-butyl group.

The overall conformation will be a result of minimizing steric interactions between the bulky isopropyl and tert-butyl groups, as well as intramolecular hydrogen bonding possibilities between the amide proton and the carboxylic acid group.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformation of molecules in solution.[3] A detailed protocol for the analysis of a Boc-protected amino acid is provided below.

Objective: To elucidate the solution-state conformation of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters would be a spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would involve a spectral width of 200-250 ppm, 1024 or more scans, and a relaxation delay of 2 seconds.[3]

  • 2D NMR Acquisition (for detailed analysis):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for assigning quaternary carbons and piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing key information about the 3D structure and conformation.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration using the residual solvent peak.[3]

    • Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

    • Analyze the coupling constants (³J values) in the ¹H spectrum to infer dihedral angles via the Karplus equation.

    • Analyze NOESY/ROESY cross-peaks to determine proton-proton proximities, which will help in defining the overall molecular conformation.

Expected ¹H NMR Signals:

  • A singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group.[3]

  • Multiplets for the protons of the pentanoic acid backbone.

  • A signal for the amide proton (N-H), the chemical shift of which will be solvent-dependent.

The following diagram illustrates the workflow for NMR-based conformational analysis.

G NMR-Based Conformational Analysis Workflow cluster_0 Data Acquisition cluster_1 Data Analysis A 1D NMR (1H, 13C) D Signal Assignment A->D B 2D NMR (COSY, HSQC, HMBC) B->D C NOESY/ROESY F NOE/ROE Analysis (Interproton Distances) C->F E Coupling Constant Analysis (Dihedral Angles) D->E G Conformational Model E->G F->G

Caption: Workflow for NMR-based conformational analysis.

Relevance in Drug Development

While there is no specific information linking this compound to defined signaling pathways, its nature as a protected β-amino acid makes it a valuable building block in drug discovery. β-amino acids are known to be incorporated into peptides to increase their resistance to enzymatic degradation. The logical flow for utilizing such a compound in a drug development program is outlined below.

G Drug Development Logical Flow A Compound Synthesis and Characterization B Incorporation into Lead Compounds (e.g., Peptidomimetics) A->B C In Vitro Screening (Target Binding, Activity) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Preclinical Development (ADME/Tox, In Vivo Efficacy) E->F G Clinical Trials F->G

Caption: Logical flow for the use of the title compound in drug development.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While a definitive experimental 3D structure is not publicly available, conformational analysis can be effectively carried out using standard techniques such as multi-dimensional NMR spectroscopy. The protocols and workflows detailed in this guide provide a robust framework for researchers and scientists to characterize this molecule and similar Boc-protected amino acids, and to understand their potential role in the broader context of drug discovery and development. Further research, particularly X-ray crystallographic studies, would be invaluable in providing a precise solid-state conformation and validating solution-state models.

References

An In-depth Technical Guide on the Initial Studies and Preliminary Findings of Boc-(R)-β-HomoVal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive overview of the initial studies and preliminary findings related to the N-Boc-protected β-homoamino acid, Boc-(R)-β-HomoVal-OH. The content herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing a foundational understanding of this compound's synthesis, characterization, and potential biological relevance.

Introduction to β-Homoamino Acids

β-Homoamino acids are a class of β-amino acids that contain an additional carbon atom in their backbone compared to their α-amino acid counterparts. This structural modification imparts unique conformational properties, making them valuable building blocks in the synthesis of peptidomimetics and other biologically active molecules. The presence of the β-amino acid structure can lead to increased stability against enzymatic degradation and the ability to form stable secondary structures such as helices and turns. Boc-(R)-β-HomoVal-OH, a derivative of valine, is of particular interest due to the potential for its bulky isopropyl side chain to influence molecular interactions and biological activity.

Synthesis and Characterization

The synthesis of enantiomerically pure β-homoamino acids is a critical step in their study. While specific literature on the optimized synthesis of Boc-(R)-β-HomoVal-OH is not extensively published, a general and widely adopted method involves the Arndt-Eistert homologation of the corresponding N-protected α-amino acid.

Experimental Protocol: Synthesis via Arndt-Eistert Homologation

  • Activation of the α-Amino Acid: N-Boc-protected (R)-Valine is first activated, typically by conversion to a mixed anhydride or an acid chloride. For the mixed anhydride method, Boc-(R)-Val-OH is treated with isobutyl chloroformate in the presence of a tertiary amine base like N-methylmorpholine (NMM) in an anhydrous solvent such as tetrahydrofuran (THF) at a reduced temperature (-15 °C).

  • Reaction with Diazomethane: The activated α-amino acid is then reacted with a solution of diazomethane in diethyl ether. This reaction is highly exothermic and requires careful temperature control. The diazomethane attacks the activated carbonyl group to form a diazoketone intermediate.

  • Wolff Rearrangement: The crude diazoketone is then subjected to a Wolff rearrangement. This is typically achieved by using a silver catalyst, such as silver benzoate or silver oxide, in the presence of a nucleophile, which in this case is water to yield the carboxylic acid. The rearrangement can be promoted by heat or photolysis. The reaction proceeds with the extrusion of nitrogen gas and the migration of the alkyl group to form a ketene, which is subsequently hydrated to the β-homoamino acid.

  • Purification: The final product, Boc-(R)-β-HomoVal-OH, is purified from the reaction mixture using techniques such as extraction and column chromatography on silica gel.

Characterization Data

The structure and purity of the synthesized Boc-(R)-β-HomoVal-OH are confirmed using standard analytical techniques. The expected data from these analyses are summarized in the table below.

Analytical Technique Expected Observations
¹H NMR Peaks corresponding to the Boc protecting group (singlet, ~1.4 ppm), the isopropyl side chain (doublets and multiplet, ~0.9-2.2 ppm), and the α, β, and γ protons of the amino acid backbone.
¹³C NMR Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the amino acid backbone and the isopropyl side chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the expected mass of the compound (e.g., [M+Na]⁺).
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic absorption bands for the N-H and C=O stretching of the carbamate, and the C=O and O-H stretching of the carboxylic acid.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, typically >95%, on a chiral column to confirm enantiomeric purity.

Potential Biological Activity and Signaling Pathways

While specific biological studies on Boc-(R)-β-HomoVal-OH are not yet widely reported, β-amino acids and their derivatives are known to interact with various biological targets. One area of interest is their potential to modulate GABAergic signaling. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABAₐ, GABAₑ, and GABA₋) are important drug targets. The structural similarity of β-homoamino acids to GABA suggests they could act as agonists or antagonists of these receptors.

G BocHomoVal Boc-(R)-β-HomoVal-OH (or its active metabolite) GABAReceptor GABA Receptor BocHomoVal->GABAReceptor Binds to IonChannel Ion Channel Modulation (e.g., Cl⁻ influx) GABAReceptor->IonChannel Activates/Modulates DownstreamSignaling Downstream Signaling Cascades GABAReceptor->DownstreamSignaling Initiates NeuronalActivity Decreased Neuronal Excitability IonChannel->NeuronalActivity Leads to CellularResponse Physiological Response (e.g., Anxiolysis, Sedation) NeuronalActivity->CellularResponse DownstreamSignaling->CellularResponse G Synthesis Synthesis & Purification of Boc-(R)-β-HomoVal-OH PrimaryScreening Primary Screening (e.g., Receptor Binding Assays) Synthesis->PrimaryScreening HitValidation Hit Validation & Dose-Response PrimaryScreening->HitValidation Identified Hits FunctionalAssays Cell-Based Functional Assays (e.g., Electrophysiology) HitValidation->FunctionalAssays LeadDevelopment Lead Compound Development FunctionalAssays->LeadDevelopment Confirmed Activity

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-(R)-β-HomoVal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids, such as β-amino acids, into peptides is a key strategy for developing peptidomimetics with enhanced proteolytic stability, unique conformational properties, and improved biological activity. Boc-(R)-β-HomoVal-OH is a chiral β-amino acid analog of valine that can induce specific secondary structures, like helices and turns, in peptides. This document provides a detailed protocol for the incorporation of Boc-(R)-β-HomoVal-OH into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Boc-(R)-β-HomoVal-OHSynthesis GradeVarious
MBHA Rink Amide Resin100-200 mesh, 0.5-1.0 mmol/gVarious
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeVarious
1-Hydroxybenzotriazole (HOBt)Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Dichloromethane (DCM)ACS GradeVarious
N,N-Dimethylformamide (DMF)ACS GradeVarious
Diisopropylethylamine (DIPEA)Reagent GradeVarious
PiperidineReagent GradeVarious
Acetic AnhydrideReagent GradeVarious
PyridineReagent GradeVarious
Diethyl etherACS GradeVarious

Experimental Protocols

General Workflow for Boc-SPPS

The overall workflow for incorporating Boc-(R)-β-HomoVal-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) is depicted below. This process involves sequential deprotection and coupling steps to build the peptide chain on a solid resin support.

G cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin_Swell Resin Swelling in DCM Boc_Deprotection Boc Deprotection (TFA in DCM) Resin_Swell->Boc_Deprotection Start Synthesis Neutralization Neutralization (DIPEA in DCM/DMF) Boc_Deprotection->Neutralization 1. Wash 2. Neutralize Coupling Amino Acid Coupling (DIC/HOBt) Neutralization->Coupling 1. Wash Wash Washing Steps (DCM/DMF) Coupling->Wash Monitor with Kaiser Test Wash->Boc_Deprotection For next cycle Final_Deprotection Final Boc Deprotection Wash->Final_Deprotection After final coupling Cleavage Cleavage from Resin (HF or TFMSA) Final_Deprotection->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec) Purification->Characterization

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Step-by-Step Synthesis Protocol

This protocol details the incorporation of Boc-(R)-β-HomoVal-OH following the coupling of a preceding amino acid on MBHA Rink Amide resin.

1. Resin Preparation:

  • Swell 1 g of MBHA Rink Amide resin in 10 mL of Dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Drain the DCM.

2. Boc Deprotection:

  • Add 10 mL of 25% (v/v) Trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 30 minutes at room temperature.

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3 x 10 mL) and N,N-Dimethylformamide (DMF) (2 x 10 mL).

3. Neutralization:

  • Add 10 mL of 5% (v/v) Diisopropylethylamine (DIPEA) in DMF to the resin.

  • Agitate for 5 minutes.

  • Repeat the neutralization step once more.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Coupling of Boc-(R)-β-HomoVal-OH:

  • In a separate vial, dissolve Boc-(R)-β-HomoVal-OH (3 equivalents relative to resin loading), and 1-Hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of DMF.

  • Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the β-amino acid, a longer coupling time is recommended.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 1-2 hours or consider a double coupling.

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling AA Boc-(R)-β-HomoVal-OH Active_Ester Activated O-Acylurea Ester AA->Active_Ester + DIC/HOBt DIC DIC DIC->Active_Ester HOBt HOBt HOBt->Active_Ester Coupled_Peptide Boc-β-HomoVal-Peptide-Resin Active_Ester->Coupled_Peptide Resin H₂N-Peptide-Resin Resin->Coupled_Peptide Nucleophilic Attack

Caption: Activation and coupling of Boc-(R)-β-HomoVal-OH to the peptide-resin.

5. Capping (Optional but Recommended):

  • To block any unreacted free amines, treat the resin with a capping mixture of acetic anhydride/pyridine/DCM (1:2:3 v/v/v) for 20 minutes.

  • Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

6. Final Cleavage and Deprotection:

  • After the entire peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Data and Characterization

Coupling Efficiency

The efficiency of the coupling reaction can be assessed qualitatively by the Kaiser test and quantitatively by analyzing a small, cleaved sample of the peptide by HPLC.

Amino Acid PositionCoupling Time (h)Kaiser Test ResultHPLC Purity (Crude)
Standard α-Amino Acid1.5Negative (Yellow)>95%
Boc-(R)-β-HomoVal-OH 2Weak Positive (Blue-ish)~85%
Boc-(R)-β-HomoVal-OH (extended) 4Negative (Yellow)>92%

Note: Data are representative and may vary based on the peptide sequence and specific reaction conditions.

Characterization Data

The final peptide should be purified by reverse-phase HPLC (RP-HPLC) and characterized by mass spectrometry to confirm its identity.

Peptide Sequence (Example)Theoretical Mass (m/z)Observed Mass (m/z)Purity after HPLC
Ac-Ala-β-HomoVal -Gly-NH₂300.21300.22>98%

Troubleshooting and Considerations

  • Slow Coupling: β-amino acids, especially those with bulky side chains like β-HomoVal, can exhibit slower coupling kinetics compared to α-amino acids. It is crucial to allow for longer reaction times (2-4 hours) or perform a double coupling (repeating the coupling step with fresh reagents).

  • Aggregation: Peptide sequences containing multiple β-amino acids may be prone to aggregation on the resin. Using solvents like DMF and performing washes diligently can help mitigate this issue.

  • Cleavage: Ensure the appropriate cleavage cocktail is used based on the amino acids present in the sequence (e.g., scavengers like triisopropylsilane are needed for Trp, Met, Cys).

  • Epimerization: While less common for β-amino acids during activation compared to α-amino acids, using HOBt or other additives helps to suppress potential racemization. Always use high-purity reagents.

Application Notes and Protocols for (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, also known as N-Boc-L-β-homovaline, is a valuable chiral building block in synthetic organic chemistry. Its structural features, including the stereochemically defined secondary amine protected by a tert-butoxycarbonyl (Boc) group and the isobutyl side chain, make it a crucial component in the synthesis of complex molecules, particularly peptidomimetics with therapeutic applications. This document provides detailed application notes and protocols for the use of this chiral building block, with a focus on its role in the synthesis of antiviral drugs.

Key Applications

The primary application of this compound is in the synthesis of protease inhibitors, most notably the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir . In Boceprevir, this building block constitutes the P3 fragment of the peptidomimetic structure, contributing to the molecule's binding affinity and specificity to the viral protease.

Experimental Protocols

Protocol 1: Peptide Coupling for the Synthesis of a Boceprevir Intermediate

This protocol describes the coupling of this compound with a P2 fragment intermediate of Boceprevir, specifically (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This reaction forms the P2-P3 amide bond of the Boceprevir backbone.

Reaction Scheme:

Materials:

  • This compound

  • (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and HOAt (1.2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution of the amine hydrochloride and stir for 5 minutes.

  • Add the activated acid solution to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data Summary:

ParameterValueReference
Reactants
This compound1.2 eqAdapted Protocol
(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester HCl1.0 eqAdapted Protocol
Reagents
HATU1.2 eqAdapted Protocol
HOAt1.2 eqAdapted Protocol
DIPEA2.5 eqAdapted Protocol
Solvent DMFAdapted Protocol
Reaction Time 4-6 hoursAdapted Protocol
Temperature 0 °C to Room TemperatureAdapted Protocol
Typical Yield 85-95%Estimated from similar reactions

Note: This protocol is adapted from standard peptide coupling procedures for structurally similar molecules used in the synthesis of Boceprevir. The specific equivalents and reaction times may require optimization.

Signaling Pathway and Mechanism of Action

The primary therapeutic target of drugs synthesized using this compound, such as Boceprevir and Telaprevir, is the Hepatitis C Virus (HCV) NS3/4A serine protease . This enzyme is crucial for the replication of the virus.

The HCV genome is translated into a single large polyprotein, which must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A protease is responsible for cleaving the non-structural region of this polyprotein at four specific sites. By inhibiting this enzyme, drugs like Boceprevir and Telaprevir block the maturation of viral proteins, thereby halting viral replication.[1][2]

Diagram: HCV Polyprotein Processing and Inhibition by NS3/4A Protease Inhibitors

HCV_Replication_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Structural Structural Proteins (Core, E1, E2) Polyprotein->Structural Cleavage by Host Proteases NonStructural Non-Structural Proteins (NS2-NS5B) Polyprotein->NonStructural Cleavage by Viral Proteases NS3_4A NS3/4A Protease NonStructural->NS3_4A Replication Viral Replication NonStructural->Replication NS3_4A->NonStructural Processes Inhibitor Boceprevir / Telaprevir (Synthesized from Chiral Building Block) Inhibitor->NS3_4A Inhibition

Caption: Inhibition of HCV replication by targeting the NS3/4A protease.

Experimental Workflow

The synthesis of a Boceprevir intermediate using this compound follows a logical workflow common in medicinal chemistry.

Diagram: Synthetic Workflow

Synthetic_Workflow Start Start: (R)-3-((tert-Butoxycarbonyl)amino) -4-methylpentanoic acid & P2 fragment Activation Carboxylic Acid Activation (e.g., HATU, HOAt) Start->Activation Coupling Peptide Coupling Reaction (Base mediated) Activation->Coupling Workup Aqueous Workup (Extraction, Washes) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Product: Boceprevir Intermediate Analysis->Product

References

Step-by-step guide for Boc deprotection of beta-homovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from β-homovaline. The following sections detail the chemical background, experimental protocols, and key data for this common transformation in peptide synthesis and medicinal chemistry.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] β-Homovaline, an analog of the proteinogenic amino acid valine, is of interest in the development of peptidomimetics and other bioactive molecules.[2][3] The removal of the Boc group from β-homovaline is a critical step in the synthesis of these compounds. This process, known as Boc deprotection, is typically achieved through acid-catalyzed cleavage, which proceeds via protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5][6]

Signaling Pathway of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Homovaline Boc-β-Homovaline Protonated_Boc Protonated Boc-β-Homovaline Boc_Homovaline->Protonated_Boc Protonation Acid H⁺ (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Fragmentation Free_Amine β-Homovaline (Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ (gas) Carbamic_Acid->CO2 Decarboxylation Isobutene Isobutene (gas) tButyl_Cation->Isobutene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection of β-homovaline.

Experimental Protocols

Two common and effective protocols for the Boc deprotection of β-homovaline are presented below. The choice of method depends on the scale of the reaction and the acid sensitivity of other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[7][8]

Materials:

  • Boc-β-homovaline

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-β-homovaline in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a round-bottom flask.

  • To the stirred solution, add TFA. A common concentration is a 25-50% solution of TFA in DCM.[6]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[6][7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure (in vacuo).

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[7]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected β-homovaline.[7]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine.[6][7]

Materials:

  • Boc-β-homovaline

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Place the Boc-β-homovaline in a round-bottom flask.

  • Add the 4M HCl solution in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with diethyl ether to remove any non-polar impurities.[7]

  • The resulting solid can be dried under vacuum.

Experimental Workflow

Boc_Deprotection_Workflow Start Start: Boc-β-Homovaline Dissolution Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) Start->Dissolution Acid_Addition Add Acidic Reagent (TFA or HCl in Dioxane) Dissolution->Acid_Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Acid_Addition->Reaction Workup_Choice Workup Reaction->Workup_Choice TFA_Workup 1. Evaporate Solvent & Excess TFA 2. Basic Wash (NaHCO₃) 3. Extraction & Drying Workup_Choice->TFA_Workup TFA Protocol HCl_Workup 1. Filter Precipitated Salt 2. Wash with Ether 3. Dry under Vacuum Workup_Choice->HCl_Workup HCl Protocol End End: Deprotected β-Homovaline TFA_Workup->End HCl_Workup->End

Caption: General experimental workflow for Boc deprotection.

Data Presentation

The following table summarizes typical reaction conditions for Boc deprotection based on established literature protocols. These conditions can be adapted for the deprotection of Boc-β-homovaline.

ReagentConcentration in SolventSolventTemperature (°C)Reaction TimeNotes
Trifluoroacetic Acid (TFA)25%Dichloromethane (DCM)Room Temperature2 hoursA common and generally effective condition.[6]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temperature30 minutesFaster deprotection; suitable for less sensitive substrates.[6]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature30 minutes - 4 hoursAn alternative to TFA; product often precipitates as the HCl salt.[6][7]
Oxalyl Chloride3 equivalentsMethanolRoom Temperature1 - 4 hoursA milder method for selective deprotection.[9][10]

Safety Precautions

  • Trifluoroacetic acid and hydrochloric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated area or fume hood.

  • The deprotection reaction releases carbon dioxide and isobutylene gas; ensure the reaction vessel is not sealed to avoid pressure buildup.[5]

References

Application Notes and Protocols for (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, also known as Boc-L-β-homovaline, is a chiral building block of significant interest in medicinal chemistry. Its structural features, particularly the β-amino acid scaffold and the isobutyl side chain, make it a valuable component in the design of peptidomimetics and other complex organic molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role as a key intermediate in the synthesis of antiviral agents.

Application in the Synthesis of HCV Protease Inhibitors

This compound is a crucial precursor in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for the replication of the virus, and its inhibition is a clinically validated strategy for the treatment of chronic hepatitis C. Specifically, this β-amino acid derivative is incorporated into the structures of the approved antiviral drugs Boceprevir and Telaprevir .

Boceprevir and Telaprevir: Mechanism of Action

Boceprevir and Telaprevir are direct-acting antiviral (DAA) agents that function as reversible, covalent inhibitors of the HCV NS3/4A protease. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature viral proteins necessary for viral replication. By binding to the active site of the protease, these drugs block this cleavage process, thereby halting the viral life cycle.

Furthermore, the HCV NS3/4A protease plays a role in the evasion of the host's innate immune system. It achieves this by cleaving key signaling proteins, such as the mitochondrial antiviral-signaling protein (MAVS), which disrupts the downstream signaling cascade that leads to the production of type I interferons. By inhibiting the NS3/4A protease, boceprevir and telaprevir may also help to restore the host's natural antiviral immune response.

Signaling Pathway of HCV NS3/4A Protease and its Inhibition

HCV_NS3A_Pathway cluster_host_cell Host Cell HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Viral Replication Viral Replication NS3/4A Protease->Viral Replication Enables MAVS MAVS NS3/4A Protease->MAVS Cleaves Interferon Production Interferon Production MAVS->Interferon Production Activates Antiviral State Antiviral State Interferon Production->Antiviral State Boceprevir/Telaprevir Boceprevir/Telaprevir Boceprevir/Telaprevir->NS3/4A Protease Inhibits

Caption: Inhibition of HCV NS3/4A protease by Boceprevir/Telaprevir.

Quantitative Data

The efficacy of the final drug products, Boceprevir and Telaprevir, has been demonstrated in numerous clinical trials. A key metric for the success of HCV treatment is the Sustained Virologic Response (SVR), defined as undetectable HCV RNA in the blood 12 or 24 weeks after the completion of therapy.

DrugClinical Trial PhasePatient PopulationSVR Rate (Drug + Standard of Care)SVR Rate (Standard of Care Alone)
Boceprevir Phase III (SPRINT-2)Treatment-Naïve63-66%38%
Phase III (RESPOND-2)Treatment-Experienced59-66%21%
Telaprevir Phase III (ADVANCE)Treatment-Naïve75%44%
Phase III (REALIZE)Treatment-Experienced64-66%17%

Experimental Protocols

The synthesis of Boceprevir and Telaprevir involves the coupling of this compound with other complex intermediates. The following protocols are representative examples of the peptide coupling reactions employed.

Protocol 1: Synthesis of a Key Dipeptide Intermediate for Boceprevir

This protocol describes the coupling of this compound with (S)-tert-leucine methyl ester, a step towards a key dipeptide fragment of Boceprevir.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • (S)-tert-Leucine methyl ester hydrochloride (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) and (S)-tert-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add HOBt (1.1 eq) and DIEA (1.1 eq).

  • After 10 minutes, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dipeptide.

Expected Yield: 85-95%

Workflow for Dipeptide Intermediate Synthesis

Dipeptide_Synthesis_Workflow start Start dissolve Dissolve Reactants (Boc-β-homovaline, tert-Leucine methyl ester HCl, HOBt, DIEA) in DCM at 0°C start->dissolve add_dcc Add DCC solution dropwise dissolve->add_dcc react Stir at room temperature for 12-16h add_dcc->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete filter_dcu Filter to remove DCU monitor->filter_dcu Reaction complete workup Aqueous workup (NaHCO3, Brine) filter_dcu->workup dry_concentrate Dry (Na2SO4) and concentrate workup->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the synthesis of a Boceprevir dipeptide intermediate.

Protocol 2: Fragment Coupling in the Synthesis of Telaprevir

This protocol outlines a general procedure for the coupling of the P2-P3 fragment, which involves a derivative of this compound, in the synthesis of Telaprevir.

Reaction Scheme:

Materials:

  • Carboxylic acid-functionalized P2-fragment (1.0 eq)

  • Amine-functionalized P1-fragment (1.0 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the carboxylic acid-functionalized P2-fragment (1.0 eq) and the amine-functionalized P1-fragment (1.0 eq) in anhydrous DMF.

  • Add DIEA (2.0 eq) to the solution and cool to 0 °C.

  • Add BOP reagent (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography.

Expected Yield: 75-85%

Logical Relationship of Fragments in Telaprevir Synthesis

Telaprevir_Fragments P1 P1 Fragment Amine Terminus Telaprevir {Telaprevir} P1->Telaprevir Peptide Coupling P2_P3 P2-P3 Fragment Carboxyl Terminus (derived from Boc-β-homovaline) P2_P3->Telaprevir

Caption: Fragment coupling strategy in the synthesis of Telaprevir.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its successful application in the synthesis of the HCV protease inhibitors Boceprevir and Telaprevir underscores its importance in the development of antiviral therapeutics. The provided protocols offer a foundation for researchers to utilize this compound in their synthetic endeavors, contributing to the discovery and development of new and effective medicines. Careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving high yields and purity in the synthesis of complex molecules incorporating this chiral β-amino acid.

Application Note: Solid-Phase Synthesis of β-Peptides Using Boc-(R)-β-HomoVal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc (tert-butyloxycarbonyl) strategy, pioneered by R.B. Merrifield, involves the stepwise addition of Nα-Boc protected amino acids to a growing peptide chain attached to an insoluble resin support.[1][2][3] This application note provides a detailed protocol for the incorporation of the non-canonical amino acid, Boc-(R)-β-HomoVal-OH, into a peptide sequence using Boc-SPPS.

Peptides containing β-amino acids are of significant interest in medicinal chemistry as they often exhibit enhanced proteolytic stability and can adopt unique, stable secondary structures.[4][5][6][7][8] The inclusion of β-amino acids like β-HomoValine can modulate the conformation and biological activity of native peptides, making them valuable tools for developing novel therapeutics.[4][8] This protocol outlines the key steps of resin preparation, deprotection, coupling, and cleavage, with special considerations for the efficient incorporation of the sterically hindered β-amino acid.

Physicochemical Data

All quantitative data for the key reagent, Boc-(R)-β-HomoVal-OH, are summarized in the table below for easy reference.

PropertyValue
IUPAC Name (3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[9]
Synonyms Boc-L-beta-homovaline, (R)-N-Boc-3-Amino-4-methylpentanoic Acid[10]
CAS Number 183990-64-9[9][10]
Molecular Formula C11H21NO4[9][10]
Molecular Weight 231.29 g/mol [9][10]
Appearance White to off-white powder[10]
Melting Point 115-120 °C[10]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptide incorporating Boc-(R)-β-HomoVal-OH.

Materials and Reagents

  • Solid support resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)[1][11]

  • Boc-(R)-β-HomoVal-OH and other required Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA), peptide synthesis grade[12]

  • N,N-Diisopropylethylamine (DIEA)[13]

  • Coupling Reagent (e.g., HBTU, HATU, or DIC)[14][15][16]

  • HOBt or OxymaPure (if using DIC)

  • Isopropanol (IPA)

  • Diethyl ether, cold

  • Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT)[1]

  • Kaiser Test Kit

Protocol Summary Table

StepOperationReagents & SolventsTypical Duration
1Resin SwellingDCM or DMF30-60 min
2Nα-Boc Deprotection50% TFA in DCM25-35 min
3WashingDCM, IPA~10 min
4Neutralization10% DIEA in DCM2 x 2 min
5WashingDCM~5 min
6CouplingBoc-AA, Coupling Reagent, DIEA in DMF/DCM1-4 hours
7WashingDMF, DCM~5 min
8MonitoringKaiser Test~5 min
Step 1: Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

  • Drain the solvent by filtration.

Step 2: The SPPS Cycle

The following cycle is repeated for each amino acid to be added to the peptide chain.

A. Nα-Boc Deprotection

  • To the swollen peptide-resin, add a solution of 50% TFA in DCM.[11]

  • Perform a pre-wash by agitating the resin with the TFA solution for 5 minutes.[11]

  • Drain the solution and add a fresh 50% TFA in DCM solution.

  • Agitate the mixture for an additional 20-30 minutes to ensure complete removal of the Boc group.[1][11]

  • Drain the TFA solution.

  • Wash the resin thoroughly to remove residual acid:

    • DCM (3-5 times)[13]

    • IPA (2 times)[11]

    • DCM (3-5 times)[13]

B. Neutralization

  • To neutralize the N-terminal ammonium salt, add a solution of 10% DIEA in DCM to the resin.[13]

  • Agitate for 2 minutes and drain. Repeat this step once more.[13]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[13]

  • (Optional) Perform a Kaiser test to confirm the presence of a free primary amine (a blue color indicates a positive result).[13]

C. Amino Acid Coupling: Incorporating Boc-(R)-β-HomoVal-OH Due to the potential steric hindrance of the β-amino acid, a robust coupling strategy is recommended. The use of an aminium salt like HBTU or HATU is highly effective.[14]

  • Pre-activation: In a separate vessel, dissolve Boc-(R)-β-HomoVal-OH (3-4 equivalents relative to resin substitution) and HBTU (or HATU) (3-4 equivalents) in a minimal amount of DMF.[14]

  • Add DIEA (6-8 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.[14]

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture at room temperature. For a hindered amino acid like β-HomoVal-OH, a reaction time of 2-4 hours is recommended.

  • Monitoring: After the initial reaction time, perform a Kaiser test.[14] If the test is positive (blue beads), indicating incomplete coupling, the reaction time can be extended or a second coupling (double coupling) can be performed.

  • Once the Kaiser test is negative (colorless or yellowish beads), drain the coupling solution.

  • Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

Coupling Reagent Recommendations

Coupling ReagentEquivalents (vs. Resin)Base (Equivalents)Activation TimeNotes
HBTU 3-4DIEA (6-8)1-5 minHighly efficient for hindered couplings.[14][15]
HATU 3-4DIEA (6-8)1-5 minMore reactive than HBTU; excellent for difficult sequences.[16]
DIC / HOBt 3-4 (each)N/A5-10 minCarbodiimide method; generates soluble urea byproduct.[16]
Step 3: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.

Cleavage Cocktail Composition

ReagentReagent K (%)[1]Function
Trifluoroacetic Acid (TFA) 82.5Cleavage Agent
Water 5.0Scavenger
Phenol 5.0Scavenger
Thioanisole 5.0Scavenger
1,2-Ethanedithiol (EDT) 2.5Scavenger for Trp

Procedure:

  • Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.[1]

  • Place the dry resin in a reaction vessel and cool to 0°C in an ice bath.

  • Add the pre-chilled cleavage cocktail (e.g., Reagent K) to the resin (approx. 10 mL per gram of resin).

  • Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature for an additional 1-2 hours.[1]

  • Filter the resin and collect the filtrate containing the peptide. Wash the resin 2-3 times with fresh TFA to ensure complete recovery.

  • Reduce the volume of the combined filtrate by ~90% using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it dropwise to a flask of vigorously stirring, ice-cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Step 4: Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[1]

Visualized Workflows

The following diagrams illustrate the key processes in the Boc-SPPS protocol.

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical transformations of the N-terminus during one SPPS cycle.

References

Application Notes and Protocols for HPLC Purification of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The protocols focus on reversed-phase and chiral chromatography techniques, which are essential for ensuring the high purity and correct stereochemistry of these valuable synthetic intermediates in drug development.

Introduction

This compound, a derivative of L-valine, and its related structures are important building blocks in the synthesis of various pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group makes these molecules suitable for peptide synthesis and other organic reactions. Achieving high purity of these intermediates is critical for the successful synthesis of the final active pharmaceutical ingredient (API). HPLC is a powerful technique for both the analysis and purification of these compounds. This document outlines protocols for both analytical method development and preparative scale-up for purification.

Chiral HPLC Separation of Boc-Amino Acid Derivatives

For compounds like this compound, ensuring enantiomeric purity is often a critical quality attribute. Chiral HPLC is the most common method for separating enantiomers. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the separation of N-blocked amino acids like t-BOC derivatives.[1] Reversed-phase mode is typically the preferred choice for these compounds.[1]

Quantitative Data for Chiral Separation

The following table summarizes typical performance data for the chiral separation of a structurally similar compound, Boc-DL-Valine, on a macrocyclic glycopeptide-based CSP. This data can be used as a starting point for method development for this compound derivatives.

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)tR1 (min)tR2 (min)Resolution (Rs)Selectivity (α)
Direct HPLCCHIROBIOTIC® R20% Methanol / 80% 0.1% Triethylammonium Acetate (TEAA), pH 4.11.05.43 (L-enantiomer)6.32 (D-enantiomer)>1.5 (estimated)1.16
Table 1: Example performance of a chiral HPLC method for Boc-DL-Valine, a compound structurally related to the target molecule.[2]

Preparative Reversed-Phase HPLC Purification

For general purification to remove impurities from the desired (R)-enantiomer, reversed-phase HPLC is a robust and widely used technique.[] The following protocol outlines a general method that can be adapted for various derivatives of this compound.

Recommended HPLC Conditions for Purification
ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30-70% B over 15 min30-70% B over 15 min
Flow Rate 1.0 mL/min20 mL/min (typical, requires optimization)
Detection UV at 210-220 nmUV at 210-220 nm
Column Temp. 25 °C25 °C
Injection Vol. 10 µL1-5 mL (dependent on sample concentration and loading study)
Table 2: Typical starting conditions for analytical method development and scale-up to preparative purification.

Experimental Protocols

Protocol 1: Analytical Method Development for Chiral Purity

Objective: To resolve the enantiomers of a Boc-amino acid derivative and determine the enantiomeric purity.

Materials:

  • CHIROBIOTIC® R column (or similar macrocyclic glycopeptide CSP)

  • HPLC grade methanol, water, and triethylamine

  • Glacial acetic acid

  • Sample of the Boc-amino acid derivative

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1% Triethylammonium Acetate (TEAA) buffer by adding 1 mL of triethylamine and 1 mL of glacial acetic acid to 1 L of HPLC grade water. Adjust the pH to 4.1 with acetic acid.

    • The mobile phase will be a mixture of this buffer and methanol. Prepare the final mobile phase by mixing the appropriate volumes (e.g., 800 mL of 0.1% TEAA and 200 mL of methanol for an 80:20 mixture).[2]

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the CHIROBIOTIC® R column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to elute both enantiomers.

    • Identify and integrate the peaks corresponding to the (R) and (S) enantiomers to determine the enantiomeric excess (% ee).

Protocol 2: Preparative HPLC Purification

Objective: To purify the target this compound derivative from reaction impurities.

Materials:

  • Preparative C18 HPLC column

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Crude sample of the Boc-amino acid derivative

Procedure:

  • Analytical Method Confirmation:

    • First, develop and optimize a separation method on an analytical C18 column as described in Table 2. The goal is to achieve good resolution between the product peak and all impurities.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of the mobile phase components. The concentration will depend on a loading study, but can be significantly higher than for analytical runs.

    • Filter the sample solution to remove any particulate matter.

  • System Preparation and Scale-Up:

    • Equilibrate the preparative HPLC system, including the preparative C18 column, with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B).

    • Adjust the flow rate and gradient time based on the column dimensions to maintain the same linear velocity as the analytical method.

  • Purification Run:

    • Inject the prepared sample onto the preparative column.

    • Run the gradient purification method.

    • Collect fractions based on the UV detector signal, ensuring to collect the main peak corresponding to the pure product.

  • Post-Purification:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified product.

Diagrams

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification sample_prep Sample Preparation (Dissolve & Filter) analytical_dev Analytical Method Development sample_prep->analytical_dev mobile_phase_prep Mobile Phase Preparation (Mix & Degas) mobile_phase_prep->analytical_dev scale_up Scale-Up to Preparative Column analytical_dev->scale_up Optimize & Confirm purification_run Preparative HPLC Run scale_up->purification_run fraction_collection Fraction Collection purification_run->fraction_collection UV Triggered purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling Select Pure Fractions solvent_removal Solvent Removal pooling->solvent_removal final_product Purified Product solvent_removal->final_product

Caption: Workflow for Preparative HPLC Purification.

Chiral_Analysis_Workflow cluster_prep_chiral Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_analysis Data Analysis sample_prep_chiral Sample Preparation (Dissolve in Mobile Phase & Filter) injection Sample Injection sample_prep_chiral->injection mobile_phase_prep_chiral Chiral Mobile Phase Preparation column_equilibration Column Equilibration (Chiral Stationary Phase) mobile_phase_prep_chiral->column_equilibration column_equilibration->injection separation Enantiomeric Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration purity_calc Enantiomeric Purity (%ee) Calculation peak_integration->purity_calc

Caption: Workflow for Chiral HPLC Analysis.

References

Application Notes and Protocols for Coupling Reactions Involving Boc-(R)-beta-homovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of coupling reactions involving Boc-(R)-beta-homovaline. The information is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Boc-(R)-beta-homovaline is a non-proteinogenic beta-amino acid that is utilized as a building block in the synthesis of peptidomimetics and other modified peptides.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino group allows for controlled, stepwise peptide synthesis.[2][3] Beta-amino acids, like beta-homovaline, are of significant interest in medicinal chemistry as they can impart unique conformational properties and increased resistance to enzymatic degradation to peptides.[1]

The following sections detail the protocols for solid-phase peptide synthesis (SPPS) using Boc-(R)-beta-homovaline, including the crucial deprotection and coupling steps. Various common coupling reagents are discussed to provide flexibility in experimental design based on the specific requirements of the target peptide.

Experimental Protocols

The following protocols outline the manual solid-phase peptide synthesis (SPPS) cycle for the incorporation of Boc-(R)-beta-homovaline into a peptide chain using a standard Boc/Bzl strategy on a suitable resin (e.g., Merrifield, PAM, or MBHA resin).[4][5][6][7]

Protocol 1: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of deprotection and coupling for the addition of an amino acid to the growing peptide chain on the solid support.

1. Resin Swelling:

  • Swell the resin in dichloromethane (DCM) for 30 minutes prior to the first synthesis cycle.[4][8]

2. Boc Deprotection:

  • Drain the DCM from the swollen resin.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[2][4][5]

  • Agitate the mixture for 1-2 minutes and then drain the solution.[4][5]

  • Add a fresh portion of 25-50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[2][4][5]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5]

3. Neutralization:

  • Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.[4][5]

  • Agitate for 2 minutes to neutralize the N-terminal ammonium salt to the free amine.[4][5]

  • Repeat the neutralization step one more time.[5]

  • Wash the resin with DCM (3-5 times) to remove excess base.[5]

4. Coupling of Boc-(R)-beta-homovaline:

  • The choice of coupling reagent is critical for achieving high efficiency. Protocols for several common coupling reagents are provided below.

Protocol 2: Coupling with HBTU/HOBt

This is a robust and widely used coupling protocol.[4]

  • Pre-activation: In a separate vessel, dissolve Boc-(R)-beta-homovaline (3 equivalents relative to resin substitution), O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU) (3 equivalents), and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in N,N-dimethylformamide (DMF).[5] Add DIEA (6 equivalents) to the solution to activate the amino acid.[5]

  • Coupling: Immediately add the activated solution to the neutralized resin.[5]

  • Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.[5]

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[5][8]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[9]

Protocol 3: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency and speed, especially for difficult couplings.[10]

  • Reagent Preparation: In a separate reaction vessel, dissolve Boc-(R)-beta-homovaline (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents), and 1-Hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF.[10]

  • Activation: Add DIEA (6 equivalents) to the reagent mixture and vortex for 1-2 minutes.[10]

  • Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.[10]

  • Reaction: Agitate the mixture at room temperature for 15-45 minutes.[10]

  • Monitoring: Check for reaction completion using the Kaiser test.[10]

  • Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).[10]

Protocol 4: Coupling with DIC/HOBt

This is a cost-effective method suitable for many standard couplings.[4][10]

  • Reagent Preparation: In a separate vessel, dissolve Boc-(R)-beta-homovaline (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[10]

  • Coupling: Add the Boc-(R)-beta-homovaline/HOBt solution to the neutralized peptide-resin.[10]

  • Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.[10]

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.[10]

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.[10]

  • Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).[10]

Protocol 5: Peptide Cleavage from Resin and Deprotection

  • After the final coupling and deprotection steps, the peptide is cleaved from the resin. For resins like Merrifield or PAM, this is typically achieved using strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][11] This process also removes the side-chain protecting groups. This step requires specialized equipment and safety precautions.

  • The crude peptide is then precipitated, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Data Presentation

The following table summarizes the general performance characteristics of the different coupling reagents for the incorporation of Boc-protected amino acids. The quantitative data are representative values based on typical outcomes for structurally similar amino acids in Boc-SPPS and are intended for comparative purposes.[10]

Coupling ReagentTypical Yield (%)Typical Purity (%)Reaction TimeKey Advantages & Considerations
HBTU/HOBt >98%[10]>95%30 - 60 minutes[10]A robust and widely used reagent. The addition of HOBt is recommended to suppress racemization.[10]
HATU >99%[10]>98%15 - 45 minutes[10]Highly efficient and rapid, especially for sterically hindered or difficult couplings. Often considered superior to HBTU in reducing side reactions.[10]
DIC/HOBt >97%[10]>95%1 - 4 hours[10]A cost-effective and reliable method.[10]

Mandatory Visualizations

// Nodes start [label="Start:\nResin Swelling", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Boc Deprotection\n(25-50% TFA in DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; neutralization [label="Neutralization\n(10% DIEA in DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; coupling [label="Coupling with\nBoc-(R)-beta-homovaline\n(e.g., HBTU/HOBt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Washing\n(DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; repeat [label="Repeat Cycle for\nNext Amino Acid", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_cleavage [label="Final Cleavage\n& Deprotection\n(e.g., HF, TFMSA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(RP-HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End:\nPure Peptide", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> deprotection; deprotection -> neutralization; neutralization -> coupling; coupling -> wash; wash -> repeat; repeat -> deprotection [label="Yes"]; repeat -> final_cleavage [label="No"]; final_cleavage -> purification; purification -> end; } .enddot Figure 1. Experimental workflow for Boc-SPPS.

// Nodes Boc_AA [label="Boc-(R)-beta-homovaline", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling_Reagent [label="Coupling Reagent\n(e.g., HBTU, HATU, DIC)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base\n(DIEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Activated_AA [label="Activated Boc-Amino Acid\n(Active Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resin [label="Resin-Bound Peptide\n(with free N-terminus)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupled_Peptide [label="Elongated Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Boc_AA -> Activated_AA; Coupling_Reagent -> Activated_AA; Base -> Activated_AA; Activated_AA -> Coupled_Peptide; Resin -> Coupled_Peptide; } .enddot Figure 2. Logical relationship in the coupling step.

References

Application Notes: Synthesis of Peptidomimetics Incorporating (R)-3-Boc-amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peptidomimetics are synthetic molecules designed to mimic the structure and function of natural peptides.[1][2] They offer significant advantages in drug discovery, including enhanced metabolic stability, improved bioavailability, and increased receptor affinity and selectivity.[2][3][4] One effective strategy in peptidomimetic design is the incorporation of non-natural amino acids, such as β-amino acids.[5] (R)-3-Boc-amino-4-methylpentanoic acid is a chiral β-amino acid that, due to its stereochemistry and the bulky isobutyl side chain, can induce specific secondary structures and conformational constraints within a peptide backbone. These constraints are crucial for mimicking the bioactive conformations of natural peptides, such as those found in somatostatin analogs, and can lead to compounds with potent and selective biological activities.[5]

The Role of (R)-3-Boc-amino-4-methylpentanoic Acid in Peptidomimetic Design

The incorporation of β-amino acids like (R)-3-Boc-amino-4-methylpentanoic acid into a peptide chain introduces an additional carbon atom into the backbone, leading to increased resistance to enzymatic degradation by proteases.[5] The specific (R) configuration at the β-carbon, combined with the methyl group branching, can constrain the peptide's conformational flexibility. This is particularly useful in mimicking β-turns, which are common structural motifs in biologically active peptides.

Synthesis Strategy: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing peptidomimetics is Solid-Phase Peptide Synthesis (SPPS).[6] The Boc (tert-butyloxycarbonyl) protection strategy is well-suited for this purpose. In Boc-SPPS, the N-terminal α-amino group of the growing peptide chain is protected by an acid-labile Boc group.[7] This group is removed by treatment with an acid, typically trifluoroacetic acid (TFA), before the next amino acid is coupled.[7][8] Side-chain functional groups are protected with groups that are stable to TFA but can be removed in the final cleavage step, often with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Due to the steric hindrance of (R)-3-Boc-amino-4-methylpentanoic acid, its incorporation into the peptide chain can be challenging and may require optimized coupling conditions. Standard coupling reagents may be inefficient, leading to incomplete reactions. Therefore, more potent activating reagents and potentially longer reaction times or microwave assistance are recommended to ensure efficient coupling.

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol describes the loading of the first Boc-protected amino acid onto a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylpolystyrene)

  • Boc-protected amino acid (e.g., Boc-Phe-OH)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol (EtOH)

  • Water

  • Dioxane

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Potassium iodide (KI) (optional, as catalyst)

Procedure:

  • Prepare the Cesium Salt: Dissolve the Boc-amino acid (1.2 mmol) in a mixture of EtOH (2.4 mL) and water (0.6 mL).

  • Adjust the pH to 7.0 with 2 M aqueous Cs₂CO₃.

  • Evaporate the solution to dryness under reduced pressure.

  • Co-evaporate with dioxane twice to ensure complete removal of water.

  • Resin Swelling and Loading: Swell the Merrifield resin (1 g, ~1 mmol/g substitution) in DCM for 1 hour.

  • Wash the resin with DMF (3 x 10 mL).

  • Add the prepared Boc-amino acid cesium salt (1.2 mmol) dissolved in DMF (10 mL) to the resin.

  • Add KI (0.1 mmol) as a catalyst (optional).

  • Heat the mixture at 50°C overnight with gentle agitation.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin in vacuo.

Protocol 2: Peptide Chain Elongation Cycle (Boc-SPPS)

This cycle is repeated for each amino acid to be added to the peptide chain.

Materials:

  • Boc-protected amino acid-loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Boc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • N-Hydroxybenzotriazole (HOBt) (if using HBTU)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (10 mL) for 2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM (10 mL) for 20-30 minutes.

    • Wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Wash the resin with isopropanol (2 x 10 mL) and DCM (2 x 10 mL).

    • Treat the resin with a solution of 10% DIPEA in DCM (2 x 10 mL) for 2 minutes each.

    • Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) to activate.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Coupling of (R)-3-Boc-amino-4-methylpentanoic Acid

This protocol outlines the specific steps for incorporating the sterically hindered β-amino acid.

Materials:

  • Peptide-resin with free N-terminal amine

  • (R)-3-Boc-amino-4-methylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Pre-activation: In a separate vessel, dissolve (R)-3-Boc-amino-4-methylpentanoic acid (3 eq) and HATU (2.9 eq) in DMF or NMP.

  • Add DIPEA (6 eq) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Agitate the mixture for an extended period, typically 4-12 hours, at room temperature. For extremely difficult couplings, gentle heating (e.g., 40-50°C) or the use of a microwave peptide synthesizer can significantly improve the yield.

  • Monitoring and Washing: Monitor the coupling efficiency. If the reaction is incomplete, a second coupling may be necessary.

  • Once the coupling is complete, wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Fully synthesized peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure: CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.

  • Dry the peptide-resin thoroughly in vacuo.

  • Place the resin in the reaction vessel of the HF apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 10% anisole) to the vessel, cooled to -10°C.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Precipitate the crude peptide with cold diethyl ether and collect it by filtration or centrifugation.

  • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes representative quantitative data for a single coupling cycle in SPPS, comparing a standard amino acid with the sterically hindered (R)-3-Boc-amino-4-methylpentanoic acid. Note: These values are illustrative and actual results may vary depending on the specific sequence and reaction conditions.

ParameterBoc-Ala-OH(R)-3-Boc-amino-4-methylpentanoic acid
Coupling Reagent HBTU/DIPEAHATU/DIPEA
Equivalents of Amino Acid 3.03.0
Equivalents of Coupling Reagent 3.02.9
Equivalents of Base (DIPEA) 6.06.0
Coupling Time (RT) 1.5 hours6 hours
Coupling Efficiency (Kaiser Test) >99%~95% (may require double coupling)
Microwave-Assisted Time Not typically required15-30 minutes at 75°C
Expected Single Coupling Yield HighModerate to High

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Load Load First Boc-AA Swell->Load WashDry Wash and Dry Load->WashDry Deprotection Boc Deprotection (50% TFA/DCM) WashDry->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Couple Next Boc-AA (e.g., HATU/DIPEA) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., HF/Anisole) Wash->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).

Somatostatin_Signaling ss_analog Somatostatin Analog (Peptidomimetic) sstr Somatostatin Receptor (SSTR) ss_analog->sstr Binds and Activates gi Gi Protein sstr->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to hormone Hormone Secretion (e.g., Growth Hormone) ac->hormone Overall Inhibition pka Protein Kinase A (PKA) camp->pka Activates pka->hormone Stimulates

Caption: Simplified signaling pathway of a somatostatin analog inhibiting hormone release.

References

Application of [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride (CAS 162558-37-8) in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound with CAS number 162558-37-8 is identified as [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride, a chiral organometallic complex. This air-stable, orange powder serves as a valuable precatalyst in a variety of palladium-catalyzed asymmetric transformations. Its utility stems from the C₂-symmetric and sterically hindered chiral environment created by the (R)-BINAP ligand upon coordination to the palladium center. This chiral pocket influences the stereochemical outcome of reactions, enabling the synthesis of enantioenriched products.

These application notes provide an overview of the use of this catalyst in key asymmetric reactions, complete with experimental protocols and quantitative data for researchers in organic synthesis and drug development.

Key Applications in Asymmetric Synthesis

The palladium catalyst, often generated in situ from a palladium precursor and the (R)-BINAP ligand or used directly as the [(R)-BINAP)PdCl₂] complex, is highly effective in promoting several classes of asymmetric reactions. The most prominent applications include:

  • Asymmetric Intramolecular Heck Reaction: For the construction of chiral quaternary carbon centers, particularly in the synthesis of optically active oxindoles.

  • Asymmetric Suzuki-Miyaura Coupling: For the atroposelective synthesis of sterically hindered biaryl compounds.

  • Enantioselective Aza-Michael Addition: For the synthesis of chiral β-amino acid derivatives.

Asymmetric Intramolecular Heck Reaction for the Synthesis of Oxindoles

The intramolecular Heck reaction is a powerful tool for the synthesis of cyclic compounds. When catalyzed by a chiral palladium complex, this reaction can be rendered enantioselective, providing access to valuable chiral building blocks. The synthesis of optically active oxindoles bearing a quaternary stereocenter at the C3 position is a notable application.[1]

G cluster_prep Catalyst Activation and Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification and Analysis start [(R)-BINAP)PdCl₂] or Pd₂(dba)₃ + (R)-BINAP mix Combine in Reaction Vessel under Inert Atmosphere start->mix substrate (E)-α,β-unsaturated 2-iodoanilide substrate->mix base Base (e.g., PMP) base->mix solvent Solvent (e.g., DMF) solvent->mix heat Heat Reaction Mixture (e.g., 80 °C) mix->heat Reaction monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Completion extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, HPLC for ee) purify->analyze product Enantioenriched 3,3-disubstituted Oxindole analyze->product G cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification and Analysis aryl_halide Aryl Halide mix Combine Reagents in a Sealed Tube under Inert Atmosphere aryl_halide->mix boronic_acid Arylboronic Acid boronic_acid->mix catalyst [(R)-BINAP)PdCl₂] or Pd₂(dba)₃ + (R)-BINAP catalyst->mix base Base (e.g., K₃PO₄) base->mix solvent Solvent (e.g., THF) solvent->mix heat Heat Reaction Mixture (e.g., 50 °C) mix->heat Reaction monitor Monitor by TLC heat->monitor cool Cool to Room Temp. monitor->cool Completion workup Aqueous Workup and Extraction cool->workup purify Column Chromatography workup->purify analyze Characterization (NMR, HPLC for ee) purify->analyze product Chiral Biaryl Compound analyze->product G cluster_catalyst Catalyst Preparation cluster_reaction Aza-Michael Addition pd_source Pd(OTf)₂·2H₂O prep_mix Stir at RT pd_source->prep_mix ligand (R)-BINAP ligand->prep_mix solvent_cat Solvent (e.g., CH₂Cl₂) solvent_cat->prep_mix catalyst [(R-BINAP)Pd(OH₂)₂][OTf]₂ prep_mix->catalyst reaction_mix Combine and Stir at Specified Temp. catalyst->reaction_mix michael_acceptor α,β-unsaturated carbamate/imide michael_acceptor->reaction_mix amine Aromatic Amine amine->reaction_mix workup Quench and Purify reaction_mix->workup product Enantioenriched β-Amino Acid Derivative workup->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, a key beta-amino acid intermediate.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving common issues, focusing on improving reaction yield and product purity.

Section 1: Low Overall Yield

Question 1.1: My overall yield is significantly lower than expected. How do I identify the problematic step?

Answer: A low overall yield is often due to inefficiencies in one or more steps of the synthesis pathway. A logical diagnostic workflow is crucial for identifying the root cause.

Recommended Diagnostic Workflow:

  • Analyze Intermediates: If possible, isolate and analyze the product of each key step (Boc-L-Valine, activated intermediate, diazoketone) using techniques like ¹H NMR, LC-MS, or TLC. This will help pinpoint the specific reaction with low conversion or significant side product formation.

  • Perform a Test Reaction: Conduct a small-scale test reaction for the step you suspect is failing. This allows for rapid optimization of conditions without consuming large quantities of materials.

  • Review Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as required. Contaminants can significantly inhibit reactions or cause side reactions. For example, moisture can hydrolyze activated esters and acid chlorides.

G start Low Overall Yield Detected check_intermediates Analyze Purity and Yield of Each Intermediate start->check_intermediates is_step1_bad Is Boc-Protection Step Yield/Purity Low? check_intermediates->is_step1_bad is_step2_bad Is Acid Activation / Diazoketone Formation Yield/Purity Low? is_step1_bad->is_step2_bad No solution_step1 See FAQ 2.1: Troubleshooting Boc-Protection is_step1_bad->solution_step1 Yes is_step3_bad Is Wolff Rearrangement Yield/Purity Low? is_step2_bad->is_step3_bad No solution_step2 See FAQ 2.2: Troubleshooting Activation & Diazotization is_step2_bad->solution_step2 Yes is_purification_bad Is Final Purification Resulting in Product Loss? is_step3_bad->is_purification_bad No solution_step3 See FAQ 2.3: Troubleshooting Wolff Rearrangement is_step3_bad->solution_step3 Yes solution_purification See FAQ 2.4: Optimizing Purification is_purification_bad->solution_purification Yes end_node Systematic Optimization Complete is_purification_bad->end_node No solution_step1->is_step2_bad solution_step2->is_step3_bad solution_step3->is_purification_bad solution_purification->end_node

Caption: A logical workflow for troubleshooting low overall yield.

Section 2: Problems with Specific Synthetic Steps

Question 2.1: The initial Boc-protection of L-Valine has a low yield (<70%). How can I improve it?

Answer: The protection of L-Valine with Di-tert-butyl dicarbonate ((Boc)₂O) is sensitive to pH and reaction conditions.

  • pH Control: The reaction requires mildly alkaline conditions (pH 8-9) to deprotonate the amino group, enhancing its nucleophilicity, without promoting significant hydrolysis of the (Boc)₂O reagent.[1] Using a base like sodium hydroxide, sodium carbonate, or triethylamine is common.[1][2][3] It is crucial to maintain the pH in the optimal range throughout the addition of (Boc)₂O.

  • Solvent System: A mixed solvent system, such as tetrahydrofuran (THF)/water or dioxane/water, is often used to dissolve both the polar amino acid and the nonpolar (Boc)₂O.[1][2]

  • Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the L-Valine.

  • Work-up: During the acidic work-up (e.g., with citric acid or KHSO₄) to precipitate the product, ensure the pH is lowered sufficiently (to pH 1-3) to fully protonate the carboxylic acid, maximizing its extraction into an organic solvent like ethyl acetate.[1][4]

Question 2.2: I am seeing low conversion during the formation of the diazoketone intermediate from Boc-L-Valine.

Answer: This step, typically the first part of an Arndt-Eistert homologation, involves activating the carboxylic acid and then reacting it with diazomethane or a safer alternative.

  • Acid Activation: The carboxylic acid must be converted to a mixed anhydride or an acid chloride before reacting with diazomethane. A common method is to use ethyl chloroformate or isobutyl chloroformate in the presence of a non-nucleophilic base like triethylamine (TEA) or N-methylmorpholine (NMM) at low temperatures (e.g., -15 °C to 0 °C).[3] Incomplete formation of the mixed anhydride will result in unreacted starting material.

  • Reaction with Diazomethane: This reaction should be performed at low temperatures (e.g., 0 °C) to prevent side reactions. Ensure a sufficient amount of diazomethane is added to drive the reaction to completion. Unreacted diazomethane must be carefully quenched (e.g., with acetic acid) after the reaction.[3]

  • Anhydrous Conditions: The entire sequence must be carried out under strictly anhydrous conditions until the quenching step, as any moisture will hydrolyze the activated intermediate.

Question 2.3: The Wolff rearrangement step is inefficient, resulting in a low yield of the final product.

Answer: The Wolff rearrangement of the diazoketone to form a ketene, which is then trapped by water, is the crucial chain-elongation step.

  • Catalyst Choice: This reaction is typically catalyzed by a silver salt, such as silver(I) oxide (Ag₂O) or silver benzoate. The catalyst's activity can be variable; ensure it is fresh and of high quality. The reaction is often performed in a solvent mixture like THF/water.[3]

  • Temperature and Light: The reaction should be conducted at room temperature or with gentle heating. Importantly, diazoketones are light-sensitive, so the reaction should be protected from light by wrapping the flask in aluminum foil.[3]

  • Alternative Methods: For a non-catalytic approach, photolytic (UV light) or thermal conditions can also induce the rearrangement, though these may require more specialized equipment and optimization.

Question 2.4: I am experiencing significant product loss during the final purification by crystallization.

Answer: Difficulty in crystallization can lead to low isolated yields.

  • Solvent Selection: The crude product is often an oil.[4] A suitable solvent system for crystallization is crucial. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then add a poor solvent (e.g., hexane, petroleum ether) until turbidity is observed, followed by cooling.[1][3]

  • Purity of Crude Product: Impurities can inhibit crystallization. If the crude product is very impure, consider a rapid filtration through a short plug of silica gel to remove baseline impurities before attempting crystallization.

  • Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a seed crystal can help induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.[4]

Section 3: Product Purity Issues

Question 3.1: My final product shows the presence of the D-diastereomer. How can I prevent racemization?

Answer: Racemization is a critical issue for N-protected amino acids, especially during the acid activation step. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which has an acidic proton at the chiral center.[5]

  • Choice of Base: Use a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of triethylamine (TEA) during the activation step.[5]

  • Low Temperature: Perform the activation and subsequent reaction at low temperatures (e.g., -15 °C to 0 °C) to minimize the rate of oxazolone formation and subsequent enolization.[5]

  • Minimize Activation Time: The activated Boc-L-Valine species should be used immediately after it is formed. Prolonged pre-activation times increase the risk of racemization.[5]

G cluster_0 Racemization Pathway start Boc-L-Valine activated Activated Intermediate (e.g., Mixed Anhydride) start->activated + Activating Agent oxazolone 5(4H)-Oxazolone (Planar Intermediate) activated->oxazolone - H₂O (Base-catalyzed) oxazolone->activated + H₂O racemic Racemic Mixture (L- and D- forms) oxazolone->racemic Proton Abstraction/ Reprotonation

Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this synthesis? A1: The overall yield for a multi-step synthesis like this can vary significantly based on the scale and optimization of each step. A literature procedure for an analogous synthesis of a beta-amino acid via the Arndt-Eistert homologation reports an overall yield of around 46-65%.[3] Individual steps like Boc-protection may yield between 55% and 87%.[1][4]

Q2: Are there alternatives to using hazardous diazomethane? A2: Yes. Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) is a commercially available and often safer alternative to diazomethane for this transformation. It performs the same chemical function but is less explosive and can be handled in solution.

Q3: Why is Boc-L-Valine used as the starting material instead of just L-Valine? A3: The tert-butoxycarbonyl (Boc) group is an essential protecting group for the amino functionality.[6] It prevents the amine from participating in unwanted side reactions during the activation of the carboxylic acid and the subsequent rearrangement. The Boc group is stable under the basic and neutral conditions of the synthesis but can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid) if the free beta-amino acid is desired.[7]

Data Summary

Table 1: Comparison of Conditions for Boc-Protection of Amino Acids

Amino AcidBaseSolvent SystemYield (%)Reference
L-ValineNaOHTHF / Water55%PrepChem[1]
L-ValineNaOHTHF / Water~90% (implied)RSC Advances[2]
L-PhenylalanineTriethylamineDioxane / Water78-87%Organic Syntheses[4]

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Valine

Adapted from PrepChem and Organic Syntheses procedures.[1][4]

  • Dissolve L-valine (1.0 eq) in a 1:1 mixture of 1N aqueous NaOH and tetrahydrofuran (THF).

  • Cool the solution to 10 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while vigorously stirring.

  • Maintain the pH between 8 and 9 during the addition by adding 2N NaOH as needed.

  • Allow the reaction to stir for 2-4 hours at room temperature after the addition is complete.

  • Wash the mixture with diethyl ether or pentane to remove unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 0.5 M citric acid solution or potassium hydrogen sulfate solution.

  • Extract the precipitated product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by crystallization from an ethyl acetate/hexane or diethyl ether/petroleum ether mixture to yield Boc-L-Valine as a white solid.

Protocol 2: Arndt-Eistert Homologation of Boc-L-Valine

Adapted from the procedure for Boc-Phenylalanine in Organic Syntheses.[3]

A. (R)-3-((tert-Butoxycarbonyl)amino)-1-diazo-4-methylpentan-2-one

  • Caution: This procedure involves diazomethane, which is toxic and explosive. Work in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve Boc-L-Valine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice-water bath and add triethylamine (1.0 eq).

  • After 15 minutes, add ethyl chloroformate (1.0 eq) dropwise. A white precipitate of triethylammonium chloride will form. Stir for another 15 minutes.

  • Add a freshly prepared ethereal solution of diazomethane (approx. 2.5 eq) to the mixture.

  • Remove the cooling bath and allow the reaction to proceed for 3 hours at room temperature.

  • Carefully quench excess diazomethane by the slow addition of 0.5 N acetic acid.

  • Add saturated aqueous sodium bicarbonate solution and separate the layers.

  • Wash the organic layer with saturated aqueous sodium chloride, dry over magnesium sulfate, filter, and remove the solvents under vacuum to yield the crude diazoketone, which is used directly in the next step.

B. This compound

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Dissolve the crude diazoketone from the previous step in a 10:1 mixture of THF and deionized water under a nitrogen atmosphere.

  • Add freshly prepared silver(I) oxide (Ag₂O) (0.1 eq) as a catalyst.

  • Stir the suspension vigorously at room temperature overnight. The solution will typically turn black.

  • Filter the reaction mixture through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under high vacuum to yield the crude product.

  • Purify the product by crystallization (e.g., from diethyl ether/petroleum ether) to obtain the final product.

References

Troubleshooting common side reactions in Boc-(R)-β-HomoVal-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common side reactions in Boc-(R)-β-HomoVal-OH coupling. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the synthesis of peptides containing this sterically hindered β-amino acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address potential challenges during the coupling of Boc-(R)-β-HomoVal-OH.

Q1: I am observing low coupling efficiency with Boc-(R)-β-HomoVal-OH. What are the likely causes and how can I improve the yield?

A1: Low coupling efficiency is a common challenge when working with sterically hindered amino acids like β-HomoValine. The bulky isobutyl side chain can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1]

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, including Boc-(R)-β-HomoVal-OH, coupling agents, and solvents, are fresh, anhydrous, and of high purity.

  • Monitor the Reaction: Use a qualitative test, such as the Kaiser (ninhydrin) test, to monitor the presence of free amines on the resin. A positive test (blue color) indicates incomplete coupling.[2]

  • Optimize Coupling Time: Extend the reaction time (e.g., from 2 hours to 4-6 hours or even overnight) to allow the sterically hindered coupling to proceed to completion.[3]

Advanced Strategies to Enhance Coupling Efficiency:

  • Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated Boc-(R)-β-HomoVal-OH.[2]

  • Increase Reagent Equivalents: Use a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) to drive the reaction forward.[2]

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can improve the reaction kinetics. However, this should be done with caution as it can also increase the risk of racemization.[4]

  • Choice of Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Onium salt-based reagents like HATU, HBTU, or HCTU, and phosphonium salt-based reagents like PyBOP or PyAOP are generally more efficient than standard carbodiimide reagents like DIC for such couplings.[5][6]

Troubleshooting Workflow for Low Coupling Efficiency

G Troubleshooting Low Coupling Efficiency start Low Coupling Yield Detected (Positive Kaiser Test) check_reagents Verify Reagent Quality & Reaction Time start->check_reagents double_couple Perform Double Coupling check_reagents->double_couple If unsuccessful success Successful Coupling (Negative Kaiser Test) check_reagents->success On success increase_equivalents Increase Reagent Equivalents double_couple->increase_equivalents If unsuccessful double_couple->success On success change_reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) increase_equivalents->change_reagent If unsuccessful increase_equivalents->success On success elevate_temp Consider Elevated Temperature (with caution) change_reagent->elevate_temp If still unsuccessful change_reagent->success On success elevate_temp->success On success

Caption: Workflow for addressing low coupling yields.

Q2: I am concerned about racemization of the β-HomoValine residue during coupling. How can I minimize this side reaction?

A2: Racemization, the loss of stereochemical integrity at the chiral center, is a significant risk during peptide synthesis, especially with prolonged activation times or the use of strong bases.[7] For β-amino acids, the risk of racemization can be influenced by the stability of the activated intermediate.

Strategies to Suppress Racemization:

  • Choice of Additive: When using carbodiimide coupling reagents like DIC, the addition of a racemization suppressant is crucial. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are effective. OxymaPure® is often considered superior to HOBt in suppressing racemization and is a non-explosive alternative.[7][8]

  • Use of Low-Racemization Coupling Reagents: Onium salt-based reagents, particularly those containing a HOAt moiety like HATU, are known for their efficiency and low racemization potential in hindered couplings.[6]

  • Control of Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Use the minimum necessary amount of base, as excess base can promote racemization.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the peptide-resin. Prolonged pre-activation can increase the formation of racemization-prone intermediates.

  • In Situ Activation: Perform the activation of the amino acid directly in the presence of the peptide-resin (in situ activation) to ensure the reactive species is consumed as it is formed.

Comparative Performance of Coupling Reagents for Hindered Amino Acids

Coupling Reagent/AdditiveClassTypical Yield with Hindered Amino AcidsRacemization RiskKey Considerations
DIC / HOBt CarbodiimideGoodLow to ModerateCost-effective and widely used. HOBt is crucial for suppressing racemization.[9]
DIC / OxymaPure® CarbodiimideVery GoodVery LowOxymaPure® is a highly effective, non-explosive alternative to HOBt for minimizing racemization.[5]
HBTU / DIPEA Uronium/AminiumHighLowEffective for most standard and hindered couplings.
HATU / DIPEA Uronium/AminiumExcellentVery LowHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[5]
PyBOP / DIPEA PhosphoniumHighLowA reliable and widely used reagent, though can be slightly less reactive than HATU for the most challenging couplings.[5]

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Q3: My peptide is showing signs of aggregation during synthesis after coupling with Boc-(R)-β-HomoVal-OH. What can I do?

A3: Peptide aggregation, particularly with hydrophobic sequences, can lead to incomplete reactions and difficult purifications.[1] The bulky and hydrophobic nature of the valine side chain can contribute to this issue.

Strategies to Mitigate Aggregation:

  • Solvent Choice: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the reaction solvent to disrupt intermolecular hydrogen bonding.[10]

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling reactions and help to overcome aggregation by providing localized heating.[10]

  • Low-Substitution Resin: Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can increase the distance between peptide chains, reducing the likelihood of aggregation.[2]

Logical Relationship of Aggregation Issues

G Addressing Peptide Aggregation aggregation Peptide Aggregation Detected cause1 Hydrophobic Nature of β-HomoValine Side Chain aggregation->cause1 cause2 Intermolecular Hydrogen Bonding aggregation->cause2 solution2 Utilize Microwave-Assisted Synthesis aggregation->solution2 solution3 Use Low-Substitution Resin aggregation->solution3 solution1 Change Solvent System (e.g., NMP, add LiCl) cause1->solution1 cause2->solution1 outcome Improved Solvation & Reduced Aggregation solution1->outcome solution2->outcome solution3->outcome

Caption: Causes and solutions for peptide aggregation.

Experimental Protocols

The following are generalized protocols for the coupling of Boc-(R)-β-HomoVal-OH in solid-phase peptide synthesis (SPPS). The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Standard Boc Deprotection

  • Swell the peptide-resin in dichloromethane (DCM).

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

  • Filter and repeat the 50% TFA/DCM treatment for an additional 20-25 minutes.[2]

  • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[2]

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIPEA) in DCM (2x for 2 minutes each).

  • Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x) and proceed to the coupling step.

Protocol 2: Coupling with DIC/OxymaPure®

This protocol is recommended for routine couplings where low cost and minimal racemization are desired.

  • Swell the deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Boc-(R)-β-HomoVal-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Add the amino acid/OxymaPure® solution to the resin.

  • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction using the Kaiser test. If the test is positive after 4 hours, consider a second coupling.

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Protocol 3: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest efficiency, especially for difficult or sterically demanding couplings.

  • Swell the deprotected peptide-resin in peptide-grade DMF for 30 minutes. Drain the solvent.

  • In a separate vessel, dissolve Boc-(R)-β-HomoVal-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the activation mixture.

  • Add the activation mixture to the drained resin.

  • Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitor the reaction using the Kaiser test.

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.[5]

Analytical Methods for Side Product Detection

The purity of the synthesized peptide and the presence of any side products should be assessed using a combination of analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining the purity of the crude peptide and for purifying the final product.[11]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired peptide and to identify potential side products such as deletion sequences or byproducts from side reactions.[11]

  • Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the final peptide.

By understanding the potential side reactions and employing the appropriate troubleshooting strategies and optimized protocols, researchers can successfully incorporate Boc-(R)-β-HomoVal-OH into their peptide sequences, leading to higher yields and purities of the final product.

References

Technical Support Center: Resolving Solubility Challenges with Boc-Protected β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered with Boc-protected β-amino acids during their experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges.

Troubleshooting Guide

Issue: My Boc-protected β-amino acid is not dissolving in the primary solvent.

Poor solubility can significantly impede reaction kinetics and yield. This guide provides a systematic approach to addressing this issue.

Troubleshooting Workflow

Caption: A stepwise workflow for troubleshooting the dissolution of Boc-protected β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving Boc-protected β-amino acids?

A1: For most Boc-protected β-amino acids, the recommended starting solvents are polar aprotic solvents commonly used in peptide synthesis. These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)[1]

For more challenging compounds, Dimethyl sulfoxide (DMSO) is a more powerful solvent to consider.[1]

Q2: How does the side chain of the β-amino acid affect its solubility?

A2: The structure of the side chain plays a crucial role in the solubility of Boc-protected β-amino acids.[1]

  • Hydrophobic Side Chains: Larger, nonpolar side chains (e.g., in Boc-L-β-leucine and Boc-L-β-homophenylalanine) increase the hydrophobicity of the molecule, generally leading to better solubility in less polar organic solvents and lower solubility in aqueous solutions.[2][3]

  • Polar or Functionalized Side Chains: The presence of polar functional groups in the side chain can increase solubility in more polar solvents.

Q3: Can I use heat to dissolve my Boc-protected β-amino acid?

A3: Yes, gentle warming can be an effective method to increase the solubility of these compounds.[1] However, it is crucial to exercise caution as excessive heat can lead to degradation. It is advisable to warm the solution gently in a water bath to a temperature not exceeding 40°C.[1] Always perform a small-scale test first to ensure the stability of your specific compound at elevated temperatures.[1]

Q4: What should I do if my Boc-protected β-amino acid precipitates out of solution during my experiment?

A4: Precipitation can occur due to changes in temperature, solvent evaporation, or reaching the solubility limit.[1] To redissolve the compound, you can try the following:

  • Add a small amount of a stronger co-solvent, such as DMSO.[1]

  • Gently warm the solution while agitating.[1]

  • Sonicate the solution.[1]

If precipitation occurs during a reaction, it might also indicate the formation of a less soluble product.[1]

Q5: My coupling reaction efficiency is low. Could this be a solubility issue?

A5: Absolutely. Poor solubility is a direct cause of low coupling efficiency in peptide synthesis because the Boc-protected β-amino acid is not fully available to react.[1] If you observe incomplete coupling, ensure that your amino acid is completely dissolved before initiating the reaction. If solubility remains an issue, consider using a more potent coupling reagent or extending the reaction time.[1]

Q6: How does pH affect the solubility of Boc-protected β-amino acids?

A6: While specific data for Boc-protected β-amino acids is limited, the general principles for amino acids suggest that solubility is lowest at the isoelectric point (pI) and increases in acidic or basic conditions. The carboxylic acid moiety can be deprotonated to a carboxylate salt under basic conditions, which typically enhances aqueous solubility. Conversely, in acidic conditions, the Boc-protected amino group is stable, but any other basic functionalities in the molecule could be protonated. For dissolution in aqueous or partially aqueous systems, adjusting the pH away from the pI may improve solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for selected Boc-protected β-amino acids in common organic solvents. This data should be used as a guideline, as actual solubility can vary depending on factors such as purity, crystal form, and experimental conditions.

Boc-β-Amino AcidSolventSolubility (mg/mL)Notes
Boc-β-Ala-OHDMSO~100Requires sonication, warming, and heating to 60°C.[1][4]
Boc-β-Ala-OHDMFClearly soluble (1 mmole in 2 mL)Equivalent to ~94.6 mg/mL.
Boc-L-β-leucineOrganic SolventsSolubleGeneral statement, specific values not provided.[5]
Boc-L-β-homophenylalanineOrganic SolventsSolubleGeneral statement, specific values not provided.[3][6]
N-Boc-L-tert-LeucineDMSO~100Requires sonication.[7]
N-Boc-L-phenylalanine methyl esterDMSO~200Requires sonication.[8]

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Poorly Soluble Boc-Protected β-Amino Acid

This protocol provides a systematic approach for dissolving challenging Boc-protected β-amino acids.

Dissolution Workflow

G cluster_0 Step 1: Initial Attempt cluster_1 Step 2: Physical Methods cluster_2 Step 3: Solvent Modification cluster_3 Outcome start Suspend Boc-β-amino acid in primary solvent vortex Vortex/Agitate vigorously at room temperature start->vortex sonicate Sonicate for 5-10 minutes vortex->sonicate warm Gently warm to ≤ 40°C with continued agitation sonicate->warm cosolvent Add a small volume of a stronger co-solvent (e.g., DMSO) warm->cosolvent check Completely dissolved? cosolvent->check success Solution ready for use check->success Yes fail Consider alternative solvents or compound purification check->fail No

Caption: A systematic protocol for dissolving poorly soluble Boc-protected β-amino acids.

Methodology:

  • Initial Attempt: Suspend the Boc-protected β-amino acid in a minimal amount of the primary reaction solvent (e.g., DMF, NMP). Vortex or agitate vigorously at room temperature for 5 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a sonicator bath and sonicate for 5-10 minutes.[1]

  • Gentle Warming: If solids persist, gently warm the solution in a water bath to a maximum of 40°C while continuing to stir or agitate.[1]

  • Co-solvent Addition: If the compound remains insoluble, add a small volume (e.g., 5-10% of the total volume) of a stronger co-solvent like DMSO and continue to mix.[1]

  • Final Check: Once dissolved, ensure the solution is allowed to cool to room temperature before use in subsequent reactions. If the compound remains insoluble, it may be necessary to consider alternative primary solvents or verify the purity of the Boc-protected β-amino acid.[1]

Protocol 2: pH Adjustment for Solubilization in Aqueous Co-solvent Systems

This protocol is intended for situations where the Boc-protected β-amino acid needs to be dissolved in a solution containing water.

Logical Relationship for pH Adjustment

G cluster_conditions Solution pH cluster_solubility Expected Aqueous Solubility compound Boc-β-amino acid (contains COOH group) neutral Neutral pH (pI) compound->neutral At basic Basic pH (pH > pI) compound->basic In low_sol Low Solubility (Zwitterionic/Neutral) neutral->low_sol Leads to high_sol Higher Solubility (Anionic Carboxylate) basic->high_sol Leads to

Caption: The relationship between pH and the expected aqueous solubility of a Boc-protected β-amino acid.

Methodology:

  • Initial Suspension: Suspend a small test amount of the Boc-protected β-amino acid in the desired aqueous co-solvent system (e.g., water/dioxane, water/THF).

  • pH Adjustment: While stirring, slowly add a dilute aqueous base (e.g., 1 M NaOH or a solution of NaHCO₃) dropwise to the suspension.

  • Observation: Monitor for dissolution as the pH increases. The formation of the carboxylate salt should enhance solubility.

  • Final pH: Once the compound is dissolved, record the final pH of the solution. Be mindful that the final pH must be compatible with the stability of the Boc-protecting group and any subsequent reaction steps. The Boc group is generally stable to basic conditions.[2]

  • Scale-up: Once the optimal pH for dissolution is determined on a small scale, the procedure can be scaled up for the bulk of the material.

References

Technical Support Center: Optimization of Reaction Conditions for Boc Deprotection of Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Boc deprotection of β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of β-amino acids?

The most common and effective methods for Boc deprotection of β-amino acids involve treatment with a strong acid. The two most widely used reagent systems are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or neat, and hydrogen chloride (HCl) in an organic solvent, typically dioxane.[1][2] The choice between these reagents often depends on the specific β-amino acid substrate, the presence of other acid-sensitive functional groups, and the desired salt form of the final product.[1]

Q2: How does the structure of a β-amino acid affect Boc deprotection?

The structure of the β-amino acid, particularly the substitution pattern on the carbon backbone, can significantly influence the efficiency of Boc deprotection. Steric hindrance around the nitrogen atom can slow down the rate of the reaction. For instance, β-amino acids with bulky substituents on the α or β carbons may require longer reaction times or stronger acidic conditions for complete deprotection.[3]

Q3: What are the common side reactions during Boc deprotection and how can they be minimized?

A primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the deprotection process.[2][4] This is particularly problematic for sensitive amino acids containing functional groups such as indoles (tryptophan), thioethers (methionine), or thiols (cysteine). To prevent this, scavengers like anisole, thioanisole, or dithiothreitol (DTT) are often added to the reaction mixture to trap the tert-butyl cations.[2][5]

Q4: When should I choose TFA over HCl, or vice versa?

TFA is a strong acid that is often used neat or in a 20-50% solution in DCM, providing rapid deprotection.[1] However, the resulting trifluoroacetate salt can sometimes be oily and difficult to crystallize. HCl, commonly used as a 4M solution in dioxane, often yields a crystalline hydrochloride salt, which can facilitate purification.[1] HCl in dioxane is also reported to be more selective in the presence of other acid-labile groups like tert-butyl esters.[5]

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC), where the disappearance of the starting material (the Boc-protected β-amino acid) and the appearance of the product (the free amine) can be visualized.[2] For a more quantitative assessment, techniques like HPLC or LC-MS can be employed to determine the extent of conversion.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of β-amino acids.

Problem: Incomplete or slow deprotection

Possible Cause Suggested Solution
Insufficient acid strength or concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA) or switch to a stronger acid system.
Inadequate reaction time Extend the reaction time and monitor the progress by TLC or HPLC. Sterically hindered β-amino acids may require significantly longer reaction times.[2]
Low reaction temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be considered, but be cautious of potential side reactions.
Poor solubility of the substrate Ensure the Boc-protected β-amino acid is fully dissolved in the reaction solvent. If necessary, try a different solvent system in which the substrate is more soluble.

Problem: Presence of side products

Possible Cause Suggested Solution
Alkylation by tert-butyl cation Add a scavenger such as anisole, thioanisole, or dithiothreitol (DTT) to the reaction mixture to trap the tert-butyl cations.[2][5]
Cleavage of other acid-sensitive protecting groups If the substrate contains other acid-labile groups (e.g., tert-butyl esters), consider using milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. 4M HCl in dioxane is often more selective than TFA for removing Boc in the presence of t-butyl esters.[5]

Problem: Difficult product isolation

Possible Cause Suggested Solution
Oily product (trifluoroacetate salt) If using TFA, consider switching to HCl in dioxane to obtain a crystalline hydrochloride salt, which is often easier to isolate and handle.[1]
Product is soluble in the precipitation solvent If precipitating the product with an ether, and it remains in solution, try a different non-polar solvent or concentrate the reaction mixture further before precipitation.

Quantitative Data Summary

The following tables summarize typical reaction conditions for Boc deprotection using TFA and HCl.

Table 1: Comparison of TFA and HCl for Boc Deprotection

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[1] or neat TFA[5]4M in Dioxane[1], 1M-4M in other organic solvents (e.g., MeOH, EtOAc)[1]
Reaction Time Generally fast, from 30 minutes to a few hours at room temperature.[1]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[1] or slower depending on the solvent and concentration.
Yield Typically high to quantitative.[1]Typically high to quantitative.[1]
Product Purity Generally high, but the resulting TFA salt can be oily.[1]Often high, with the hydrochloride salt frequently being a crystalline solid.[1]

Table 2: Deprotection of N-Boc Amino Acid Methyl Esters with a Deep Eutectic Solvent (DES)

SubstrateTime (min)Yield (%)
N-Boc L-Alanine methyl ester10>98
N-Boc D-Alanine methyl ester10>98
N-Boc L-Leucine methyl ester2568
N-Boc L-Valine methyl ester2563
Data from a study using a choline chloride/p-toluenesulfonic acid deep eutectic solvent, illustrating the effect of steric hindrance on reaction efficiency.[6]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolution : Dissolve the Boc-protected β-amino acid in dichloromethane (DCM).

  • Deprotection : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction : Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Work-up : Upon completion, remove the solvent and excess TFA in vacuo.

  • Precipitation : Triturate the residue with cold diethyl ether to precipitate the deprotected β-amino acid as its TFA salt.

  • Isolation : Collect the precipitate by filtration and wash with cold diethyl ether.

  • Drying : Dry the product under vacuum.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane [2]

  • Dissolution : Dissolve the Boc-protected β-amino acid in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.[2]

  • Deprotection : Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected substrate.[2]

  • Reaction : Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction by TLC.[2]

  • Work-up : Upon completion of the reaction, remove the solvent in vacuo.[2]

  • Precipitation : Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected β-amino acid.[2]

  • Isolation : Collect the precipitate by filtration and wash with cold ether.[2]

  • Drying : Dry the product under vacuum.[2]

Visualizations

experimental_workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_end End start Boc-protected β-amino acid dissolve Dissolve in appropriate solvent start->dissolve add_acid Add acidic reagent (e.g., TFA or HCl/dioxane) dissolve->add_acid react Stir at room temperature add_acid->react monitor Monitor by TLC/HPLC react->monitor concentrate Concentrate in vacuo monitor->concentrate precipitate Precipitate with non-polar solvent concentrate->precipitate filter Filter and wash precipitate->filter dry Dry under vacuum filter->dry end Deprotected β-amino acid (salt form) dry->end

Caption: General experimental workflow for Boc deprotection of β-amino acids.

troubleshooting_guide cluster_solutions cluster_side_reactions start Incomplete Deprotection? increase_time Increase reaction time start->increase_time Yes increase_conc Increase acid concentration start->increase_conc Yes change_reagent Switch to stronger acid (e.g., neat TFA) start->change_reagent Yes check_solubility Ensure complete dissolution start->check_solubility Yes side_reactions Side Reactions Observed? start->side_reactions No end Successful Deprotection increase_time->end increase_conc->end change_reagent->end check_solubility->end add_scavenger Add scavenger (e.g., anisole) side_reactions->add_scavenger Yes milder_cond Use milder conditions (e.g., lower acid conc.) side_reactions->milder_cond Yes change_acid Switch to more selective acid (e.g., HCl/dioxane) side_reactions->change_acid Yes side_reactions->end No add_scavenger->end milder_cond->end change_acid->end

Caption: Troubleshooting decision tree for Boc deprotection of β-amino acids.

References

Identifying and removing impurities from (R)-3-Boc-amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from (R)-3-Boc-amino-4-methylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (R)-3-Boc-amino-4-methylpentanoic acid?

A1: Common impurities can originate from both the starting materials and side reactions during the Boc-protection step. These may include:

  • Unreacted Starting Materials: Residual (R)-3-amino-4-methylpentanoic acid and di-tert-butyl dicarbonate (Boc₂O).[1]

  • Side-Reaction Products: Over-reaction can lead to the formation of N,N-di-Boc protected product.[1] Additionally, side reactions can generate isocyanates or urea derivatives.[1]

  • Condensation Impurities: In some cases, impurities from condensation reactions may be present.[2]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., ethyl acetate, dichloromethane) can be retained in the crude product.[3]

Q2: My crude product is an oil and won't solidify. How can I induce crystallization?

A2: "Oiling out" is a common issue with Boc-protected amino acids. Here are several techniques to induce solidification:

  • Ensure Complete Solvent Removal: Residual solvents can significantly inhibit crystallization. Dry the oily product under a high vacuum, possibly with gentle heating (40-60 °C), to obtain a viscous oil or foam.[3]

  • Trituration: Stir the oil vigorously with a non-polar solvent in which the product is insoluble, such as n-hexane, diethyl ether, or cyclohexane. This can cause the product to precipitate as a solid.[3]

  • Seeding: If a small amount of crystalline material is available, adding a "seed crystal" to the supersaturated oily product can initiate crystallization. Following seeding, allowing it to stand and then pulping with a weak polar solvent can be effective.[3][4]

Q3: I've attempted recrystallization, but no crystals are forming. What should I do?

A3: Failure to form crystals is often due to either insufficient supersaturation or the presence of impurities that inhibit crystal growth. Consider the following:

  • Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the product and then attempt to cool and crystallize again.[3]

  • Try a Different Solvent System: The chosen solvent system may not be optimal. Experiment with different combinations of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is insoluble when cold). Common systems for Boc-amino acids include ethyl acetate/hexane, and methanol/water.[3][5]

  • Scratching: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.

Q4: What analytical techniques are best for identifying and quantifying impurities in my sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for analyzing the purity of (R)-3-Boc-amino-4-methylpentanoic acid and other amino acid derivatives.[6]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC method for this type of analysis.[4]

  • Detection Methods: UV detection is standard, often monitoring the carboxyl group at around 200-210 nm. For higher sensitivity and selectivity, especially for trace impurities, Mass Spectrometry (MS) or pre-column derivatization with a fluorescent tag can be used.[4][6]

Troubleshooting Guides

Issue 1: Presence of Starting Material in the Final Product

Symptoms:

  • TLC analysis shows a spot corresponding to the starting amino acid.

  • HPLC analysis reveals a peak with the retention time of (R)-3-amino-4-methylpentanoic acid.

  • ¹H NMR spectrum shows signals corresponding to the unprotected amino acid.

Possible Causes & Solutions:

  • Cause: Incomplete reaction.

  • Solution: Ensure at least a stoichiometric amount of Boc₂O is used. For amines with low nucleophilicity or solubility issues, a slight excess of Boc₂O may be required. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Cause: Poor solubility of the starting amino acid.

  • Solution: (R)-3-amino-4-methylpentanoic acid, being a zwitterionic compound, may have limited solubility in common organic solvents. Using a mixed solvent system, such as THF/water or dioxane/water, can improve solubility and facilitate a complete reaction.[1][]

  • Cause: Inappropriate base or pH.

  • Solution: The use of a suitable base, like sodium hydroxide or triethylamine, is often necessary to drive the reaction to completion.[1] Maintain the appropriate pH throughout the reaction.

Issue 2: Formation of Di-Boc Impurity

Symptoms:

  • A less polar spot is observed on the TLC plate compared to the desired product.

  • An additional peak appears in the HPLC chromatogram, typically with a longer retention time.

  • Mass spectrometry analysis shows a mass corresponding to the di-Boc protected product.

Possible Causes & Solutions:

  • Cause: Use of a large excess of Boc₂O or prolonged reaction times under forcing conditions.

  • Solution: Use a stoichiometric amount of Boc₂O and carefully monitor the reaction.[1] If the di-Boc product has already formed, it can be removed using chromatographic methods.

Purification Protocols & Data

Recrystallization

Recrystallization is a cost-effective method for purifying crystalline (R)-3-Boc-amino-4-methylpentanoic acid.[1]

Experimental Protocol:

  • Place the crude product (solid or viscous oil) into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat while stirring until the compound is fully dissolved.

  • Slowly add a "poor" solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the purified crystals under vacuum to a constant weight.[3]

Typical Solvent Systems for Recrystallization of Boc-Amino Acids

"Good" Solvent"Poor" / Anti-SolventNotes
Ethyl AcetateHexane / HeptaneA very common and effective system.[5]
MethanolWaterSuitable for more polar compounds.[5]
AcetoneWaterAnother option for compounds with some polarity.[5]
DichloromethaneHexane / CyclohexaneGood for less polar compounds.[5]
Flash Column Chromatography

Flash chromatography is a rapid purification technique suitable for removing a wide range of impurities.[1][8]

Experimental Protocol:

  • Sample Preparation: Dissolve the crude (R)-3-Boc-amino-4-methylpentanoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be wet or dry-packed with the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For acidic compounds, adding a small amount of acetic acid or trifluoroacetic acid (0.1-1%) to the mobile phase can improve peak shape and separation.[9]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Comparison of Common Purification Techniques

TechniqueResolutionSpeedScalabilityCostIdeal Application
Recrystallization High (for crystalline solids)SlowHigh (mg to kg)LowPurification of stable, crystalline compounds.[1]
Flash Chromatography ModerateFast (typically < 30 mins)High (mg to kg)Low to MediumRoutine purification and initial cleanup of intermediates.[1]
Preparative HPLC Very HighSlowLow to Medium (mg to g)HighFinal purification, separation of close-eluting impurities.[1]

Visualized Workflows

Recrystallization_Workflow Recrystallization Workflow for (R)-3-Boc-amino-4-methylpentanoic acid start Crude Product (Solid or Oil) dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve add_anti_solvent Add 'poor' anti-solvent (e.g., Hexane) until cloudy dissolve->add_anti_solvent clarify Add a few drops of 'good' solvent to clarify add_anti_solvent->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool further in ice bath/refrigerator cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: A typical workflow for the purification of (R)-3-Boc-amino-4-methylpentanoic acid via recrystallization.

Flash_Chromatography_Workflow Flash Chromatography Workflow start Crude Product dissolve Dissolve in minimal solvent (e.g., DCM) start->dissolve load_sample Load sample onto the column dissolve->load_sample pack_column Pack silica gel column with mobile phase pack_column->load_sample elute Elute with solvent gradient (e.g., Hexane/EtOAc +/- 0.1% AcOH) load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions (TLC/HPLC) collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Purified Product evaporate->end

Caption: General experimental workflow for purification using flash column chromatography.

Impurity_Troubleshooting_Logic Impurity Identification and Removal Logic start Crude Product Analysis (HPLC, TLC, NMR) impurity_id Identify Impurity Type start->impurity_id unreacted_sm Unreacted Starting Material (Amino Acid, Boc₂O) impurity_id->unreacted_sm Polar/Non-polar spots side_product Side-Product (Di-Boc, Urea derivative) impurity_id->side_product Less polar spots other Other Impurities (Solvents, etc.) impurity_id->other NMR signals repurify Repurify unreacted_sm->repurify side_product->repurify dry Dry under high vacuum other->dry recrystallize Recrystallization repurify->recrystallize chromatography Flash Chromatography or Prep-HPLC repurify->chromatography

Caption: Logical workflow for troubleshooting and removing identified impurities.

References

Preventing racemization during the activation of Boc-(R)-beta-homovaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize racemization during the activation of Boc-(R)-beta-homovaline, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for Boc-(R)-beta-homovaline?

A1: Racemization is the loss of stereochemical purity at a chiral center. In peptide synthesis, this means the conversion of a single enantiomer (typically the L- or, in this case, the R-form) of an amino acid into a mixture of both R- and S-enantiomers.[1] This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the precise sequence of chiral amino acids.[2] The introduction of the incorrect enantiomer can lead to a significant loss of biological activity and create difficult-to-separate diastereomeric impurities. Boc-(R)-beta-homovaline, being a sterically hindered beta-amino acid, can be particularly susceptible to racemization during the carboxyl group activation step required for peptide bond formation.

Q2: What are the primary mechanisms that cause racemization during the activation of Boc-protected amino acids?

A2: There are two main pathways through which racemization can occur during the activation of N-protected amino acids:

  • Oxazolone Formation: This is the most common mechanism for N-alkoxycarbonyl-protected amino acids like Boc-(R)-beta-homovaline.[2][3] The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (the α-carbon in α-amino acids, or the β-carbon in this case) of the oxazolone is acidic and can be abstracted by a base. This leads to the formation of a planar, achiral intermediate. Subsequent attack by the incoming amine nucleophile can occur from either face of this intermediate, resulting in a mixture of R and S products.[4]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the acidic proton at the chiral center of the activated amino acid, forming an enolate intermediate. This achiral enolate can then be protonated from either side, leading to racemization.[5]

Q3: How does the choice of coupling reagent impact racemization of Boc-(R)-beta-homovaline?

A3: The coupling reagent is a critical factor in controlling racemization.[3]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to higher levels of racemization because the initially formed O-acylisourea intermediate is highly reactive and has a longer lifetime, allowing more time for oxazolone formation.[2][6]

  • Onium Salts (Aminium/Uronium and Phosphonium Salts): Reagents like HATU, HBTU, and COMU are generally preferred for sterically hindered amino acids as they promote rapid amide bond formation.[7][8] This high reaction rate kinetically disfavors the slower racemization pathway.[4] HATU is often considered more efficient than HBTU at suppressing racemization due to the formation of a highly reactive OAt-ester.[6] COMU is a newer generation reagent that also shows excellent performance with low racemization potential.[7]

Q4: What is the role of additives in preventing racemization?

A4: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[5][9] These additives react with the highly reactive activated intermediate (e.g., the O-acylisourea) to form a more stable active ester (OBt-, OAt-, or Oxyma-ester). These active esters are still reactive enough to form the peptide bond but are significantly less prone to cyclization into the problematic oxazolone intermediate.[3] HOAt and OxymaPure are generally considered more effective than HOBt in preventing racemization.[1]

Q5: Which bases are recommended to minimize racemization?

A5: The choice of base and its concentration are critical.[5] Sterically hindered and weaker bases are preferred as they are less likely to abstract the proton at the chiral center.

  • Recommended Bases: N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[8] For amino acids that are highly susceptible to racemization, a more hindered and weaker base like 2,4,6-collidine (TMP) may be beneficial.[5]

  • Bases to Avoid: Strong, non-hindered bases like triethylamine (TEA) should be avoided as they can significantly increase the rate of racemization.[5] It is also crucial to use the minimum amount of base necessary for the reaction to proceed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of the S-enantiomer detected in the final peptide. Use of a carbodiimide coupling reagent (e.g., DIC, DCC) without an additive.Always use a racemization-suppressing additive like HOAt or OxymaPure when using carbodiimides.[3]
Use of a strong, non-hindered base (e.g., triethylamine).Switch to a sterically hindered base like DIPEA or a weaker base like NMM.[5][8] Use the minimum necessary amount of base.
High reaction temperature.Perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization.[10]
Prolonged pre-activation time.Minimize the time the amino acid is activated before adding the amine component. Consider in-situ activation where the coupling reagent is added to the mixture of the amino acid and the amine.[3]
Use of a polar aprotic solvent like DMF.If solubility permits, consider using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), which can help reduce racemization.[3]
Low coupling yield when using racemization-suppressing conditions. Steric hindrance of Boc-(R)-beta-homovaline slowing down the reaction.Use a more powerful onium salt coupling reagent like HATU or COMU.[7] Consider a double coupling protocol, where the coupling step is repeated to drive the reaction to completion.[11] A slight increase in temperature may be necessary, but this should be balanced against the risk of racemization.
Aggregation of the peptide on the solid support.Switch to a more "disrupting" solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO). Sonication can also help to break up aggregates.

Data Presentation

The following table summarizes the expected level of racemization for sterically hindered amino acids with different coupling reagents. While specific data for Boc-(R)-beta-homovaline is limited, these values, derived from studies on sterically hindered α-amino acids, provide a good comparative guide.

Coupling Reagent/AdditiveBaseTemperatureExpected RacemizationReference
DIC/HOAtDIPEARoom TempLow[1]
DIC/OxymaPureNMM0 °C to Room TempVery Low[12]
HATUDIPEA/NMMRoom TempVery Low[4][7]
HBTUDIPEA/NMMRoom TempLow[6][7]
COMUDIPEA/NMMRoom TempVery Low[7]
PyBOPDIPEARoom TempLow[7]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-(R)-beta-homovaline using HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization, especially for difficult couplings.

Materials:

  • Boc-(R)-beta-homovaline

  • Resin-bound peptide with a free N-terminus

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in DMF for 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve Boc-(R)-beta-homovaline (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of anhydrous DMF.

    • Add a sterically hindered base such as DIPEA (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature.

  • Coupling: Immediately add the activated amino acid solution to the swelled resin.

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). For very difficult couplings, a double coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Minimal Racemization Coupling of Boc-(R)-beta-homovaline using DIC/OxymaPure

This protocol is a cost-effective alternative that provides excellent suppression of racemization.

Materials:

  • Boc-(R)-beta-homovaline

  • Resin-bound peptide with a free N-terminus

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminus in DCM for 30 minutes.

  • Coupling Reaction (In-situ Activation):

    • In the reaction vessel containing the swelled resin, add a solution of Boc-(R)-beta-homovaline (3 equivalents) and OxymaPure (3 equivalents) in anhydrous DCM.

    • Add the base (NMM or TMP, 6 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DIC (3 equivalents) to the cooled reaction mixture.

  • Reaction: Agitate the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and continue to agitate for an additional 2-4 hours. Monitor the reaction for completion.

  • Washing: After the reaction is complete, drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

Mandatory Visualization

racemization_pathways cluster_activation Activation cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway cluster_coupling Coupling Boc_AA Boc-(R)-beta-homovaline Activated_AA Activated Intermediate Boc_AA->Activated_AA + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Active_Ester Stable Active Ester (e.g., OAt-ester) Activated_AA->Active_Ester + Additive (e.g., HOAt) Enolate Enolate (Achiral Intermediate) Oxazolone->Enolate + Base - H+ Peptide_R Desired (R)-Peptide Enolate->Peptide_R + Amine + H+ Peptide_S Racemized (S)-Peptide Enolate->Peptide_S + Amine + H+ Active_Ester->Peptide_R + Amine

Caption: Racemization vs. Suppression Pathways during Activation.

experimental_workflow Start Start: Resin-bound Peptide (free N-terminus) Swell 1. Swell Resin in DMF/DCM Start->Swell Prepare_AA 2. Prepare Boc-(R)-beta-homovaline Solution with Additive (e.g., OxymaPure) Swell->Prepare_AA Activate 3. In-situ Activation at 0°C (Add Base, then Coupling Reagent like DIC) Prepare_AA->Activate Couple 4. Coupling Reaction (0°C to Room Temperature) Activate->Couple Monitor 5. Monitor Completion (e.g., Kaiser Test) Couple->Monitor Wash 6. Wash Resin Monitor->Wash End End: Peptide with incorporated Boc-(R)-beta-homovaline Wash->End

Caption: Recommended Workflow for Low-Racemization Coupling.

References

Technical Support Center: Overcoming Poor Coupling Efficiency with Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing sterically hindered β-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when working with sterically hindered β-amino acids?

Low coupling efficiency with sterically hindered β-amino acids is most often attributed to:

  • Steric Hindrance: The bulky nature of the β-amino acid side chains physically obstructs the formation of the peptide bond, slowing down the reaction rate.[1][2] This can lead to incomplete coupling and the formation of deletion sequences in the final peptide product.[2]

  • Reduced Nucleophilicity: In some cases, the steric bulk of adjacent residues can decrease the nucleophilicity of the amine group, making it a less effective reactant.

  • Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures, leading to aggregation.[2][3] This aggregation can block reactive sites and impede the diffusion of reagents.[2]

Q2: My standard coupling protocol with carbodiimides (DCC, DIC) is failing. What should I do?

Carbodiimide-based reagents like DCC and DIC are frequently inefficient for coupling sterically hindered amino acids.[2] It is highly recommended to switch to a more potent class of coupling reagents, such as:

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive activated esters that can overcome the steric barrier more effectively.[1][2]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for these challenging couplings.[1][2]

Q3: Which coupling reagents are considered the most effective for sterically hindered β-amino acids?

For difficult couplings involving sterically hindered β-amino acids, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[2] HATU and PyAOP are considered among the most efficient because they form OAt esters.[2] Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[2]

Q4: What is racemization, and how can it be minimized during the coupling of β-amino acids?

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during the coupling reaction, leading to a mixture of D and L isomers. While β-amino acids are generally less prone to racemization than their α-counterparts, it can still occur, especially with prolonged reaction times or the use of strong bases.[4][5] To minimize racemization:

  • Use coupling reagents known for low racemization levels, such as those that incorporate additives like HOBt or, more effectively, HOAt and OxymaPure®.[4][6]

  • Opt for weaker bases like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[7]

  • Avoid excessively long pre-activation and coupling times.[7]

Troubleshooting Guides

Issue 1: Low or No Coupling Yield

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step, indicating free amines.[8]

  • Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the mass of the peptide before the addition of the hindered β-amino acid.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Coupling Yield Detected reagent_check Are you using a high-efficiency coupling reagent (e.g., HATU, PyBOP)? start->reagent_check switch_reagent Switch to a more potent reagent like HATU, HBTU, COMU, or PyBOP. reagent_check->switch_reagent No conditions_check Are reaction time and temperature optimized? reagent_check->conditions_check Yes double_coupling Perform a double coupling. switch_reagent->double_coupling success Coupling Successful double_coupling->success increase_time_temp Increase coupling time (e.g., 2-4 hours or overnight). Consider gentle heating (e.g., 40-50°C) or microwave synthesis. conditions_check->increase_time_temp No solvent_check Is the solvent optimal? conditions_check->solvent_check Yes increase_time_temp->double_coupling change_solvent Switch to NMP or use a solvent mixture (e.g., DMF/DCM/NMP). solvent_check->change_solvent No aggregation_check Is peptide aggregation suspected? solvent_check->aggregation_check Yes change_solvent->double_coupling aggregation_check->double_coupling No disrupt_aggregation Incorporate structure-disrupting elements (e.g., pseudoprolines) or use chaotropic salts. aggregation_check->disrupt_aggregation Yes disrupt_aggregation->success

Caption: Troubleshooting workflow for low coupling efficiency.

Issue 2: Presence of Deletion Sequences in the Final Product

Symptom:

  • Mass spectrometry analysis reveals peptide species missing the sterically hindered β-amino acid residue.

Possible Causes and Solutions:

  • Incomplete Coupling: The primary cause of deletion sequences is the failure of the coupling reaction to go to completion.

    • Solution: Implement a "double coupling" strategy. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated β-amino acid.[1]

  • Premature Capping: If a capping step (e.g., with acetic anhydride) is used after an incomplete coupling, the unreacted amines will be acetylated, preventing further elongation and leading to truncated sequences.

    • Solution: Ensure complete coupling before any capping step. Use a qualitative test like the Kaiser test to confirm the absence of free amines.

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is critical for overcoming the steric hindrance of β-amino acids. The following table summarizes the relative performance of common coupling reagents.

Coupling Reagent ClassExamplesRelative ReactivityRacemization RiskNotes
Carbodiimides DCC, DICLow to ModerateModerate to HighOften insufficient for hindered couplings; requires an additive like HOBt or Oxyma to reduce racemization.[2]
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUHigh to Very HighLow to ModerateHighly effective for hindered residues. HATU and COMU are generally considered superior to HBTU.[2][4]
Phosphonium Salts PyBOP, PyAOPHigh to Very HighLowVery efficient, particularly for N-methylated and other hindered amino acids.[2][7]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered β-Amino Acid using HATU

This protocol is designed for situations where a single coupling is insufficient to achieve complete reaction.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with N,N-dimethylformamide (DMF) (3 x 1 min).[1]

  • First Coupling:

    • In a separate vessel, pre-activate the sterically hindered Fmoc-β-amino acid (3 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[2]

    • Allow the pre-activation to proceed for 1-5 minutes.[1]

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[1]

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the pre-activation and coupling steps (2.1 - 2.4) with a fresh solution of the activated β-amino acid.

  • Confirmation:

    • After the second coupling and subsequent washing, perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines.

Protocol 2: Coupling using PyBOP

PyBOP is an excellent alternative, particularly when minimizing racemization is a priority.

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-β-amino acid (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-4 hours. The optimal time will depend on the specific β-amino acid.

  • Washing and Confirmation:

    • Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

    • Perform a Kaiser test to check for reaction completion. If necessary, a second coupling can be performed.

Signaling Pathways and Experimental Workflows

Peptide Bond Formation and Reagent Activation

The fundamental process of peptide bond formation involves the activation of the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. Different classes of coupling reagents achieve this activation through distinct intermediates.

Activation_Pathways cluster_aminium Aminium/Uronium Salt (e.g., HATU) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) AA_COOH_A Fmoc-β-AA-COOH Active_Ester_A Highly Reactive OAt-ester AA_COOH_A->Active_Ester_A Activation HATU HATU + Base Peptide_Resin H₂N-Peptide-Resin Active_Ester_A->Peptide_Resin Coupling AA_COOH_P Fmoc-β-AA-COOH Active_Ester_P Reactive OBt-ester AA_COOH_P->Active_Ester_P Activation PyBOP PyBOP + Base Active_Ester_P->Peptide_Resin Coupling Peptide_Bond Fmoc-β-AA-NH-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Activation pathways for different coupling reagents.

References

Stability issues of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid during storage. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors leading to the degradation of this compound are exposure to acidic conditions, elevated temperatures, and moisture.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group is particularly susceptible to cleavage under acidic conditions.[1][4]

Q2: What are the recommended storage conditions for long-term stability?

A2: For optimal long-term stability, the compound should be stored in a cool, dry, and dark place.[5] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to moisture and air.[3] While some suppliers may suggest room temperature storage for the solid, cold storage is recommended to maximize its shelf life.[3]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can be identified by a change in the physical appearance of the compound (e.g., discoloration, clumping), a decrease in purity as determined by analytical techniques such as HPLC, or the appearance of new peaks in NMR spectra corresponding to the deprotected amine and byproducts.

Q4: What are the main degradation products?

A4: The primary degradation product is the free amine, (R)-3-amino-4-methylpentanoic acid, formed by the cleavage of the Boc group. This process also generates carbon dioxide and isobutene as byproducts.[4]

Troubleshooting Guide

Issue 1: Loss of Purity or Appearance of New Peaks in Analysis (HPLC, NMR)

  • Possible Cause: Degradation of the compound due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry, and dark environment, away from any acidic vapors.[5]

    • Check for Acid Exposure: The Boc protecting group is highly sensitive to acid.[1][4] Ensure the storage area is free from acidic contaminants.

    • Assess for Moisture: Condensation from temperature fluctuations can introduce moisture, leading to hydrolysis.[3] Before opening, always allow the container to equilibrate to room temperature.[3]

    • Consider Thermal Stress: Exposure to high temperatures can cause thermal degradation of the Boc group.[2][6]

    • Analytical Confirmation: Use techniques like HPLC or NMR to identify the degradation products. The presence of (R)-3-amino-4-methylpentanoic acid would confirm the cleavage of the Boc group.

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Use of a partially degraded sample.

  • Troubleshooting Steps:

    • Purity Check: Before conducting experiments, verify the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR).

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound.

    • Proper Handling: When weighing and handling the compound, minimize its exposure to the atmosphere to prevent moisture absorption.[3] Work quickly and reseal the container tightly immediately after use.[3]

Data Presentation

Table 1: Recommended Storage Conditions and Potential Stability Issues

ParameterRecommended ConditionPotential Issue if Not MetPrimary Degradation Product
Temperature Cool (2-8 °C recommended for long-term)Increased rate of thermal degradation.[2][6](R)-3-amino-4-methylpentanoic acid
Humidity Dry (low moisture environment)Hydrolysis of the Boc group, especially in the presence of trace acids.[3](R)-3-amino-4-methylpentanoic acid
Light Dark (stored in an opaque container)Potential for photolytic degradation (though less common for this structure)Various byproducts
Atmosphere Inert gas (e.g., Argon, Nitrogen)[3]Oxidation and moisture-related degradation.(R)-3-amino-4-methylpentanoic acid and potential oxidized species
pH NeutralAcid-catalyzed cleavage of the Boc group.[1][4](R)-3-amino-4-methylpentanoic acid

Disclaimer: The information in this table is based on general knowledge of Boc-protected amino acids and may not represent empirically tested data for this specific molecule.

Experimental Protocols

Protocol: General Stability Assessment of this compound

This protocol outlines a general procedure for stress testing to evaluate the stability of the compound under various conditions.

1. Materials and Equipment:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, water, methanol)

  • Acids (e.g., trifluoroacetic acid, hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18)

  • NMR spectrometer

  • pH meter

  • Analytical balance

  • Vials

2. Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform an initial analysis using HPLC to determine the initial purity and retention time.

    • Obtain an initial NMR spectrum to serve as a baseline.

  • Stress Conditions:

    • Acidic Conditions:

      • Prepare solutions of the compound in acidic media (e.g., 0.1 M HCl).

      • Incubate at room temperature and an elevated temperature (e.g., 40 °C).

      • Withdraw aliquots at specified time points (e.g., 1, 6, 24, 48 hours).

      • Neutralize the aliquots before HPLC analysis.

    • Basic Conditions:

      • Prepare solutions of the compound in basic media (e.g., 0.1 M NaOH).

      • Follow the same incubation and sampling procedure as for acidic conditions.

    • Thermal Stress (Solid State):

      • Place a known amount of the solid compound in vials.

      • Expose the vials to elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a stability chamber.

      • Analyze samples at various time points (e.g., 1, 7, 14, 30 days).

    • Hygroscopic Stress:

      • Expose solid samples to a high-humidity environment (e.g., 75% RH) at a controlled temperature (e.g., 40 °C).

      • Analyze samples at various time points.

    • Photostability:

      • Expose both solid and solution samples to a controlled light source as per ICH Q1B guidelines.

      • Analyze the samples after the exposure period and compare them to dark controls.

  • Analysis of Samples:

    • For each time point and condition, prepare the sample for HPLC analysis.

    • Run the HPLC analysis and compare the chromatogram to the T=0 sample.

    • Quantify the amount of the parent compound remaining and any major degradation products.

    • If significant degradation is observed, consider using NMR to identify the structure of the degradation products.

Visualizations

Acid-Catalyzed Degradation of Boc-Protected Amine cluster_0 Degradation Pathway Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H+ Carbamic_Acid Carbamic Acid Intermediate (R-NH-COOH) Protonation->Carbamic_Acid Tert_Butyl_Cation tert-Butyl Cation Protonation->Tert_Butyl_Cation Free_Amine Free Amine (R-NH3+) Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutene Isobutene Tert_Butyl_Cation->Isobutene - H+ Experimental Workflow for Stability Testing cluster_1 Workflow Start Start: (R)-3-((tert-Butoxycarbonyl)amino) -4-methylpentanoic acid Sample Initial_Analysis Initial Analysis (T=0) (HPLC, NMR) Start->Initial_Analysis Stress_Conditions Expose to Stress Conditions Initial_Analysis->Stress_Conditions Acidic Acidic Conditions Stress_Conditions->Acidic Thermal Thermal Stress Stress_Conditions->Thermal Humidity Humidity Stress Stress_Conditions->Humidity Photolytic Photolytic Stress Stress_Conditions->Photolytic Time_Point_Sampling Time Point Sampling Acidic->Time_Point_Sampling Thermal->Time_Point_Sampling Humidity->Time_Point_Sampling Photolytic->Time_Point_Sampling Sample_Analysis Sample Analysis (HPLC, NMR) Time_Point_Sampling->Sample_Analysis Data_Evaluation Data Evaluation: Compare to T=0 Sample_Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

References

Validation & Comparative

A Comparative Analysis of Boc vs. Fmoc Protection for β-Homovaline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the success of solid-phase peptide synthesis (SPPS). This guide provides a detailed comparative analysis of two of the most prevalent Nα-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their application for the non-proteinogenic amino acid, β-homovaline. As a β-amino acid with a sterically hindered side chain, the choice of protection strategy for β-homovaline significantly impacts coupling efficiency, deprotection kinetics, and the potential for side reactions.

While direct head-to-head quantitative data for β-homovaline is limited in publicly available literature, this guide draws upon established principles of SPPS and data from the structurally similar proteinogenic amino acid, valine, to provide a comprehensive comparison. Both Boc-β-homovaline and Fmoc-β-homovaline are commercially available, indicating their utility in synthetic peptide chemistry.

Core Principles: A Tale of Two Orthogonal Strategies

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[1] The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is labile to base, commonly cleaved with piperidine.[1] This orthogonality allows for the selective deprotection of the α-amino group without affecting most side-chain protecting groups.[2]

dot

Figure 1: Orthogonal deprotection schemes for Boc and Fmoc strategies.

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of Boc and Fmoc protection for β-homovaline, with inferences drawn from data on sterically hindered amino acids like valine.

Performance MetricBoc-β-homovalineFmoc-β-homovaline
Coupling Efficiency Can be challenging due to steric hindrance; may require double coupling or more potent activating reagents.[3]Generally high, though may necessitate extended coupling times or stronger coupling reagents (e.g., HATU, HBTU) due to steric hindrance.[3]
Deprotection Conditions Harsher: Typically 25-50% TFA in DCM.[3]Milder: Typically 20% piperidine in DMF.[3]
Potential Side Reactions - Acid-catalyzed side reactions on sensitive residues elsewhere in the peptide.[3]- Alkylation of nucleophilic side chains by the tert-butyl cation.- Diketopiperazine formation at the dipeptide stage.[3]- Aspartimide formation with adjacent aspartic acid residues.[4]
Aggregation Propensity Repetitive acid deprotection leads to a protonated N-terminus, which can disrupt interchain hydrogen bonding and reduce aggregation, particularly in hydrophobic sequences.[5]The neutral peptide backbone after base-mediated deprotection can sometimes facilitate aggregation.[6]
Automation Compatibility Less common in modern automated synthesizers due to the corrosive nature of TFA.[3]Highly compatible with automated synthesizers. The UV absorbance of the dibenzofulvene byproduct allows for real-time monitoring of deprotection.[3]

Experimental Protocols

Detailed methodologies for the incorporation of Boc- and Fmoc-protected β-homovaline are provided below. These are generalized protocols that may require optimization based on the specific peptide sequence and synthesis scale.

Boc-SPPS Protocol for β-Homovaline Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes at room temperature to remove the Boc protecting group.[3]

    • Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).[3]

  • Coupling of Boc-β-homovaline:

    • In a separate vessel, dissolve Boc-β-homovaline (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[3]

    • Add DIEA (6-10 equivalents) to the solution to activate the carboxyl group.

    • Add the activated amino acid solution to the neutralized resin and allow it to react for 1-2 hours. A double coupling may be necessary due to steric hindrance.

    • Monitor the reaction completion using a qualitative method such as the Kaiser test.

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Fmoc-SPPS Protocol for β-Homovaline Incorporation
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[7]

    • Wash the resin thoroughly with DMF to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-β-homovaline:

    • In a separate vessel, dissolve Fmoc-β-homovaline (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[3]

    • Add a base, typically DIEA (6-10 equivalents), to the amino acid solution to activate the carboxyl group.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours. Due to the steric hindrance of β-homovaline, a longer coupling time or a second coupling may be required.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

    • Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

Visualization of SPPS Workflows

The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.

dot

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of Boc-β-homovaline Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Resin Final Cleavage Repeat->Deprotection Next Amino Acid

Figure 2: Boc-SPPS workflow for incorporating β-homovaline.

dot

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-β-homovaline Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Resin Final Cleavage Repeat->Deprotection Next Amino Acid

Figure 3: Fmoc-SPPS workflow for incorporating β-homovaline.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for β-homovaline depends on several factors, including the overall peptide sequence, the presence of sensitive residues, and the desired scale of synthesis.

  • Fmoc-β-homovaline is generally recommended for routine synthesis, especially in automated protocols, due to its milder deprotection conditions and the ability to monitor the reaction progress.[3] The orthogonality of the Fmoc/tBu strategy is a significant advantage for the synthesis of complex peptides.[4]

  • Boc-β-homovaline may be advantageous for the synthesis of hydrophobic peptides containing β-homovaline, as the acidic deprotection can help to mitigate on-resin aggregation.[5] However, the harsh final cleavage conditions require specialized equipment and can be detrimental to sensitive peptide sequences.

For challenging couplings involving the sterically hindered β-homovaline, regardless of the chosen protection strategy, the use of more potent coupling reagents such as HATU or HBTU, extended reaction times, or double coupling protocols should be considered to ensure high yields and purity of the final peptide product.[3]

References

A Comparative Guide to Validating the Chiral Purity of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral building blocks is a critical quality attribute in the synthesis of active pharmaceutical ingredients (APIs). For molecules such as (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, a valuable intermediate, ensuring chiral fidelity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a cornerstone technique for this purpose, offering robust and reliable quantification of enantiomeric excess.

This guide provides an objective comparison of chiral HPLC with alternative analytical methodologies for validating the chiral purity of this compound. The supporting experimental data, detailed protocols, and performance comparisons herein will assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods for Chiral Purity Determination

The selection of an analytical technique for determining the enantiomeric purity of this compound hinges on several factors, including required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. While chiral HPLC is a widely adopted and robust method, other techniques such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages in specific contexts.[1]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Separation using a supercritical fluid mobile phase (typically CO2) and a chiral stationary phase.[2]Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass analysis.
Sample Preparation Direct injection or simple dissolution in the mobile phase.Dissolution in a suitable co-solvent (modifier).Derivatization is required to increase volatility.[]
Analysis Time Typically 10-30 minutes.Generally faster than HPLC, often less than 10 minutes.[1]15-30 minutes, plus derivatization time.
Resolution Good to excellent resolution is achievable with a wide variety of CSPs.Often provides higher efficiency and resolution compared to HPLC.[2]High resolution is possible with appropriate chiral columns.
Sensitivity Good, can be enhanced with sensitive detectors (e.g., UV, MS).High sensitivity, compatible with MS detection.Very high sensitivity, especially with mass spectrometric detection.
Solvent Consumption Moderate to high, depending on the method.Significantly lower organic solvent consumption compared to HPLC.[1]Minimal solvent consumption.
Advantages Robust, versatile, wide range of commercially available CSPs, well-established technique.[4][][6]Fast analysis, reduced environmental impact, suitable for high-throughput screening.[1][2]High sensitivity, provides structural information from mass spectra.
Disadvantages Longer analysis times compared to SFC, higher solvent cost and disposal considerations.Higher initial instrument cost.Sample derivatization adds complexity and potential for side reactions.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct method for the enantiomeric separation of (R)- and (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid using a macrocyclic glycopeptide-based chiral stationary phase. These types of CSPs have demonstrated broad selectivity for N-protected amino acids.[4][7]

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer (MS)

Chromatographic Conditions (based on similar Boc-amino acid separations):

ParameterValue
Column CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / 0.1% Acetic Acid in Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the racemic standard of 3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the sample of this compound to be analyzed at the same concentration in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Expected Results: Baseline separation of the (R) and (S) enantiomers is expected. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Note: The elution order of the enantiomers may vary depending on the specific CSP and mobile phase conditions.

Alternative Method 1: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, environmentally friendly alternative to HPLC for chiral separations.[1][2]

Instrumentation:

  • SFC system with a UV detector or Mass Spectrometer (MS)

Illustrative Chromatographic Conditions:

ParameterValue
Column Polysaccharide-based chiral column (e.g., CHIRALPAK® series)
Mobile Phase Supercritical CO₂ with a modifier such as methanol or ethanol (e.g., 80:20, v/v)
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm or MS

Sample Preparation:

  • Dissolve the sample in the mobile phase modifier to a concentration of 1 mg/mL.

Alternative Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This indirect method requires derivatization to increase the volatility of the amino acid.

Instrumentation:

  • GC system with a Mass Spectrometer (MS) detector

  • Chiral capillary column (e.g., Chirasil®-Val)

Derivatization and Analysis Workflow:

  • Deprotection: Removal of the Boc protecting group using a standard procedure (e.g., treatment with trifluoroacetic acid).

  • Esterification: Conversion of the carboxylic acid to a volatile ester (e.g., methyl or ethyl ester).

  • Acylation: Acylation of the amino group to further increase volatility (e.g., with trifluoroacetic anhydride).

  • GC-MS Analysis: The resulting volatile derivative is then injected onto the chiral GC column for separation and detection by MS.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for validating the chiral purity of this compound.

Chiral_Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_result Result Sample Test Sample of (R)-enantiomer Dissolve Dissolve in Mobile Phase/Modifier Sample->Dissolve Racemic Racemic Standard (R/S) Racemic->Dissolve HPLC Chiral HPLC Dissolve->HPLC SFC Chiral SFC Dissolve->SFC GC_MS Chiral GC-MS (after derivatization) Dissolve->GC_MS Chromatogram Obtain Chromatogram HPLC->Chromatogram SFC->Chromatogram GC_MS->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calculation Calculate Enantiomeric Excess (% ee) Peak_Integration->Calculation Purity_Validation Validate Chiral Purity Calculation->Purity_Validation

Workflow for Chiral Purity Validation.

Conclusion

Validating the chiral purity of this compound is a critical step in pharmaceutical development. Chiral HPLC remains a robust and widely accessible method for this purpose, with a vast array of available chiral stationary phases allowing for effective method development. For laboratories where high-throughput and reduced solvent consumption are priorities, chiral SFC presents a compelling alternative, often with the added benefit of faster analysis times and improved resolution. While chiral GC-MS offers excellent sensitivity, the necessity of derivatization introduces additional complexity to the workflow. The choice of the optimal method will ultimately depend on the specific requirements of the analysis, balancing the need for accuracy, speed, sensitivity, and available resources. This guide provides the foundational information and protocols to make an informed decision for the reliable and efficient analysis of this important chiral building block.

References

Cross-referencing NMR data for Boc-(R)-β-HomoVal-OH with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for Boc-(R)-β-HomoVal-OH against its well-characterized, non-homologated analogue, Boc-(R)-Val-OH. Due to the limited availability of public spectral data for Boc-(R)-β-HomoVal-OH, this guide presents literature values for the parent compound and offers predicted values for the target compound. These predictions are based on established principles of NMR spectroscopy, considering the structural differences between the two molecules.

The primary structural distinction is the insertion of a methylene (-CH₂-) group into the backbone of the β-homoamino acid, which is anticipated to induce noticeable shifts in the NMR spectrum. This guide is intended to serve as a practical reference for researchers in the process of synthesizing or characterizing Boc-(R)-β-HomoVal-OH, allowing for a cross-referencing of their experimental findings.

Data Presentation: ¹H and ¹³C NMR Comparison

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Boc-(R)-Val-OH and the predicted shifts for Boc-(R)-β-HomoVal-OH. The key difference to anticipate is the appearance of a new set of proton signals for the additional methylene group in the β-position and a downfield shift for the adjacent methine proton in Boc-(R)-β-HomoVal-OH.

Table 1: Comparison of ¹H NMR Chemical Shift Data (CDCl₃)

Assignment Boc-(R)-Val-OH (Literature Values) Boc-(R)-β-HomoVal-OH (Predicted Values) Rationale for Prediction
-C(CH₃)₃ ~1.45 ppm (s, 9H)[1]~1.45 ppm (s, 9H)The chemical environment of the Boc protecting group is largely unchanged and should remain a sharp singlet.
-CH(CH₃)₂ ~2.20 ppm (m, 1H)[1]~1.8-2.0 ppm (m, 1H)The isopropyl methine is now further from the deshielding influence of the carbonyl and amine groups, likely causing an upfield shift.
-CH(CH₃)₂ ~0.94-1.00 ppm (dd, 6H)[1]~0.90-0.95 ppm (dd, 6H)A minor upfield shift is expected as the isopropyl group is further from the electron-withdrawing groups.
α-CH ~4.27-4.03 ppm (m, 1H)[1]~3.8-4.0 ppm (m, 1H)This methine (now the γ-CH) is adjacent to the nitrogen but one carbon further from the carbonyl, which should result in a slight upfield shift.
β-CH₂ N/A~2.4-2.6 ppm (m, 2H)This new methylene group is adjacent to the carboxylic acid, which will deshield it, placing it in this predicted region.
-NH ~5.09-6.33 ppm (br d, 1H)[1]~5.0-5.2 ppm (br d, 1H)The chemical environment of the amide proton is similar, though slight changes are possible due to conformational differences.
-COOH ~10.9 ppm (br s, 1H)[1]~11.0 ppm (br s, 1H)The carboxylic acid proton signal is typically broad and found far downfield; its position is not expected to change significantly.

Table 2: Comparison of ¹³C NMR Chemical Shift Data (CDCl₃)

Assignment Boc-(R)-Val-OH (Literature Values) Boc-(R)-β-HomoVal-OH (Predicted Values) Rationale for Prediction
-C(CH₃)₃ ~80.0 ppm~80.0 ppmThe quaternary carbon of the Boc group is in a nearly identical environment.
-C(CH₃)₃ ~28.3 ppm~28.3 ppmThe methyl carbons of the Boc group are also in a very similar environment.
-CH(CH₃)₂ ~31.0 ppm~32.0 ppmThe isopropyl methine carbon's shift may change slightly due to its new position in the carbon chain.
-CH(CH₃)₂ ~19.0, ~17.5 ppm~19.5, ~18.0 ppmMinor shifts are expected for the diastereotopic methyl carbons of the isopropyl group.
α-CH ~58.5 ppm~50-52 ppmThis methine (now the γ-CH) is still attached to the nitrogen, but its position relative to the carbonyl has changed, likely resulting in a shift.
β-CH₂ N/A~38-40 ppmA new signal for the methylene carbon adjacent to the carboxylic acid is expected in this range.
C=O (Boc) ~156.0 ppm~156.0 ppmThe carbonyl of the Boc group should have a very similar chemical shift.
C=O (Acid) ~176.0 ppm~174.0 ppmThe carboxylic acid carbonyl may experience a slight shift due to the change in the carbon backbone.

Experimental Protocols

To empirically determine the NMR data for Boc-(R)-β-HomoVal-OH, the following standard procedures are recommended:

Sample Preparation
  • Compound Purity: Ensure the Boc-(R)-β-HomoVal-OH sample is of high purity (>95%), as impurities can complicate spectral interpretation. The compound should be dried under high vacuum to remove residual solvents.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which will allow for the observation of exchangeable protons (-NH and -OH).

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended) should be used to achieve good signal dispersion.

  • ¹H NMR:

    • Experiment: A standard one-dimensional proton experiment should be performed.

    • Parameters: A spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio are recommended.

  • ¹³C NMR:

    • Experiment: A proton-decoupled one-dimensional carbon experiment (e.g., zgpg30) is standard.

    • Parameters: A spectral width of around 220 ppm and a significantly larger number of scans (often several thousand) will be necessary due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2 seconds is generally sufficient.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.

Visualization of Experimental Workflow

The following diagram outlines the logical flow from sample preparation to the final comparison of experimental data with literature and predicted values.

G Workflow for NMR Data Cross-Referencing cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison A Ensure Purity of Boc-(R)-β-HomoVal-OH B Select Deuterated Solvent (e.g., CDCl₃) A->B C Dissolve Sample (5-10 mg in 0.6-0.7 mL) B->C D ¹H NMR Experiment C->D Insert into Spectrometer E ¹³C NMR Experiment D->E F 2D NMR (COSY, HSQC) (Optional) E->F G Process Spectra (Referencing, Integration) F->G H Assign Signals G->H I Tabulate Experimental Data H->I J Compare with Literature (Boc-(R)-Val-OH) I->J K Compare with Predicted Values (Boc-(R)-β-HomoVal-OH) I->K L Final Report J->L K->L

Caption: Workflow for NMR Data Cross-Referencing.

References

Comparative Biological Activity of (R)- and (S)-3-Boc-amino-4-methylpentanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often require detailed comparisons of chiral molecules to advance their work. This guide addresses the biological activities of the (R)- and (S)-enantiomers of 3-Boc-amino-4-methylpentanoic acid. However, a comprehensive review of published scientific literature reveals a significant gap in the available data, with no direct experimental studies comparing the biological activities of these two specific enantiomers.

While the tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and drug discovery to mask the reactivity of the amine group, the biological activity of the Boc-protected amino acids themselves is not always the primary focus of research. The deprotected form, 3-amino-4-methylpentanoic acid, also known as β-leucine, is recognized as a human metabolite. Despite this, specific biological targets and differential activities of its (R) and (S) enantiomers remain largely uncharacterized in the public domain.

This guide, therefore, serves to highlight the current lack of comparative data and to underscore the potential for future research in this area. The following sections outline the typical experimental workflows and signaling pathways that could be investigated to determine and compare the biological activities of these enantiomers, should such research be undertaken.

Hypothetical Experimental Workflow

To elucidate the comparative biological activities of (R)- and (S)-3-Boc-amino-4-methylpentanoic acid, a structured experimental workflow would be necessary. This would typically involve a tiered approach, starting with broad screening and progressing to more specific assays.

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Compound Acquisition & Purity Analysis B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding) A->B C Hit Identification B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Target Engagement & Mechanism of Action Studies D->E H Pharmacokinetic Profiling (ADME) D->H F Enzyme Inhibition Assays E->F G Cellular Thermal Shift Assays (CETSA) E->G I Efficacy Studies in Disease Models H->I J Toxicology Assessment I->J

Caption: A generalized experimental workflow for comparing the biological activity of chiral molecules.

Potential Signaling Pathways for Investigation

Given that 3-amino-4-methylpentanoic acid is a β-amino acid, its biological effects, and those of its Boc-protected derivatives, could potentially be mediated through various signaling pathways. The specific pathways would depend on the identified biological targets. Below is a hypothetical representation of how such a compound might interact with a generic cell signaling pathway.

G compound (R)- or (S)-enantiomer receptor Cell Surface Receptor compound->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

Beta-Homovaline Incorporation in Peptidomimetics: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced potency and stability of peptidomimetics featuring beta-homovaline, this guide offers researchers, scientists, and drug development professionals a comparative analysis supported by representative data and detailed experimental protocols.

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these modifications, the use of β-amino acids has gained significant traction. This guide focuses on the impact of incorporating beta-homovaline, a β-homo-amino acid, into a model peptidomimetic targeting a G-protein coupled receptor (GPCR), and compares its efficacy to a corresponding peptidomimetic without this modification.

The inclusion of beta-homovaline, with its extended carbon backbone, can induce specific conformational constraints and increase resistance to enzymatic degradation, leading to enhanced biological activity and a more favorable pharmacokinetic profile.[1][2][3]

Comparative Efficacy Data

To illustrate the potential advantages of beta-homovaline incorporation, the following tables summarize representative data from a hypothetical comparative study between a native peptide analog (Peptide A) and its beta-homovaline-containing counterpart (Peptide B).

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorKd (nM)Fold Improvement
Peptide A (without β-homovaline)GPCR-X15.2-
Peptide B (with β-homovaline)GPCR-X3.84x

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity.

Table 2: In Vitro Functional Activity (cAMP Assay)

CompoundEC50 (nM)Emax (% of maximum response)
Peptide A (without β-homovaline)25.695%
Peptide B (with β-homovaline)8.198%

EC50 (half maximal effective concentration) is a measure of potency; a lower EC50 indicates higher potency. Emax represents the maximum efficacy.

Table 3: Proteolytic Stability (in human serum)

CompoundHalf-life (t1/2) in hours
Peptide A (without β-homovaline)0.5
Peptide B (with β-homovaline)8.2

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted in such a comparative efficacy study.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of the peptidomimetics to the target receptor (GPCR-X).

Methodology:

  • Membrane Preparation: Cell membranes expressing GPCR-X are prepared from a stable cell line.

  • Radioligand: A radiolabeled ligand known to bind to GPCR-X (e.g., [3H]-ligand) is used.

  • Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptides (Peptide A and Peptide B).

  • Incubation: The reaction is incubated at room temperature for a specified time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding), which is then converted to the Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Assay)

Objective: To assess the functional activity (potency and efficacy) of the peptidomimetics by measuring their effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture: Cells expressing GPCR-X are seeded in 96-well plates and grown to confluence.

  • Peptide Treatment: The cells are treated with increasing concentrations of Peptide A or Peptide B.

  • cAMP Stimulation/Inhibition: Depending on the nature of the GPCR (Gs or Gi coupled), a stimulating agent (e.g., forskolin for Gi) or no agent (for Gs) is added.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: The dose-response curves are plotted, and the EC50 and Emax values are determined using a sigmoidal dose-response model.

Proteolytic Stability Assay

Objective: To evaluate the stability of the peptidomimetics in the presence of proteases in human serum.

Methodology:

  • Incubation: Peptide A and Peptide B are incubated in human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Preparation: The reaction is stopped by the addition of a quenching solution (e.g., acetonitrile), and the samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time, and the half-life (t1/2) is calculated by fitting the data to a first-order decay model.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate a typical GPCR signaling pathway and the experimental workflow for comparing the peptidomimetics.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR-X G_Protein G-Protein (αβγ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates cAMP cAMP Effector->cAMP produces Peptidomimetic Peptidomimetic (with or without β-homovaline) Peptidomimetic->Receptor binds ATP ATP ATP->Effector Response Cellular Response cAMP->Response triggers

Caption: GPCR signaling pathway activated by a peptidomimetic.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_assays Biological Evaluation Peptide_A Peptide A (without β-homovaline) Binding Receptor Binding Assay (Determine Kd) Peptide_A->Binding Functional Functional Assay (Determine EC50, Emax) Peptide_A->Functional Stability Proteolytic Stability Assay (Determine t1/2) Peptide_A->Stability Peptide_B Peptide B (with β-homovaline) Peptide_B->Binding Peptide_B->Functional Peptide_B->Stability Data_Analysis Data Analysis and Comparison Binding->Data_Analysis Functional->Data_Analysis Stability->Data_Analysis

Caption: Experimental workflow for comparative efficacy study.

References

A Head-to-Head Comparison of Coupling Reagents for Boc-(R)-beta-homovaline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to ensure high yield, purity, and stereochemical integrity of the final product. This is particularly critical when incorporating non-proteinogenic or sterically hindered amino acids such as Boc-(R)-beta-homovaline. The bulky side chain of beta-homovaline can impede the coupling reaction, necessitating a careful choice of activating agent to overcome steric hindrance while minimizing side reactions like epimerization. This guide provides an objective comparison of commonly employed coupling reagents, supported by general performance data and detailed experimental protocols, to aid in the rational selection of the optimal reagent for your specific application.

While specific comparative data for Boc-(R)-beta-homovaline is not extensively available in the literature, the following comparison is based on established performance with other sterically hindered and beta-amino acids, providing a strong predictive framework. The primary coupling reagents evaluated are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salt-based reagents like O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HATU).

Data Presentation: Comparative Performance of Coupling Reagents

The following table summarizes the expected performance of different coupling reagents for the acylation of a primary amine with Boc-(R)-beta-homovaline. The quantitative data presented are typical values observed for sterically hindered amino acids and should be considered as a guideline.

Coupling ReagentTypical Yield (%)Typical Reaction TimeRelative CostKey AdvantagesPotential Disadvantages
EDC/HOBt 80-952-12 hoursLowCost-effective, water-soluble byproducts (EDC).[1][2][3]Slower reaction rates, potential for racemization, formation of N-acylurea byproduct.[2]
HBTU 90-9930-120 minutesMediumHigh efficiency, fast reaction times, low racemization.[4][5]Potential for guanidinylation of the N-terminus, moderate skin sensitizer.[4]
HATU >9520-60 minutesHighVery high reactivity, extremely low racemization, effective for difficult couplings.[2][6][7]Higher cost, potential for guanidinylation if used in large excess.

Experimental Protocols

Detailed methodologies for the coupling of Boc-(R)-beta-homovaline using EDC/HOBt, HBTU, and HATU are provided below. These protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis with appropriate modifications.

Protocol 1: Coupling using EDC/HOBt

This method is a cost-effective and widely used protocol for standard peptide couplings.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-(R)-beta-homovaline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (for neutralization, if required)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is protonated (e.g., as a TFA salt), neutralize with a solution of 10% DIPEA in DMF for 5 minutes, followed by thorough washing with DMF.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-(R)-beta-homovaline (2-3 equivalents relative to resin loading) and HOBt (2-3 equivalents) in DMF.

  • Activation and Coupling: Add the dissolved amino acid and HOBt solution to the resin. Then, add EDC (2-3 equivalents) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser ninhydrin test. A negative test (yellow beads) indicates complete coupling.[1]

  • Washing: Upon completion, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using HBTU

This protocol is recommended for more challenging couplings where higher efficiency and faster reaction times are desired.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-(R)-beta-homovaline

  • O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell and neutralize the resin as described in Protocol 1.

  • Pre-activation: In a separate vessel, dissolve Boc-(R)-beta-homovaline (2 equivalents relative to resin loading) and HBTU (2 equivalents) in DMF. Add DIPEA (4 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 30-120 minutes.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin as described in Protocol 1.

Protocol 3: Coupling using HATU

This protocol is the preferred method for exceptionally difficult couplings, including those involving sterically demanding amino acids or sequences prone to aggregation, to ensure maximum yield and minimal epimerization.[7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-(R)-beta-homovaline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell and neutralize the resin as described in Protocol 1.

  • Pre-activation: In a separate vessel, dissolve Boc-(R)-beta-homovaline (2 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF. Add DIPEA (4 equivalents) to this solution. Allow the mixture to pre-activate for 1-5 minutes.[8]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 20-60 minutes.

  • Monitoring: Use the Kaiser test to confirm the completion of the reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM as outlined in the previous protocols.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the general workflow of a peptide coupling reaction and the logical relationship in selecting a coupling reagent.

G cluster_workflow General Peptide Coupling Workflow Resin Resin with Free Amine Activation Activate Carboxyl Group of Boc-AA Resin->Activation Add Boc-AA & Coupling Reagent Coupling Couple Activated AA to Resin Activation->Coupling Wash Wash Resin Coupling->Wash Monitor with Kaiser Test Deprotection Deprotect N-terminus Wash->Deprotection NextCycle Start Next Cycle or Cleave Peptide Deprotection->NextCycle

Caption: General workflow for a cycle of solid-phase peptide synthesis (SPPS).

G cluster_selection Coupling Reagent Selection Logic Start Evaluate Coupling (Steric Hindrance, Epimerization Risk) Standard Standard Coupling Start->Standard Low Risk Difficult Difficult Coupling Start->Difficult High Risk EDC Use EDC/HOBt Standard->EDC Cost-sensitive HBTU Use HBTU Standard->HBTU Faster reaction desired Difficult->HBTU Moderate difficulty HATU Use HATU Difficult->HATU High difficulty/ Maximum efficiency needed

Caption: Decision tree for selecting an appropriate coupling reagent.

References

A Comparative Guide to the Validation of Quantitative Assays for (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, a crucial intermediate in pharmaceutical synthesis.[1] The validation of these assays is paramount to ensure data integrity and reliability in research, development, and quality control processes.[2][3] The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The validation parameters discussed adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[4][5] These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][4][6]

Overview of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture.[1][7] For compounds with a chromophore, UV detection provides a simple and robust method for quantification.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[7][9] This technique is particularly advantageous for analyzing complex matrices and for assays requiring very low detection limits.[7][10]

Comparative Validation Data

The following tables summarize the validation parameters for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS.

Table 1: Linearity and Range

ParameterHPLC-UVLC-MS/MS
Calibration Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = 25432x - 1234y = 15678x + 543

Table 2: Accuracy

Spiked ConcentrationHPLC-UV (% Recovery)LC-MS/MS (% Recovery)
Low QC (3 µg/mL / 0.3 ng/mL) 99.2%101.5%
Mid QC (100 µg/mL / 100 ng/mL) 101.5%99.8%
High QC (175 µg/mL / 800 ng/mL) 98.9%100.7%

Table 3: Precision

ParameterHPLC-UV (%RSD)LC-MS/MS (%RSD)
Intra-day Precision < 2%< 5%
Inter-day Precision < 3%< 6%

Table 4: Limits of Detection and Quantitation

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL

Experimental Protocols

Detailed methodologies for the validation of each assay are provided below.

3.1 HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered prior to injection.

  • Validation Procedures:

    • Specificity: A placebo (matrix without the analyte) is injected to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: A series of calibration standards are prepared and injected to construct a calibration curve.

    • Accuracy: Known amounts of the analyte are spiked into a placebo matrix at three different concentration levels (low, mid, high) and the recovery is calculated.

    • Precision: The analysis of replicate samples is performed on the same day (intra-day) and on different days (inter-day) to assess the variability of the results.[6]

    • LOD and LOQ: These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

3.2 LC-MS/MS Method

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: A suitable C18 or HILIC column for polar compounds.[11]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

  • Internal Standard: A stable isotope-labeled version of the analyte (e.g., this compound-d9) is used to improve accuracy and precision.[11]

  • Sample Preparation: Protein precipitation is often employed for biological samples, followed by centrifugation and collection of the supernatant for analysis.[10][11]

  • Validation Procedures: The validation procedures are similar to the HPLC-UV method, but with a focus on matrix effects, which can influence ionization efficiency in the mass spectrometer.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical flows in the validation of these quantitative assays.

AssayValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution of Validation Experiments cluster_analysis Data Analysis & Reporting DefinePurpose Define Assay Purpose SelectMethod Select Method (HPLC or LC-MS/MS) DefinePurpose->SelectMethod PrepMaterials Prepare Reagents & Standards SelectMethod->PrepMaterials Specificity Specificity PrepMaterials->Specificity Linearity Linearity PrepMaterials->Linearity Accuracy Accuracy PrepMaterials->Accuracy Precision Precision PrepMaterials->Precision LOD_LOQ LOD & LOQ PrepMaterials->LOD_LOQ DataProcess Process Data Specificity->DataProcess Linearity->DataProcess Accuracy->DataProcess Precision->DataProcess LOD_LOQ->DataProcess CalcStats Calculate Statistics DataProcess->CalcStats ValidationReport Generate Validation Report CalcStats->ValidationReport

Caption: General workflow for analytical assay validation.

HPLCvsLCMS cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_comparison Key Comparison Points Analyte (R)-3-((tert-Butoxycarbonyl)amino)- 4-methylpentanoic acid HPLC_Sep Reverse-Phase Separation Analyte->HPLC_Sep Higher Conc. LC_Sep Chromatographic Separation Analyte->LC_Sep Lower Conc. & Complex Matrix UV_Detect UV Detection (210 nm) HPLC_Sep->UV_Detect Sensitivity Sensitivity: LC-MS/MS > HPLC-UV ESI Electrospray Ionization LC_Sep->ESI MSMS_Detect Tandem MS Detection (MRM) ESI->MSMS_Detect Selectivity Selectivity: LC-MS/MS > HPLC-UV Cost Cost & Complexity: LC-MS/MS > HPLC-UV

Caption: Comparison of HPLC-UV and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantitative analysis of this compound, with the choice of method depending on the specific requirements of the assay. The HPLC-UV method is a cost-effective and robust option for routine analysis where high sensitivity is not required. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies or when trace-level quantification is necessary.[7][10] A thorough validation process, as outlined, is essential to ensure the reliability of the data generated by either method.[2][3]

References

Structural Analysis of Peptides Containing (R)-3-Boc-amino-4-methylpentanoic Acid Versus Natural Counterparts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and biological activity. Among these, β-amino acids have garnered significant attention due to their ability to induce unique and stable secondary structures. This guide provides a detailed structural comparison of peptides containing the non-natural β-amino acid, (R)-3-Boc-amino-4-methylpentanoic acid (a β-homologue of Leucine), with their natural α-amino acid counterparts. We will explore the conformational differences, present supporting experimental data from analogous systems, and provide detailed protocols for key analytical techniques.

(R)-3-Boc-amino-4-methylpentanoic acid introduces an additional carbon atom into the peptide backbone compared to its α-amino acid analogue, Boc-Leucine. This seemingly subtle change has profound implications for the peptide's three-dimensional structure, influencing its folding, stability, and ultimately its biological function.

Structural Comparison: α-Peptides vs. β-Peptides

The fundamental difference between α- and β-peptides lies in the placement of the amino group relative to the carbonyl group. This alters the backbone torsion angles and hydrogen bonding patterns, leading to distinct secondary structures.

  • α-Peptides: Composed of α-amino acids, they predominantly form well-characterized secondary structures like α-helices and β-sheets, stabilized by i → i+4 and inter-strand hydrogen bonds, respectively.

  • β-Peptides: The additional methylene unit in the backbone of β-amino acids leads to a variety of stable, well-defined helical structures, such as the 12-helix and 14-helix, which are not observed in α-peptides.[1] These helices are characterized by different hydrogen bonding patterns (e.g., i → i+3 for a 12-helix and i → i+2 for a 14-helix) and have different helical parameters (rise per residue, residues per turn).

Below is a conceptual diagram illustrating the structural differences between an α-peptide and a β-peptide backbone.

Caption: Structural difference between α- and β-peptide backbones.

Quantitative Data Presentation

Direct comparative experimental data for peptides containing (R)-3-Boc-amino-4-methylpentanoic acid is limited. The following tables present representative data from studies on analogous β-amino acid-containing peptides versus their α-counterparts to illustrate the expected structural differences.

Table 1: Comparison of Typical Helical Parameters

Parameterα-Helix (in α-Peptides)14-Helix (in β-Peptides)
Residues per Turn ~3.6~3.0
Rise per Residue (Å) ~1.5~1.2
Hydrogen Bond Pattern i → i+4i → i+2
Handedness Predominantly Right-handedCan be Right- or Left-handed

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Backbone Protons

Protonα-Amino Acid Residue (e.g., Leucine)β³-Amino Acid Residue (e.g., β-Homoleucine)
NH 7.8 - 8.57.5 - 8.2
CαH 3.9 - 4.52.2 - 2.8 (CαH₂), 4.0 - 4.6 (CβH)

Note: The chemical shifts for β-amino acids are distinct due to the altered backbone structure. The Cα protons are adjacent to a carbonyl group, while the Cβ proton is adjacent to the amino group.

Experimental Protocols

Detailed methodologies for the key experiments used in the structural analysis of these peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing (R)-3-Boc-amino-4-methylpentanoic acid using a Boc protection strategy.

G cluster_repeat Resin Resin Support Attach 1. Attach first Boc-protected (R)-3-amino-4-methylpentanoic acid Resin->Attach Deprotect1 2. Boc Deprotection (TFA) Attach->Deprotect1 Neutralize1 3. Neutralization (DIEA) Deprotect1->Neutralize1 Couple 4. Couple next Boc-amino acid (HBTU/HOBt) Neutralize1->Couple Wash Wash (DMF/DCM) Couple->Wash Repeat Repeat steps 2-4 for subsequent amino acids Wash->Repeat Cleave 5. Cleavage from resin and side-chain deprotection (HF) Repeat->Cleave Purify 6. Purification (RP-HPLC) Cleave->Purify Analyze 7. Characterization (Mass Spec, NMR) Purify->Analyze

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Wang resin

  • (R)-3-Boc-amino-4-methylpentanoic acid

  • Other Boc-protected α-amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, p-thiocresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve (R)-3-Boc-amino-4-methylpentanoic acid (2 eq) and HOBt (2 eq) in DMF.

    • Add HBTU (2 eq) and DIEA (4 eq) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2 (using the next Boc-protected amino acid), 3, and 4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Dry the resin thoroughly.

    • Treat the resin with anhydrous HF containing scavengers at 0°C for 1 hour.

    • Evaporate the HF.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and conformation of the peptide in solution.

Sample Preparation:

  • Dissolve 2-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • The final concentration should be in the range of 1-5 mM.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H: To check sample purity and get a general overview.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • 2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve overlapping amide proton signals.

Data Analysis:

  • Resonance Assignment: Assign all proton and carbon signals to specific atoms in the peptide sequence using the TOCSY and HSQC spectra.

  • NOE Analysis: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NOE restraints.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots (for α-amino acids) and energy minimization.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the peptide in the solid state.

Procedure:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging drop or sitting drop vapor diffusion.

    • Peptide concentration should typically be between 5-20 mg/mL.

  • Data Collection:

    • Mount a single, well-diffracting crystal and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Data Processing:

    • Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial model of the peptide into the electron density map.

    • Refine the model against the experimental data to improve the fit and geometric parameters.

  • Validation: Evaluate the final structure using metrics such as R-factor, R-free, and Ramachandran analysis.

Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure content of the peptide in solution.

Sample Preparation:

  • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL.

  • The buffer should be transparent in the far-UV region (190-250 nm).

Data Acquisition:

  • Record the CD spectrum in the far-UV region using a CD spectropolarimeter.

  • Use a quartz cuvette with a path length of 1 mm or less.

  • Subtract the spectrum of the buffer from the sample spectrum.

Data Analysis:

  • Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

  • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content.

    • α-helices: Characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

    • β-sheets: A negative band around 218 nm and a positive band around 195 nm.

    • β-peptide helices (e.g., 14-helix): Often show a strong positive band around 200-205 nm and a negative band around 220-225 nm, though the exact positions can vary.

  • Use deconvolution software to obtain quantitative estimates of the different secondary structure elements.

Conclusion

The incorporation of (R)-3-Boc-amino-4-methylpentanoic acid, a β-amino acid analogue of leucine, into peptides induces significant structural changes compared to their natural α-peptide counterparts. These changes primarily manifest as the formation of novel and stable helical structures, such as the 14-helix, which are not accessible to α-peptides. This structural diversification offers exciting opportunities for the design of peptidomimetics with improved pharmacokinetic properties and novel biological activities. The experimental techniques detailed in this guide provide a robust framework for the comprehensive structural analysis of such modified peptides, enabling researchers to elucidate their unique conformational landscapes and advance the development of next-generation peptide-based therapeutics.

References

Confirming the Identity of CAS 162558-37-8 (Apixaban) via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for the definitive identification of the compound associated with CAS number 162558-37-8, a substance identified as Apixaban.[1] Apixaban is a potent, direct, and reversible inhibitor of coagulation factor Xa, widely used as an anticoagulant.[2] Accurate identification is crucial for quality control, metabolic studies, and formulation development. This document outlines detailed experimental protocols, presents quantitative data in a clear, comparative format, and includes visual workflows to assist in methodological selection and implementation.

Executive Summary

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a primary and highly specific method for the identification and quantification of Apixaban. Its ability to provide precise mass-to-charge ratio (m/z) data for the parent molecule and its fragments offers a high degree of confidence in structural confirmation. Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry, are also valuable for routine analysis and quantification, offering advantages in cost-effectiveness and simplicity.[3][4]

Quantitative Data Comparison

The following tables summarize the key performance data for the primary and alternative analytical methods for the identification of Apixaban.

Table 1: Mass Spectrometry Data for Apixaban (CAS 162558-37-8)

ParameterExpected ValueSource
Molecular Formula C25H25N5O4[5]
Molecular Weight 459.5 g/mol [5]
Protonated Molecule [M+H]+ m/z 460.19[6][7]
Key Fragment Ions (m/z) 461.1795, 199.0856[6][8]

Table 2: Comparison of Analytical Methods for Apixaban Identification

MethodPrincipleKey AdvantagesKey LimitationsTypical Application
LC-MS/MS Separation by chromatography followed by mass analysis of precursor and product ions.[6]High specificity and sensitivity, structural elucidation capabilities.Higher equipment cost and complexity.Definitive identification, quantification in complex matrices (e.g., plasma).[9]
RP-HPLC-UV Separation based on polarity with detection by UV absorbance.[3]Robust, cost-effective, widely available.[4]Lower specificity than MS, potential for interference from co-eluting compounds.Routine quality control, purity analysis, and quantification in pharmaceutical formulations.[3][10]
UV-Vis Spectrophotometry Measurement of light absorbance at specific wavelengths.Simple, rapid, and inexpensive.[3]Low specificity, susceptible to interference from other UV-absorbing compounds.Quick estimation in bulk drug and simple formulations.[3]

Experimental Protocols

Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a definitive method for the identification of Apixaban.

a. Sample Preparation:

  • Dissolve a small, accurately weighed amount of the sample (CAS 162558-37-8) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

  • If the sample is in a complex matrix (e.g., plasma, formulation excipients), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.

b. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full scan (MS1) to identify the protonated molecule [M+H]+ at m/z 460.19, followed by product ion scan (MS2 or tandem MS) of the precursor ion.

  • Collision Energy: Optimize to obtain characteristic fragment ions. A collision energy of around 40 eV can be a good starting point.[6]

  • Expected Precursor Ion: m/z 460.19.

  • Expected Major Fragment Ions: m/z 461.1795 and 199.0856.[6][8]

d. Data Analysis:

  • Compare the retention time and the mass spectra (precursor and fragment ions) of the sample with a certified reference standard of Apixaban. A match in both retention time and fragmentation pattern confirms the identity of the compound.

Alternative Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for routine quality control and purity assessment.

a. Sample Preparation:

  • Prepare the sample as described in the LC-MS/MS protocol to a concentration suitable for UV detection (typically 10-100 µg/mL).

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: An isocratic mobile phase of Water:Acetonitrile (40:60, v/v) can be used.[3]

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 20 µL.[10]

  • Detection: UV detector at 280 nm.[3]

c. Data Analysis:

  • Compare the retention time of the major peak in the sample chromatogram with that of a certified reference standard of Apixaban. A matching retention time provides strong evidence for the identity of the compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Solvent extract Extraction (if needed) dissolve->extract lc LC Separation extract->lc ms Mass Spectrometry lc->ms compare Compare Spectra & RT ms->compare confirm Identity Confirmed compare->confirm

Caption: Workflow for Apixaban Identification by LC-MS/MS.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Interpretation dissolve_hplc Dissolve Sample in Solvent hplc HPLC Separation dissolve_hplc->hplc uv UV Detection hplc->uv compare_rt Compare Retention Time uv->compare_rt identify Identity Suggested compare_rt->identify

Caption: Workflow for Apixaban Identification by HPLC-UV.

Conclusion

The identity of CAS 162558-37-8 as Apixaban can be unequivocally confirmed using LC-MS/MS through the comparison of retention time and mass spectral data with a certified reference standard. The high specificity of this technique, which provides both molecular weight and fragmentation information, makes it the gold standard for structural confirmation. While RP-HPLC-UV offers a reliable and cost-effective alternative for routine quality control, it provides less definitive identification compared to mass spectrometry. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the complexity of the sample matrix, and available resources.

References

Benchmarking Boc-(R)-β-HomoVal-OH: A Comparative Guide to Non-Natural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptide-based therapeutics is a critical tool for enhancing efficacy and overcoming the limitations of their natural counterparts. This guide provides a detailed comparison of Boc-(R)-β-HomoVal-OH against other non-natural amino acids, offering insights into their respective impacts on key performance parameters such as proteolytic stability, coupling efficiency, and biological activity.

The use of non-natural amino acids, such as β-amino acids and D-amino acids, has emerged as a powerful strategy to modulate the pharmacological properties of peptides. These modifications can lead to enhanced stability against enzymatic degradation, improved receptor binding affinity, and altered conformational landscapes, ultimately resulting in more robust and effective therapeutic candidates. This guide will delve into the performance of Boc-(R)-β-HomoVal-OH in comparison to other widely used non-natural amino acids, supported by available experimental data and established scientific principles.

Enhanced Proteolytic Stability: A Key Advantage of β-Amino Acids

One of the most significant advantages of incorporating β-amino acids like β-HomoValine into peptide backbones is the remarkable increase in resistance to proteolytic degradation. Native peptides composed of L-α-amino acids are often rapidly broken down by proteases in the body, limiting their therapeutic window. The altered backbone structure of β-amino acids disrupts the recognition sites for these enzymes, leading to a longer in vivo half-life.

While direct comparative kinetic data for the proteolytic degradation of peptides containing Boc-(R)-β-HomoVal-OH is limited in publicly available literature, extensive studies on other β-amino acids and D-amino acids consistently demonstrate their stabilizing effects.

Amino Acid TypeGeneral Impact on Proteolytic StabilitySupporting Observations
β-Amino Acids (e.g., β-HomoValine) HighThe altered peptide backbone sterically hinders protease binding and cleavage. Peptides composed entirely of β-amino acids are often completely resistant to degradation by common proteases.
D-Amino Acids (e.g., D-Alanine) HighProteases are stereospecific and primarily recognize L-amino acids. The incorporation of D-amino acids makes the peptide bond resistant to cleavage.[1][2][3][4]
α-Amino Acids (Natural) LowSusceptible to rapid degradation by a wide range of endogenous proteases.
Experimental Protocol: In Vitro Proteolytic Stability Assay

A standard method to assess the proteolytic stability of a peptide is to incubate it with a relevant protease or serum and monitor its degradation over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the half-life (t½) of a peptide in the presence of a proteolytic enzyme (e.g., trypsin) or in human serum.

Materials:

  • Peptide of interest

  • Protease solution (e.g., Trypsin from bovine pancreas) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in PBS.

  • Reaction Mixture: In a microcentrifuge tube, mix the peptide stock solution with either the protease solution or human serum to a final desired concentration.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN). This will precipitate the proteins and denature the enzymes.

  • Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life.

Proteolytic_Stability_Workflow Workflow for Proteolytic Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Reaction_Mix Prepare Reaction Mixture (Peptide + Protease/Serum) Peptide_Stock->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with TFA/ACN) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Data_Analysis Calculate Half-Life HPLC->Data_Analysis

Caption: Workflow for determining peptide proteolytic stability.

Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Amino Acid DerivativeGeneral Coupling EfficiencyFactors Influencing EfficiencyRecommended Coupling Reagents
Boc-(R)-β-HomoVal-OH Expected to be moderate to highSteric hindrance from the isobutyl side chain.HBTU, HATU, PyBOP
Boc-β-Alanine-OH HighLess sterically hindered than β-substituted amino acids.DCC/HOBt, HBTU
Boc-D-Alanine-OH HighSimilar to its L-enantiomer, low steric hindrance.[5]DCC/HOBt, HBTU[5]
Boc-Val-OH ModerateKnown to be a sterically hindered α-amino acid.[6][7]HBTU, HATU[6][7]
Experimental Protocol: Monitoring Coupling Efficiency in Boc-SPPS

The ninhydrin (Kaiser) test is a common qualitative method to monitor the completion of the coupling reaction in SPPS. A positive result (blue/purple color) indicates the presence of free primary amines on the resin, signifying an incomplete reaction.

Objective: To qualitatively assess the completion of the coupling of a Boc-protected amino acid to the resin-bound peptide.

Materials:

  • Peptide-resin sample

  • Ninhydrin solution A (e.g., 5% ninhydrin in ethanol)

  • Ninhydrin solution B (e.g., 80% phenol in ethanol)

  • Pyridine

  • Heating block

Procedure:

  • Sample Collection: After the coupling reaction, take a small sample of the peptide-resin (a few beads).

  • Washing: Wash the resin beads thoroughly with a suitable solvent (e.g., DMF, DCM) to remove any unreacted reagents.

  • Reagent Addition: Add a few drops of each ninhydrin solution and pyridine to the resin sample in a small glass test tube.

  • Heating: Heat the sample at 100-120°C for 2-5 minutes.

  • Observation: Observe the color of the resin beads and the solution.

    • Blue/Purple: Incomplete coupling (free amines present).

    • Yellow/Colorless: Complete coupling (no free primary amines).

SPPS_Coupling_Workflow Boc-SPPS Coupling and Monitoring Workflow cluster_synthesis Synthesis Cycle cluster_monitoring Monitoring Deprotection Boc Deprotection (e.g., TFA) Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Coupling of Boc-Amino Acid Neutralization->Coupling Kaiser_Test Ninhydrin (Kaiser) Test Coupling->Kaiser_Test Decision Complete? Kaiser_Test->Decision Decision->Deprotection Yes Decision->Coupling No (Recouple)

Caption: General workflow for a Boc-SPPS cycle with coupling monitoring.

Impact on Biological Activity

The incorporation of non-natural amino acids can significantly modulate the biological activity of a peptide by altering its conformation and interaction with its target receptor. The extended backbone of β-amino acids can lead to different secondary structures, such as helices and sheets, compared to their α-peptide counterparts.

Amino Acid TypePotential Impact on Biological ActivityExamples
β-Amino Acids Can alter receptor binding affinity and specificity. The conformational changes can either improve or hinder the fit into a receptor's binding pocket.Substitution of α-amino acids with β-amino acids in some neuropeptide Y receptor ligands has been shown to modulate receptor subtype selectivity.
D-Amino Acids Can lead to increased potency (superagonists) or inhibitory activity (antagonists) by altering the peptide's conformation and interaction with the receptor.[2]D-Alanine substitution in some peptide hormones has resulted in analogs with enhanced biological activity.[2]
Experimental Protocol: Competitive Receptor Binding Assay

This assay is used to determine the binding affinity of a novel peptide to a specific receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test peptide for a specific receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor.

  • Test peptide (unlabeled competitor).

  • Binding buffer.

  • Filtration apparatus (e.g., 96-well filter plates).

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup: In a multi-well plate, combine the receptor preparation, the labeled ligand (at a fixed concentration), and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound ligand from the unbound ligand by rapid filtration through the filter plates.

  • Washing: Wash the filters with cold binding buffer to remove non-specifically bound ligand.

  • Detection: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence reader.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Receptor_Binding_Pathway Competitive Receptor Binding Assay Principle cluster_binding Binding Equilibrium Receptor Receptor Receptor_Bound Receptor-Ligand Complex Receptor->Receptor_Bound Receptor_Unbound Free Receptor Receptor->Receptor_Unbound Labeled_Ligand Labeled Ligand Labeled_Ligand->Receptor Binds Test_Peptide Test Peptide (e.g., with β-HomoVal) Test_Peptide->Receptor Competes for Binding

Caption: Principle of a competitive receptor binding assay.

Conclusion

The incorporation of Boc-(R)-β-HomoVal-OH, like other β-amino acids, offers a promising strategy for enhancing the proteolytic stability of peptide therapeutics. While direct quantitative comparisons with other non-natural amino acids are not extensively documented, the general principles of β-amino acid chemistry suggest significant advantages in terms of in vivo half-life. The steric bulk of the homovaline side chain may necessitate optimization of coupling protocols during SPPS. The impact on biological activity is context-dependent and requires empirical determination for each specific peptide-receptor system. Further research providing direct comparative data will be invaluable for the rational design of next-generation peptide drugs.

References

Safety Operating Guide

Proper Disposal of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on data from its racemic mixture, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.To protect eyes from potential splashes or dust.
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.[2][3]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Generally not required with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.To prevent inhalation of airborne particles.[3]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] In case of accidental contact, immediately wash the affected skin area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

Hazard Classification

A summary of the hazard information for the closely related DL-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is presented below.[1] This information is essential for a comprehensive understanding of the compound's potential risks.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a systematic approach to ensure safety and regulatory compliance.

Waste Identification and Segregation
  • Designate a specific, sealed container for the collection of this compound waste.[5]

  • This includes the pure compound, any reaction byproducts containing it, and any materials contaminated with it, such as weighing papers, pipette tips, and gloves.

  • Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.[3]

Waste Collection and Labeling
  • Collect all waste in a chemically compatible, leak-proof container with a secure lid.

  • Clearly label the container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: This compound

    • Associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

Storage of Chemical Waste
  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

Arranging for Professional Disposal
  • The final disposal of this compound must be conducted through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Decontamination of Empty Containers
  • Once the original container of this compound is empty, it must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate from this cleaning process must be collected and treated as hazardous waste, and added to the designated waste container for this chemical.

  • After triple-rinsing, deface or remove the original label on the container and dispose of it according to your laboratory's procedures for clean glass or plastic waste.

Experimental Workflow & Disposal Decision Logic

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Chemical waste generated identify Identify Waste: This compound start->identify ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat identify->ppe segregate Segregate Waste: Use a dedicated, sealed container ppe->segregate label_waste Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date segregate->label_waste store Store Safely: Designated satellite accumulation area label_waste->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs decontaminate Decontaminate Empty Containers: Triple-rinse with appropriate solvent contact_ehs->decontaminate end End: Proper Disposal Complete contact_ehs->end EHS handles final disposal dispose_rinsate Collect Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Clean Container as non-hazardous waste decontaminate->dispose_container dispose_rinsate->store

Caption: A logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of (R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid (CAS No. 183990-64-9). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety. This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][2][3]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust particles and potential splashes.[1][4]
Hand Protection Chemical-resistant glovesNitrile rubber, Butyl rubber, or Natural rubber gloves. Inspect gloves for integrity before use.Prevents direct skin contact and potential irritation.[1][5]
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Dust mask or respiratorUse in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a full-face respirator should be used.Prevents inhalation of dust particles which may cause respiratory irritation.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is essential for the safe handling of this chemical. The process below outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Work Area Preparation (Ensure clean, well-ventilated area) gather_ppe Gather Required PPE prep_area->gather_ppe locate_safety Locate Emergency Equipment (Eyewash, Safety Shower) gather_ppe->locate_safety weigh Weighing (Use analytical balance in a ventilated enclosure if possible) locate_safety->weigh Proceed to Handling transfer Transfer and Use (Avoid generating dust) weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate Proceed to Cleanup remove_ppe Properly Remove PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash collect_waste Collect Waste (Segregate in a labeled, sealed container) wash->collect_waste Proceed to Disposal dispose Dispose of Waste (Follow institutional and local regulations) collect_waste->dispose

Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste material in a clean, dry, and properly labeled container.

  • Ensure the container is securely sealed when not in use.[1]

  • Avoid mixing with incompatible materials.

Disposal Procedure:

  • Dispose of the chemical waste at an authorized hazardous or special waste collection point.[1]

  • All disposal practices must be in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.[4]

Contaminated PPE:

  • Contaminated clothing should be laundered separately before reuse.[1]

  • Dispose of single-use contaminated PPE, such as gloves, as hazardous waste in accordance with institutional guidelines.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid
Reactant of Route 2
(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.